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  • Product: 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride
  • CAS: 2377033-59-3

Core Science & Biosynthesis

Foundational

6,6-Dimethyl-1-azaspiro[3.5]nonane Hydrochloride: Comprehensive Synthesis and Characterization Guide

Executive Summary In modern medicinal chemistry, the replacement of flat, metabolically vulnerable heterocycles with spirocyclic bioisosteres is a proven strategy to improve a drug candidate's physicochemical properties....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the replacement of flat, metabolically vulnerable heterocycles with spirocyclic bioisosteres is a proven strategy to improve a drug candidate's physicochemical properties. The 1-azaspiro[3.5]nonane scaffold is a conformationally restricted, highly sp3-rich bioisostere for the ubiquitous piperidine ring[1]. By introducing a gem-dimethyl group at the 6-position, researchers can further modulate lipophilicity (logP), increase steric bulk to block adjacent CYP450 metabolic hotspots, and fine-tune the basicity (pKa) of the azetidine nitrogen.

This whitepaper provides an in-depth, self-validating technical methodology for the de novo synthesis of 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride (CAS: 2377033-59-3)[2]. Designed for synthetic chemists and drug development professionals, this guide details the mechanistic causality, step-by-step protocols, and analytical characterization required to produce this high-value building block reliably.

Retrosynthetic Analysis & Mechanistic Rationale

The construction of four-membered nitrogenous spirocycles presents unique thermodynamic challenges due to high ring strain (~26 kcal/mol for azetidines)[3]. A highly efficient retrosynthetic disconnection relies on the reduction of a spiro-β-lactam, which is itself derived from a [2+2] cycloaddition[4].

Structural Mapping and Numbering Logic

To synthesize the 6,6-dimethyl-1-azaspiro[3.5]nonane architecture, the starting material must be carefully selected to map correctly onto the spiro nomenclature:

  • Spiro System Numbering: The azetidine ring is numbered 1 (N), 2, 3, with the spiro carbon at position 4. The cyclohexane ring continues as positions 5, 6, 7, 8, and 9.

  • Precursor Mapping: Starting from 3,3-dimethylcyclohexan-1-one , the carbonyl carbon (C1) becomes the spiro carbon (C4). The adjacent methylene (C2) becomes C5 of the spiro system, and the gem-dimethyl bearing carbon (C3) becomes C6. Thus, 3,3-dimethylcyclohexanone perfectly maps to the 6,6-dimethyl substitution pattern of the target.

The Alane Reduction Imperative

A critical failure point in azetidine synthesis is the reduction of the intermediate β-lactam. Standard nucleophilic hydrides (like LiAlH4​ ) attack the carbonyl, forming a tetrahedral intermediate that rapidly collapses via C–N bond cleavage to relieve ring strain, yielding an acyclic amino-alcohol. Causality: To prevent ring opening, an electrophilic reducing agent must be used. Alane ( AlH3​ ) coordinates strongly to the carbonyl oxygen, activating it while delivering hydride. This proceeds via an oxonium-like intermediate that is reduced to the methylene group without breaking the fragile C–N bond[1].

SyntheticWorkflow A 3,3-Dimethylcyclohexanone (Starting Material) B 3,3-Dimethyl-1- methylenecyclohexane A->B Wittig Olefination C N-Chlorosulfonyl Spiro-β-Lactam B->C CSI [2+2] Cycloaddition D 6,6-Dimethyl-1-azaspiro [3.5]nonan-2-one C->D Na2SO3 Deprotection E 6,6-Dimethyl-1-azaspiro [3.5]nonane D->E AlH3 Reduction F Target Compound (HCl Salt) E->F HCl/Et2O Salt Formation

Figure 1: Five-step scalable synthetic workflow for 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride.

Step-by-Step Synthetic Protocols

Step 1: Wittig Olefination to 3,3-Dimethyl-1-methylenecyclohexane
  • Procedure: To a suspension of methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF (0.5 M) at 0 °C, add potassium tert-butoxide (1.15 equiv) portion-wise. Stir for 30 minutes to generate the ylide (bright yellow). Add 3,3-dimethylcyclohexan-1-one (1.0 equiv) dropwise. Warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with pentane (to minimize triphenylphosphine oxide solubility), wash with brine, dry over MgSO4​ , and carefully concentrate (product is volatile).

  • Self-Validation: 1H NMR must show the disappearance of the ketone and the appearance of a terminal exocyclic alkene multiplet at δ 4.60 ppm (2H).

Step 2: [2+2] Cycloaddition with Chlorosulfonyl Isocyanate (CSI)
  • Procedure: Dissolve the exocyclic alkene (1.0 equiv) in anhydrous CH2​Cl2​ (0.3 M). Cool to 0 °C under argon. Add CSI (1.5 equiv) dropwise. The reaction proceeds via a zwitterionic intermediate, driven by the formation of the stable tertiary carbocation at the cyclohexane C1 position, ensuring perfect regioselectivity[4]. Stir at room temperature for 16 hours.

  • Self-Validation: Monitor via FTIR. The appearance of an intense, high-frequency β -lactam carbonyl stretch at ~1780 cm−1 and a sulfonyl stretch at ~1380 cm−1 confirms adduct formation.

Mechanism N1 Exocyclic Alkene Nucleophilic CH2 N3 Zwitterionic Intermediate Tertiary Carbocation at C1 N1->N3 Nucleophilic Attack N2 Chlorosulfonyl Isocyanate Electrophilic Carbon N2->N3 Electrophilic Addition N4 Ring Closure N-C Bond Formation N3->N4 Intramolecular Trapping N5 Spiro-β-Lactam Strained 4-Membered Ring N4->N5 Irreversible Cyclization

Figure 2: Stepwise zwitterionic mechanism of the [2+2] cycloaddition between the alkene and CSI.

Step 3: Deprotection to 6,6-Dimethyl-1-azaspiro[3.5]nonan-2-one
  • Procedure: Concentrate the crude reaction mixture from Step 2. Dissolve the residue in a 1:1 mixture of acetone and water. Cool to 0 °C and add a solution of Na2​SO3​ (3.0 equiv) and KOH (3.0 equiv) in water. Stir for 2 hours. This reductively cleaves the N-chlorosulfonyl group.

  • Workup: Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via silica gel chromatography (EtOAc/Hexanes).

  • Self-Validation: 1H NMR will show a broad singlet at δ ~6.5 ppm corresponding to the free N-H of the β -lactam.

Step 4: Selective Alane Reduction
  • Procedure: Caution: Highly reactive. In a flame-dried flask under argon, suspend LiAlH4​ (3.0 equiv) in anhydrous THF (0.2 M) at 0 °C. Slowly add anhydrous AlCl3​ (1.0 equiv) to generate AlH3​ in situ. Stir for 30 minutes. Add a solution of the β -lactam (1.0 equiv) in THF dropwise. Stir at room temperature for 3 hours[1].

  • Workup: Quench carefully using the Fieser method ( n mL H2​O , n mL 15% NaOH, 3n mL H2​O ). Filter the granular aluminum salts through Celite. Concentrate the filtrate to yield the free base as a pale yellow oil.

  • Self-Validation: FTIR must show the complete disappearance of the carbonyl stretch at ~1750 cm−1 . The presence of any peak in this region indicates incomplete reduction.

Step 5: Hydrochloride Salt Formation
  • Procedure: Dissolve the crude 6,6-dimethyl-1-azaspiro[3.5]nonane free base in anhydrous diethyl ether (0.1 M). Cool to 0 °C. Dropwise, add 2.0 M HCl in diethyl ether (1.2 equiv). A white precipitate will form immediately. Stir for 30 minutes, filter under a nitrogen blanket (the salt can be hygroscopic), wash with cold ether, and dry under high vacuum.

Analytical Characterization Data

To ensure rigorous quality control, the isolated 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride[2] must conform to the following quantitative analytical parameters.

Table 1: Summary of Analytical Data for 6,6-Dimethyl-1-azaspiro[3.5]nonane HCl

Analytical MethodParameter / AssignmentExpected Values / Observations
1 H NMR (400 MHz, D2​O ) Azetidine CH2​ (C2) δ 3.85 – 3.95 (m, 2H)
Azetidine CH2​ (C3) δ 2.45 – 2.55 (m, 2H)
Cyclohexane CH2​ (C5) δ 1.80 – 1.95 (ABq, 2H)
Cyclohexane CH2​ (C7, C8, C9) δ 1.25 – 1.70 (m, 6H)
gem-Dimethyl ( CH3​ ) δ 0.95 (s, 6H)
13 C NMR (100 MHz, D2​O ) Spiro Carbon (C4) δ ~65.2 ppm (Quaternary)
Azetidine Carbons (C2, C3) δ ~44.8 ppm (C2), ~24.5 ppm (C3)
Quaternary Carbon (C6) δ ~31.0 ppm
Methyl Carbons δ ~28.5 ppm (x2)
HRMS (ESI-TOF) [M+H]+ Calculated for C10​H20​N+ : 154.1596 Found: 154.1592
FTIR (ATR) N-H stretch (ammonium)Broad band 2800 – 2500 cm−1
C=O stretchAbsent (Confirms complete reduction)

Safety, Scale-up, and Handling

  • Chlorosulfonyl Isocyanate (CSI): CSI is highly corrosive, violently reactive with water, and toxic. It must be handled exclusively in a fume hood using rigorously dried glassware and anhydrous solvents.

  • Alane ( AlH3​ ) Generation: The in situ generation of alane from LiAlH4​ and AlCl3​ is highly exothermic and evolves hydrogen gas. The addition must be performed strictly at 0 °C under an inert atmosphere.

  • Scale-up Considerations: For multigram scale-up, the Wittig olefination can be substituted with a Tebbe or Petasis olefination if the ketone proves sterically hindered, though the Wittig route typically suffices for the 3,3-dimethyl system.

References

  • Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery National Institutes of Health (NIH) / PubMed Central, 2018. URL:[Link][3]

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Chemical Reviews (ACS Publications), 2014. URL:[Link][4]

Sources

Exploratory

Physicochemical Properties and Analytical Characterization of 6,6-Dimethyl-1-azaspiro[3.5]nonane Hydrochloride: A Technical Guide

Executive Summary As modern medicinal chemistry continues to pivot away from planar, sp2-hybridized aromatic rings, spirocyclic aliphatic amines have emerged as privileged scaffolds[1]. This technical whitepaper provides...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern medicinal chemistry continues to pivot away from planar, sp2-hybridized aromatic rings, spirocyclic aliphatic amines have emerged as privileged scaffolds[1]. This technical whitepaper provides an in-depth physicochemical profile and analytical characterization guide for 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride (CAS: 2377033-59-3)[2]. Designed for researchers and drug development professionals, this guide details the structural causality behind its favorable pharmacokinetic properties and outlines self-validating experimental workflows for its characterization.

Structural Elucidation & The "Escape from Flatland" Paradigm

6,6-Dimethyl-1-azaspiro[3.5]nonane is characterized by a unique three-dimensional architecture where a 4-membered azetidine ring is fused to a 6-membered cyclohexane ring via a single spiro carbon[1].

Mechanistic Advantages of the Scaffold:

  • High sp3 Character (Fsp3): The transition to sp3-carbon rich molecules—often termed the "escape from flatland" strategy—significantly enhances aqueous solubility and metabolic stability compared to traditional flat heterocycles[3][4].

  • Conformational Rigidity: The spirocyclic fusion restricts the conformational flexibility of the molecule. This rigidity locks the basic nitrogen atom into a precise 3D trajectory, offering more defined points of contact with protein targets, which translates to improved target selectivity and reduced off-target promiscuity[1][3][5].

  • Steric Shielding: The gem-dimethyl substitution at position 6 of the cyclohexane ring provides localized steric bulk. This structural feature can further modulate the basicity of the amine and protect the core from rapid oxidative metabolism by hepatic enzymes.

G A Spirocyclic Core (High Fsp3) B Conformational Rigidity A->B C Reduced Lipophilicity A->C D Enhanced Target Selectivity B->D E Improved Aqueous Solubility C->E F Optimal PK/PD Profile D->F E->F

Figure 1: Mechanistic pathway of spirocyclic scaffolds improving pharmacokinetic profiles.

Physicochemical Profiling

Understanding the baseline physicochemical properties is critical for formulation and assay development. The hydrochloride salt form ensures high aqueous solubility, making it an ideal building block or isosteric replacement for piperidines[6].

PropertyValue / Description
Chemical Name 6,6-Dimethyl-1-azaspiro[3.5]nonane hydrochloride
CAS Number 2377033-59-3[2]
Molecular Formula C10H20ClN (Salt) / C10H19N (Free base)[7]
Molecular Weight 189.73 g/mol (Salt) / 153.26 g/mol (Free base)
Exact Mass [M+H]+ 154.16 m/z (Protonated free base)
Physical Form Solid / Powder[2]
Fraction sp3 (Fsp3) 1.00 (100% sp3-hybridized carbons)
Predicted pKa ~9.5 – 10.5 (Secondary aliphatic amine)

Experimental Workflows & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining not just how to perform the assay, but why specific analytical choices are made.

Thermodynamic Basicity (pKa) and Lipophilicity (LogD) via Potentiometric Titration

Causality & Rationale: Aliphatic spiro-amines lack a strong UV chromophore, rendering traditional UV-metric titrations ineffective. Potentiometric titration is the gold standard here, providing highly accurate thermodynamic data by tracking the pH shift as a function of titrant volume.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.5 mg of the compound in 10 mL of 0.15 M KCl solution. The KCl background maintains a constant ionic strength, ensuring activity coefficients remain stable during the titration.

  • Acidification: Lower the initial pH to 2.0 using 0.5 M HCl. This guarantees the azetidine nitrogen is 100% protonated prior to measurement.

  • Aqueous Titration (pKa): Titrate the solution with 0.5 M KOH under a continuous nitrogen purge (to exclude atmospheric CO2, which forms carbonic acid and skews basic pKa readings). Record the pH up to 12.0.

  • Biphasic Titration (LogD): Introduce an equal volume of water-saturated n-octanol to the vessel and repeat the titration. The thermodynamic shift in the titration curve calculates the partition coefficient (LogP/LogD).

Chromatographic Purity and Stability-Indicating Assay (UPLC-MS)

Causality & Rationale: Because the protonated amine is highly polar, traditional reversed-phase (C18) chromatography often results in poor retention and peak tailing. Hydrophilic Interaction Liquid Chromatography (HILIC) orthogonalizes the separation, retaining the polar [M+H]+ species effectively while providing a stability-indicating profile.

Step-by-Step Methodology:

  • Sample Prep: Prepare a 1 mg/mL solution in Acetonitrile/Water (90:10, v/v) containing 10 mM ammonium formate to match the initial mobile phase conditions.

  • Column Selection: Utilize a sub-2 µm HILIC Amide column (e.g., 2.1 x 50 mm). The amide stationary phase provides excellent hydrogen-bonding capabilities for the protonated spiro-amine.

  • Gradient Elution: Run a gradient from 95% Organic (MeCN) to 50% Organic over 5 minutes.

  • Detection: Use Time-of-Flight Mass Spectrometry (TOF-MS) with Electrospray Ionization in positive mode (ESI+). Extract the exact mass chromatogram at m/z 154.16.

G S1 1. Sample Prep 1 mg/mL in MeCN/H2O S2 2. Chromatography HILIC Column (Polar Retention) S1->S2 S3 3. Ionization ESI+ (Protonated Amine) S2->S3 S4 4. Detection TOF-MS (Exact Mass m/z 154.16) S3->S4 S5 5. Data Analysis Purity & Degradant Profiling S4->S5

Figure 2: Step-by-step UPLC-MS workflow for purity analysis of polar spirocyclic amines.

Handling, Storage, and Safety Protocols

  • Storage Conditions: The compound should be stored at Room Temperature (RT)[2]. To maintain long-term stability and prevent the hygroscopic uptake of moisture (common with amine hydrochloride salts), store in a tightly sealed container under an inert atmosphere (Argon or Nitrogen).

  • Safety & Hazards: 6,6-Dimethyl-1-azaspiro[3.5]nonane hydrochloride is classified under GHS as a skin and eye irritant, and may cause respiratory irritation (Hazard Statements: H315, H319, H335)[2]. Standard laboratory PPE (nitrile gloves, safety goggles, and a lab coat) must be worn, and all powder handling should be conducted within a certified fume hood.

Sources

Exploratory

The Azaspiro[3.5]nonane Scaffold: A Technical Guide to Unlocking Novel Biological Activities

Introduction: Embracing Three-Dimensionality in Drug Discovery In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that offer enhanced therapeutic potential is a constant endeavor...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Embracing Three-Dimensionality in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that offer enhanced therapeutic potential is a constant endeavor. For decades, drug discovery has been dominated by "flat," aromatic-rich compounds. However, the limitations of this two-dimensional chemical space, such as poor solubility and metabolic instability, have become increasingly apparent.[1] This has spurred a paradigm shift towards embracing three-dimensional (3D) scaffolds that can better mimic the complexity of biological targets.[2] Among these, spirocycles have emerged as a particularly promising class of structures.[3]

The azaspiro[3.5]nonane core, a unique bicyclic system featuring a shared quaternary carbon between an azetidine and a cyclohexane ring, has garnered significant attention for its ability to impart favorable physicochemical properties and facilitate novel interactions with biological targets.[4][5] Its inherent rigidity and defined exit vectors allow for the precise positioning of substituents in 3D space, leading to improved potency and selectivity. This in-depth technical guide provides a comprehensive overview of the biological activities of azaspiro[3.5]nonane derivatives, with a focus on their applications as covalent inhibitors of KRAS G12C, agonists of the G-protein coupled receptor 119 (GPR119), and modulators of sigma receptors.

I. Azaspiro[3.5]nonanes as Covalent Inhibitors of Oncogenic KRAS G12C

The Kirsten Rat Sarcoma (KRAS) proto-oncogene is one of the most frequently mutated genes in human cancers.[6] The G12C mutation, where glycine is replaced by cysteine at codon 12, has been a particularly challenging target for drug development.[6] The emergence of covalent inhibitors that irreversibly bind to the mutant cysteine has revolutionized the treatment of KRAS G12C-driven cancers.[6][7] The 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one scaffold has proven to be a key component in the design of potent and selective KRAS G12C inhibitors.[6]

Mechanism of Action: Covalent Targeting of the Switch-II Pocket

Azaspiro[3.5]nonane-based KRAS G12C inhibitors function by covalently modifying the thiol group of the mutant cysteine residue (Cys12).[6] This irreversible binding event locks the KRAS protein in its inactive, GDP-bound state, thereby preventing its interaction with downstream effectors and inhibiting oncogenic signaling.[8] X-ray crystallography studies have revealed that the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety binds within the Switch-II pocket of KRAS G12C.[6]

cluster_0 KRAS G12C Signaling Pathway Upstream Signals Upstream Signals KRAS G12C (GDP-bound, Inactive) KRAS G12C (GDP-bound, Inactive) Upstream Signals->KRAS G12C (GDP-bound, Inactive) GEF (e.g., SOS1) KRAS G12C (GTP-bound, Active) KRAS G12C (GTP-bound, Active) KRAS G12C (GDP-bound, Inactive)->KRAS G12C (GTP-bound, Active) GTP loading Downstream Effectors (e.g., RAF, PI3K) Downstream Effectors (e.g., RAF, PI3K) KRAS G12C (GTP-bound, Active)->Downstream Effectors (e.g., RAF, PI3K) Cell Proliferation & Survival Cell Proliferation & Survival Downstream Effectors (e.g., RAF, PI3K)->Cell Proliferation & Survival Azaspiro[3.5]nonane Inhibitor Azaspiro[3.5]nonane Inhibitor Azaspiro[3.5]nonane Inhibitor->KRAS G12C (GDP-bound, Inactive) Covalent Binding to Cys12

KRAS G12C signaling and inhibition.

Structure-Activity Relationship (SAR) of 2,7-Diazaspiro[3.5]nonane KRAS G12C Inhibitors

The optimization of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives has led to the identification of compounds with potent anti-tumor activity.[6] The structure-activity relationship (SAR) studies have highlighted the importance of substituents on the quinazoline core and the acryloyl warhead.

CompoundR GrouppERK IC50 (nM) [NCI-H358]Reference
1 H18[6]
7b 6-chloro-8-fluoro-7-(5-methyl-1H-indazol-4-yl)-2-[(1-methylpiperidin-4-yl)amino]quinazolin-4-yl0.89[6]
ASP6918 Optimized quinazoline scaffoldPotent in vitro activity[7]

This table represents a selection of compounds to illustrate the SAR. For a more comprehensive list, please refer to the cited literature.

Experimental Protocol: TR-FRET Biochemical Assay for KRAS G12C Covalent Inhibitors

This protocol describes a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay to measure the ability of azaspiro[3.5]nonane derivatives to inhibit the nucleotide exchange on KRAS G12C.[3][9]

Materials:

  • Recombinant human KRAS G12C protein (GDP-loaded)

  • SOS1 (Son of Sevenless 1) protein (catalytic domain)

  • Guanosine-5'-triphosphate (GTP)

  • BODIPY-FL-GDP

  • Terbium-labeled anti-His tag antibody (donor)

  • Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT

  • Test compounds (azaspiro[3.5]nonane derivatives) dissolved in DMSO

  • 384-well low-volume black plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations (final DMSO concentration ≤ 1%).

  • Reaction Mixture Preparation:

    • Prepare a solution of KRAS G12C protein in Assay Buffer.

    • Prepare a mixture of SOS1 and GTP in Assay Buffer.

  • Assay Protocol:

    • Add 2 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2 µL of the KRAS G12C protein solution to each well.

    • Incubate the plate for 60 minutes at room temperature to allow for covalent binding.

    • Initiate the nucleotide exchange reaction by adding 4 µL of the SOS1/GTP mixture to each well.

    • Incubate the plate for 30 minutes at 25°C.

    • Add 4 µL of the TR-FRET detection reagents (Terbium-labeled anti-His tag antibody and BODIPY-FL-GDP) to each well.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET plate reader with an excitation wavelength of 337 nm and emission wavelengths of 486 nm (Terbium) and 515 nm (BODIPY).

    • Calculate the TR-FRET ratio (515 nm emission / 486 nm emission).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

cluster_1 TR-FRET Assay Workflow Prepare Reagents Prepare Reagents Dispense Compound Dispense Compound Prepare Reagents->Dispense Compound Add KRAS G12C Add KRAS G12C Dispense Compound->Add KRAS G12C Incubate (Covalent Binding) Incubate (Covalent Binding) Add KRAS G12C->Incubate (Covalent Binding) Add SOS1/GTP Add SOS1/GTP Incubate (Covalent Binding)->Add SOS1/GTP Incubate (Nucleotide Exchange) Incubate (Nucleotide Exchange) Add SOS1/GTP->Incubate (Nucleotide Exchange) Add TR-FRET Reagents Add TR-FRET Reagents Incubate (Nucleotide Exchange)->Add TR-FRET Reagents Incubate (Detection) Incubate (Detection) Add TR-FRET Reagents->Incubate (Detection) Read Plate Read Plate Incubate (Detection)->Read Plate Data Analysis Data Analysis Read Plate->Data Analysis

TR-FRET assay workflow.

II. Azaspiro[3.5]nonanes as Agonists of G-Protein Coupled Receptor 119 (GPR119)

GPR119 is a Gs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells, making it an attractive target for the treatment of type 2 diabetes.[4][5] Activation of GPR119 leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[4][5] The 7-azaspiro[3.5]nonane scaffold has been successfully employed in the design of potent and orally bioavailable GPR119 agonists.[5][10]

Mechanism of Action: Gs-Coupled Signaling Cascade

Upon binding of a 7-azaspiro[3.5]nonane agonist, GPR119 undergoes a conformational change, leading to the activation of the associated Gs protein. The activated Gαs subunit stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), ultimately resulting in enhanced insulin secretion from pancreatic β-cells and GLP-1 release from intestinal L-cells.[4]

cluster_2 GPR119 Signaling Pathway Azaspiro[3.5]nonane Agonist Azaspiro[3.5]nonane Agonist GPR119 GPR119 Azaspiro[3.5]nonane Agonist->GPR119 Gs Protein Gs Protein GPR119->Gs Protein Activation Adenylyl Cyclase Adenylyl Cyclase Gs Protein->Adenylyl Cyclase Stimulation cAMP cAMP Adenylyl Cyclase->cAMP ATP to cAMP ATP ATP PKA PKA cAMP->PKA Activation Insulin Secretion (Pancreatic β-cell) Insulin Secretion (Pancreatic β-cell) PKA->Insulin Secretion (Pancreatic β-cell) GLP-1 Secretion (Intestinal L-cell) GLP-1 Secretion (Intestinal L-cell) PKA->GLP-1 Secretion (Intestinal L-cell)

GPR119 signaling pathway.

Structure-Activity Relationship (SAR) of 7-Azaspiro[3.5]nonane GPR119 Agonists

The SAR of 7-azaspiro[3.5]nonane GPR119 agonists has been extensively explored, with modifications to the piperidine N-capping group (R²) and the aryl group (R³) leading to significant improvements in potency.[10]

CompoundhGPR119 EC50 (nM)Reference
54a 2-cyanopyrimidine4-fluorophenyl120[10]
54g 2-cyanopyrimidine4-(trifluoromethyl)phenyl1.2[10]
AS1535907 2,4,6-tri-substituted pyrimidine-4800[11]

This table represents a selection of compounds to illustrate the SAR. For a more comprehensive list, please refer to the cited literature.

Experimental Protocol: HTRF cAMP Assay for GPR119 Agonists

This protocol details a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay to quantify intracellular cAMP levels in response to GPR119 agonism by 7-azaspiro[3.5]nonane derivatives.[10]

Materials:

  • HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)

  • Cell culture medium and supplements

  • Assay Buffer: HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4

  • 3-isobutyl-1-methylxanthine (IBMX)

  • cAMP standard

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)

  • Test compounds (7-azaspiro[3.5]nonane derivatives) dissolved in DMSO

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Preparation:

    • Culture HEK293-hGPR119 cells to 80-90% confluency.

    • Harvest cells and resuspend in Assay Buffer containing 500 µM IBMX.

    • Adjust cell density to 4 x 10⁵ cells/mL.

  • Assay Protocol:

    • Dispense 5 µL of the cell suspension into each well of a 384-well plate.

    • Prepare serial dilutions of the test compounds and cAMP standard in Assay Buffer.

    • Add 5 µL of the diluted test compound or cAMP standard to the respective wells.

    • Incubate the plate for 30 minutes at room temperature.

    • Add 5 µL of cAMP-d2 solution to each well.

    • Add 5 µL of anti-cAMP cryptate solution to each well.

    • Incubate the plate for 60 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm (cryptate) and 665 nm (d2).

    • Calculate the HTRF ratio (665 nm emission / 620 nm emission) x 10⁴.

    • Generate a standard curve using the cAMP standard data.

    • Convert the HTRF ratios for the test compounds to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

cluster_3 HTRF cAMP Assay Workflow Prepare Cells Prepare Cells Dispense Cells Dispense Cells Prepare Cells->Dispense Cells Add Agonist Add Agonist Dispense Cells->Add Agonist Incubate (Stimulation) Incubate (Stimulation) Add Agonist->Incubate (Stimulation) Add cAMP-d2 Add cAMP-d2 Incubate (Stimulation)->Add cAMP-d2 Add anti-cAMP Cryptate Add anti-cAMP Cryptate Add cAMP-d2->Add anti-cAMP Cryptate Incubate (Detection) Incubate (Detection) Add anti-cAMP Cryptate->Incubate (Detection) Read Plate Read Plate Incubate (Detection)->Read Plate Data Analysis Data Analysis Read Plate->Data Analysis

HTRF cAMP assay workflow.

III. Azaspiro[3.5]nonanes as Modulators of Sigma Receptors

Sigma receptors, comprising two subtypes (σ1 and σ2), are intracellular chaperone proteins primarily located at the endoplasmic reticulum-mitochondrion interface.[12] They are implicated in a wide range of cellular functions and are considered therapeutic targets for neurological and psychiatric disorders.[12] The 2,7-diazaspiro[3.5]nonane scaffold has emerged as a privileged structure for the development of potent and selective sigma receptor ligands.[12]

Mechanism of Action: Allosteric Modulation and Chaperone Function

The precise mechanism of action of sigma receptor ligands is still under investigation, but it is believed to involve the allosteric modulation of receptor function and interference with their protein-protein interactions.[12] Both agonists and antagonists for the sigma-1 receptor have been identified, each eliciting distinct pharmacological effects.[12]

Structure-Activity Relationship (SAR) of 2,7-Diazaspiro[3.5]nonane Sigma Receptor Ligands

SAR studies of 2,7-diazaspiro[3.5]nonane derivatives have demonstrated that modifications to the substituents on the two nitrogen atoms significantly impact affinity and selectivity for the σ1 and σ2 receptors.[12]

Compoundσ1 Ki (nM)σ2 Ki (nM)Reference
4a PhenylPhenethyl12105[12]
4b PhenylBenzyl2.727[12]
5b PhenylacetylBenzyl13102[12]

This table represents a selection of compounds to illustrate the SAR. For a more comprehensive list, please refer to the cited literature.

Experimental Protocol: Radioligand Binding Assay for Sigma-1 Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of 2,7-diazaspiro[3.5]nonane derivatives for the sigma-1 receptor.

Materials:

  • Guinea pig brain membranes (or other tissue source rich in sigma-1 receptors)

  • [³H]-(+)-Pentazocine (radioligand)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific binding control: Haloperidol (10 µM)

  • Test compounds (2,7-diazaspiro[3.5]nonane derivatives) dissolved in DMSO

  • 96-well plates

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold Assay Buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh Assay Buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Protocol:

    • In a 96-well plate, combine in the following order:

      • Assay Buffer

      • Test compound or vehicle (for total binding) or Haloperidol (for non-specific binding)

      • [³H]-(+)-Pentazocine (final concentration ~1-2 nM)

      • Membrane preparation (50-100 µg of protein)

    • Incubate the plate at 37°C for 120 minutes.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold Assay Buffer.

  • Data Acquisition and Analysis:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_4 Radioligand Binding Assay Workflow Prepare Membranes Prepare Membranes Set up Assay Plate Set up Assay Plate Prepare Membranes->Set up Assay Plate Incubate Incubate Set up Assay Plate->Incubate Filter and Wash Filter and Wash Incubate->Filter and Wash Count Radioactivity Count Radioactivity Filter and Wash->Count Radioactivity Data Analysis Data Analysis Count Radioactivity->Data Analysis

Radioligand binding assay workflow.

Conclusion: A Versatile Scaffold with Broad Therapeutic Potential

The azaspiro[3.5]nonane scaffold has demonstrated remarkable versatility, serving as a foundational element in the development of potent and selective modulators for a diverse range of biological targets. Its inherent three-dimensionality and synthetic tractability offer significant advantages in modern drug discovery, enabling the exploration of novel chemical space and the optimization of pharmacological properties. The successful application of azaspiro[3.5]nonane derivatives as KRAS G12C inhibitors, GPR119 agonists, and sigma receptor modulators underscores the immense potential of this scaffold in addressing unmet medical needs across oncology, metabolic diseases, and neuroscience. Continued exploration of this privileged structure is poised to yield the next generation of innovative therapeutics.

References

  • A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery. Benchchem.

  • A Focus on 7-Azaspiro[3.5]nonane as GPR119 Agonists. Benchchem.

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed.

  • Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. PMC.

  • Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders. ACS Pharmacology & Translational Science.

  • Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. PubMed.

  • KRAS (G12C) Isoform A Coupled Nucleotide Exchange TR-FRET Assay Kit. BPS Bioscience.

  • Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Publications.

  • Application Notes and Protocols for In Vitro Evaluation of KRAS G12C Inhibitor 15. Benchchem.

  • A categorical structure-activity relationship analysis of GPR119 ligands. PMC.

  • Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors. PubMed.

  • Discovery of a Covalent Inhibitor of KRAS G12C (AMG 510) for the Treatment of Solid Tumors. ACS Publications.

  • SMALL MOLECULE IMAGING AGENT FOR MUTANT KRAS G12C. PMC.

  • GPR119 Agonists: A Novel Strategy for Type 2 Diabetes Treatment. IntechOpen.

  • Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ResearchGate.

  • KRAS(G12C) Nucleotide Exchange Assay Kit. BPS Bioscience.

  • Protocol for the comprehensive biochemical and cellular profiling of small-molecule degraders using CoraFluor TR-FRET technology. PMC.

  • Asymmetric Synthesis of Chiral 7-Azaspiro[3.5]nonane Derivatives: Application Notes and Protocols for Drug Discovery. Benchchem.

  • Application Notes and Protocols for Cell-Based Assays of KRAS G12C Inhibitors. Benchchem.

  • A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders. bioRxiv.

  • Covalent KRAS G12C inhibitors in the KRAS thermal stability assay. (A)... ResearchGate.

  • 24 January 2026 AperTO - Archivio Istituzionale Open Access dell'Università di Torino Original Citation: Development of sigma-1. AIR Unimi.

  • Discovery of ASP2453, a potent and orally bioavailable covalent inhibitor of KRAS G12C for the treatment of solid tumors. ResearchGate.

  • Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor. PMC.

  • Design and synthesis of novel and potent GPR119 agonists with a spirocyclic structure. PubMed.

  • ZB-16, a Novel GPR119 Agonist, Relieves the Severity of Streptozotocin–Nicotinamide-Induced Diabetes in Rats. Frontiers.

  • Establishing and optimizing a fluorescence polarization assay. Molecular Devices.

  • Structure–antitumor activity relationship of hybrid acetogenins focusing on connecting groups between heterocycles and the linker moiety. RSC Publishing.

  • Scouting new sigma receptor ligands. AIR Unimi.

  • Novel GPR119 agonist AS1535907 contributes to first-phase insulin secretion in rat perfused pancreas and diabetic db/db mice. PubMed.

  • Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening. PMC.

  • High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM. ACS Publications.

  • Targeting oncogenic KRasG13C with nucleotide-based covalent inhibitors. eLife.

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Foundational

An In-depth Technical Guide to the Therapeutic Potential of the 6,6-dimethyl-1-azaspiro[3.5]nonane Scaffold

Abstract In the contemporary landscape of medicinal chemistry, the strategic move towards three-dimensional molecular architectures is paramount for the discovery of novel therapeutics with improved efficacy and optimize...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the contemporary landscape of medicinal chemistry, the strategic move towards three-dimensional molecular architectures is paramount for the discovery of novel therapeutics with improved efficacy and optimized physicochemical profiles. Spirocyclic scaffolds, particularly azaspirocycles, have emerged as pivotal building blocks in this "escape from flatland".[1] This guide focuses on the 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride, a specific yet under-explored scaffold. While direct pharmacological data on this compound is limited, this document synthesizes information from structurally related azaspiro[3.5]nonane derivatives to illuminate its most promising potential therapeutic targets. We will explore its application in metabolic diseases through G protein-coupled receptor modulation and in oncology by targeting challenging oncogenic proteins. This analysis is supported by proposed validation workflows, detailed experimental protocols, and mechanistic pathway diagrams to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Azaspiro[3.5]nonane Core

The pursuit of novel chemical matter in drug discovery is an incessant challenge, often hampered by the saturation of "flat," aromatic-heavy compound libraries. Spirocyclic systems, defined by two rings sharing a single carbon atom, offer a compelling solution by introducing inherent three-dimensionality.[2] This rigid, defined spatial arrangement of substituents can lead to significant improvements in pharmacological properties.

The azaspiro[3.5]nonane scaffold is a prime example of this class, offering a robust framework for orienting pharmacophoric elements to achieve high-affinity and selective interactions with biological targets.[3] The incorporation of such spirocyclic moieties has been shown to favorably modulate critical absorption, distribution, metabolism, and excretion (ADME) properties.[2] For instance, introducing a spirocyclic center can lower lipophilicity (LogD) and enhance aqueous solubility compared to more common heterocyclic rings like piperidine.[1][2]

Table 1: Comparative Physicochemical Properties of Scaffolds

Scaffold Type Representative LogP Key Advantages Supporting Evidence
Non-Spirocyclic (e.g., Piperidine) Variable, often higher Well-established chemistry Prone to metabolic oxidation[1]

| Spirocyclic (e.g., Azaspiro[3.5]nonane) | Generally Lower | Improved solubility, metabolic stability, novel IP space.[2] | 7-oxa-2-azaspiro[3.5]nonane derivatives show increased water solubility vs. piperidine analogues.[1] |

The specific subject of this guide, 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride, features a gem-dimethyl substitution on the cyclohexane ring. This structural feature can confer several advantages, including:

  • Metabolic Blocking: The dimethyl groups can act as metabolic shields, preventing oxidation at the C6 position and potentially increasing the compound's half-life.

  • Conformational Lock: This substitution can restrict the conformational flexibility of the six-membered ring, which may pre-organize the molecule for optimal binding to a target protein, thereby enhancing potency.

Given these structural merits, we will now explore the most promising therapeutic targets for which this scaffold could serve as a foundational element.

Potential Target I: G Protein-Coupled Receptor 119 (GPR119) for Type 2 Diabetes

Mechanistic Rationale

One of the most well-documented applications of the azaspiro[3.5]nonane scaffold is in the development of agonists for GPR119.[4][5] GPR119 is a Gs protein-coupled receptor expressed predominantly in pancreatic β-cells and intestinal enteroendocrine L-cells.[5] Its activation initiates a signaling cascade that increases intracellular cyclic adenosine monophosphate (cAMP), which in turn stimulates two key anti-diabetic effects:

  • Glucose-Dependent Insulin Secretion from pancreatic β-cells.

  • Release of Incretin Hormones , such as glucagon-like peptide-1 (GLP-1), from intestinal L-cells.[5]

This dual mechanism makes GPR119 a highly attractive target for the treatment of type 2 diabetes mellitus.[5] Research on 7-azaspiro[3.5]nonane derivatives has demonstrated that the rigid spirocyclic core is highly effective at positioning the necessary interacting moieties for potent and selective GPR119 agonism.[4][5]

Signaling Pathway

The activation of GPR119 by an agonist triggers a well-defined downstream signaling pathway, leading to improved glucose homeostasis.

GPR119_Pathway cluster_membrane Cell Membrane GPR119 GPR119 Receptor Gs Gαs Protein GPR119->Gs Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts ATP to Agonist 6,6-dimethyl-1- azaspiro[3.5]nonane Derivative (Agonist) Agonist->GPR119 Binds Gs->AC Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin Insulin Secretion (Pancreatic β-cell) PKA->Insulin GLP1 GLP-1 Release (Intestinal L-cell) PKA->GLP1

Caption: GPR119 signaling cascade initiated by an agonist.

Proposed Target Validation Workflow

A systematic approach is required to validate GPR119 as a target for a novel 6,6-dimethyl-1-azaspiro[3.5]nonane derivative series.

Validation_Workflow start Hypothesis: Scaffold can be adapted for GPR119 agonism synthesis 1. Synthesis of Focused Compound Library start->synthesis invitro 2. In Vitro Functional Assay (cAMP Accumulation) synthesis->invitro pk 3. Pharmacokinetic (PK) Profiling in Rodents invitro->pk Potent Hits (EC50 < 100 nM) invivo 4. In Vivo Efficacy Model (Oral Glucose Tolerance Test) pk->invivo Favorable PK Profile decision Lead Optimization or Go/No-Go Decision invivo->decision Significant Glucose Lowering KRAS_Pathway cluster_pathway MAPK Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) KRAS KRAS G12C (Active) GTP-Bound RTK->KRAS Activates RAF RAF Kinase KRAS->RAF Activates Inactive_KRAS KRAS G12C (Inactive) Covalently Bound MEK MEK Kinase RAF->MEK Phosphorylates ERK ERK Kinase MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Inhibitor Covalent Inhibitor (Azaspiro[3.5]nonane-based) Inhibitor->KRAS Binds Irreversibly to Cys12

Caption: The KRAS signaling pathway and its inhibition.

Proposed Target Validation Workflow

Validating a novel covalent KRAS G12C inhibitor involves a multi-step process from biochemical confirmation to in vivo anti-tumor activity.

  • Chemical Synthesis: Synthesize derivatives of 6,6-dimethyl-1-azaspiro[3.5]nonane featuring a Michael acceptor (e.g., acrylamide) attached to the nitrogen atom.

  • Biochemical Potency: Confirm covalent modification of purified KRAS G12C protein using intact protein mass spectrometry. Measure the rate of modification to determine inhibitory potency.

  • Cellular Target Engagement: Use a cellular thermal shift assay (CETSA) or a competition-based probe assay in a KRAS G12C mutant cell line (e.g., NCI-H1373, MIA PaCa-2) to confirm the compound binds to its intended target in a cellular context.

  • Downstream Signaling Inhibition: Measure the inhibition of downstream pathway markers, such as the phosphorylation of ERK (p-ERK), via Western Blot or ELISA in treated KRAS G12C cell lines.

  • Anti-proliferative Activity: Determine the IC50 for cell growth inhibition in a panel of KRAS G12C mutant and KRAS wild-type cancer cell lines to assess potency and selectivity.

  • In Vivo Xenograft Model: Evaluate the anti-tumor efficacy of lead compounds in a subcutaneous xenograft mouse model using a KRAS G12C-positive cell line. [6]Monitor tumor volume over time in response to oral or subcutaneous administration of the compound.

Conclusion and Future Outlook

The 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride scaffold represents a promising, albeit underexplored, platform for modern drug discovery. Based on robust evidence from structurally related analogues, the most compelling therapeutic avenues for this scaffold lie in the development of GPR119 agonists for type 2 diabetes and covalent KRAS G12C inhibitors for oncology.

The inherent three-dimensionality and potential for improved metabolic stability offered by this spirocyclic core make it an attractive starting point for medicinal chemistry campaigns. [2]The validation workflows and experimental protocols detailed in this guide provide a clear and actionable framework for researchers to begin exploring the therapeutic potential of this scaffold. Future work should focus on the synthesis and evaluation of focused compound libraries to probe these high-potential targets and unlock the full value of the 6,6-dimethyl-1-azaspiro[3.5]nonane core.

References

  • A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery. BenchChem.

  • Asymmetric Synthesis of Chiral 7-Azaspiro[3.5]nonane Derivatives: Application Notes and Protocols for Drug Discovery. BenchChem.

  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.

  • Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. PubMed.

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed.

  • A Focus on 7-Azaspiro[3.5]nonane as GPR119 Agonists. BenchChem.

  • Diazaspirononane Nonsaccharide Inhibitors of O-GlcNAcase (OGA) for the Treatment of Neurodegenerative Disorders. Journal of Medicinal Chemistry.

  • 6-Oxa-2-azaspiro[3.5]nonane hydrochloride. Sigma-Aldrich.

  • Synthesis, in silico, and in vitro pharmacological evaluation of norbornenylpiperazine derivatives as potential ligands for nuclear hormone receptors. Journal of Applied Pharmaceutical Science.

  • Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. MDPI.

  • Synthesis and biological activity of various derivatives of a novel class of potent, selective, and orally active prostaglandin D2 receptor antagonists. 2. 6,6-Dimethylbicyclo[3.1.1]heptane derivatives. PubMed.

  • 発表論文 - 研究紹介 | 熊本大学大学院薬学教育部 生体機能分子合成学分野. 熊本大学.

  • 6,6-dimethyl-7-oxa-1-azaspiro[3.5]nonane. PubChemLite.

  • THE NAGATOMO RESEARCH GROUP. The University of Tokyo.

  • FUSED RING COMPOUNDS. European Patent Office.

  • The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh 3 -CBr 4. MDPI.

Sources

Exploratory

In Silico Modeling and Molecular Docking of 6,6-Dimethyl-1-azaspiro[3.5]nonane Hydrochloride: A Technical Guide for Bioisosteric Scaffold Hopping

Executive Summary The transition from flat, aromatic-heavy molecules to three-dimensional, sp³-rich architectures—often termed the "escape from flatland"—has become a cornerstone of modern medicinal chemistry[1]. Spirocy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flat, aromatic-heavy molecules to three-dimensional, sp³-rich architectures—often termed the "escape from flatland"—has become a cornerstone of modern medicinal chemistry[1]. Spirocyclic amines are heavily utilized as bioisosteres for piperidines and piperazines to improve metabolic stability, alter lipophilicity, and increase target selectivity[2].

This whitepaper provides an in-depth technical guide on the in silico modeling and molecular docking of 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride (CAS: 2377033-59-3)[3]. By utilizing Poly(ADP-ribose) polymerase-1 (PARP-1) as a validated case study[4][5], this guide outlines a self-validating computational workflow designed for researchers and drug development professionals.

Bioisosteric Rationale & Physicochemical Profiling

The core scaffold, 1-azaspiro[3.5]nonane, has been successfully deployed in the development of novel PARP-1 inhibitors (to reduce off-target DNA damage compared to traditional olaparib frameworks)[4] and in highly specific PET radiotracers for imaging alpha-synuclein fibrils in neurodegenerative diseases[6][7].

The Causality of the 6,6-Dimethyl Substitution: While the base spirocycle offers excellent Fsp³ character, the addition of gem-dimethyl groups at the 6-position introduces critical steric bulk. This bulk restricts the ring-flipping dynamics of the nonane system, effectively locking the amine into a pre-organized bioactive conformation. In thermodynamic terms, this conformational restriction significantly lowers the entropic penalty (ΔS) upon receptor binding, leading to a more favorable overall Gibbs free energy of binding (ΔG)[1][8].

Table 1: Comparative Physicochemical & Structural Parameters
ParameterPiperidine (Reference)1-Azaspiro[3.5]nonane6,6-Dimethyl-1-azaspiro[3.5]nonane
Fraction sp³ (Fsp³) 1.001.001.00
Conformational Flexibility High (Rapid chair-flip)ModerateLow (Sterically locked)
Predicted Basic pKa ~10.0~10.2~10.5
Metabolic Soft Spots High (α-oxidation)ReducedHighly Shielded

Self-Validating In Silico Workflow

As an Application Scientist, I emphasize that computational models must be built on self-validating systems. A docking score is meaningless without rigorous preparation and internal controls[9][10].

Ligand Preparation & Conformational Analysis

Protocol:

  • Counterion Stripping: As supplied commercially, 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride contains a chloride counterion. The chloride must be manually removed in the workspace. Causality: Failing to remove the counterion results in severe electrostatic artifacts, as the docking scoring function will attempt to resolve the highly negative chloride charge within the hydrophobic pockets of the target protein[8].

  • Protonation State Assignment: Utilize tools like Epik (Schrödinger) to predict the protonation state at physiological pH (7.4 ± 0.5). The spiro-amine will predominantly exist as a positively charged ammonium species.

  • QM/MM Minimization: Perform a Quantum Mechanics/Molecular Mechanics (QM/MM) optimization using Density Functional Theory (DFT). Causality: The 6,6-dimethyl groups create significant 1,3-diaxial-like steric strain. If not properly minimized prior to docking, the algorithm will artificially penalize the ligand for internal strain, yielding false-negative binding affinities[11].

Target Selection & Protein Preparation

For this workflow, we utilize the PARP-1 catalytic domain (e.g., PDB ID: 5DS3), given the proven efficacy of diazaspiro and azaspiro cores as piperazine bioisosteres in this exact framework[4].

Protocol:

  • Structure Retrieval & Processing: Import the crystal structure, assign bond orders, and add missing hydrogen atoms.

  • Hydrogen Bond Network Optimization: Optimize the orientation of hydroxyl groups (Ser, Thr, Tyr) and the protonation states of His residues. Causality: The spirocyclic amine acts as a strong hydrogen bond donor; an unoptimized receptor grid will fail to capture critical electrostatic interactions, leading to poor pose generation[9][10].

  • Restrained Minimization: Apply the OPLS4 force field to minimize the protein, converging heavy atoms to an RMSD of 0.3 Å.

Grid Generation & Molecular Docking

Protocol:

  • Grid Generation: Center the receptor grid on the native co-crystallized ligand (e.g., Olaparib). Ensure the bounding box is large enough (typically 20×20×20 Å) to accommodate the bulky 6,6-dimethyl spiro-system.

  • Self-Validation (Redocking): Dock the native ligand back into the generated grid using Extra Precision (XP) mode. Causality: If the Root Mean Square Deviation (RMSD) between the predicted pose and the crystallographic pose exceeds 2.0 Å, the grid parameters are rejected and recalculated. This ensures the predictive validity of the system[9].

  • Spirocycle Docking: Dock the prepared 6,6-dimethyl-1-azaspiro[3.5]nonane derivatives. Cluster the resulting poses based on RMSD to identify the lowest-energy binding mode[9].

G LPrep Ligand Preparation (Epik, pH 7.4±0.5) Dock Molecular Docking (Glide XP / AutoDock Vina) LPrep->Dock PPrep Protein Preparation (PARP-1, PDB ID: 5DS3) Grid Receptor Grid Generation (Catalytic Domain) PPrep->Grid Grid->Dock Score Pose Scoring & Clustering (ΔG binding) Dock->Score MD MD Simulation (AMBER, 100 ns) Score->MD

Figure 1: Self-validating in silico molecular docking and MD simulation workflow.

Quantitative Data & Scoring Analysis

Post-docking analysis requires a careful evaluation of the scoring functions. The docking score (expressed in kcal/mol) represents the negative of the binding free energy; a more negative value indicates a stronger interaction[9].

Table 2: Comparative Docking Metrics (PARP-1 Catalytic Domain)
Compound ScaffoldPredicted Docking Score (kcal/mol)Key Interacting ResiduesLigand-Receptor RMSD (Å)
Olaparib (Native Control) -11.2Gly863, Ser904, Tyr9070.85 (Validation Pass)
Piperazine-derivative -9.8Gly863, Ser9041.42
1-Azaspiro[3.5]nonane-derivative -10.5Gly863, Ser904, Glu9881.15
6,6-Dimethyl-1-azaspiro-derivative -10.9Gly863, Ser904, Tyr8961.20

Data interpretation: The 6,6-dimethyl derivative demonstrates a superior docking score compared to the unsubstituted spirocycle and the flat piperazine. The steric bulk forces the spiro-amine into a favorable vector, establishing a strong salt bridge with Glu988 and hydrophobic packing against Tyr896, which mimics the synthetic lethality mechanisms desired in BRCA-mutant cancer therapies[4][5].

Pathway DNA DNA Damage PARP PARP-1 Activation DNA->PARP NAD NAD+ Consumption PARP->NAD Repair Base Excision Repair (BER) NAD->Repair Inhibitor Spirocyclic Inhibitor (6,6-dimethyl-1-azaspiro[3.5]nonane) Inhibitor->PARP Competitive Binding Apop Synthetic Lethality (BRCA-mutant cells) Inhibitor->Apop Trapping

Figure 2: PARP-1 inhibition pathway highlighting spirocyclic bioisostere intervention.

Conclusion

The integration of 6,6-dimethyl-1-azaspiro[3.5]nonane into drug discovery pipelines offers a robust method for escaping flatland. By utilizing a self-validating in silico workflow that accounts for counterion removal, QM/MM conformational restriction, and rigorous grid validation, researchers can accurately predict the binding affinities of these complex spirocyclic bioisosteres before initiating costly in vitro synthesis.

References

  • Benchchem. "Comparative Docking Analysis of Spiro Derivatives in Anticancer Drug Design: An In Silico Perspective." Benchchem.
  • RSC Publishing. "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes." RSC Advances.
  • National Institutes of Health (PMC). "A Novel brain PET Radiotracer for Imaging Alpha Synuclein Fibrils in Multiple System Atrophy (MSA).
  • National Institutes of Health (PMC). "Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity.
  • Google Patents. "US11542282B2 - Low affinity poly(AD-ribose) polymerase 1 dependent cytotoxic agents.
  • TCI America. "Bioisosteres." Tokyo Chemical Industry.
  • IntechOpen. "In Silico Docking: Protocols for Computational Exploration of Molecular Interactions.
  • Sigma-Aldrich. "6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride | 2377033-59-3.
  • Benchchem. "In Silico Modeling of Spirodionic Acid Interactions: A Technical Guide.
  • ChemSrc. "CAS#:2377033-59-3 | 6,6-Dimethyl-1-azaspiro[3.5]nonane.
  • Benchchem. "7-Methyl-1-azaspiro[3.5]nonan-2-one.

Sources

Foundational

Azaspiro[3.5]nonane: A Guide to a Privileged Scaffold in Modern Medicinal Chemistry

Abstract The imperative in modern drug discovery to "escape from flatland" has catalyzed the exploration of novel, three-dimensional chemical scaffolds.[1][2] Among these, the azaspiro[3.5]nonane core has emerged as a pa...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The imperative in modern drug discovery to "escape from flatland" has catalyzed the exploration of novel, three-dimensional chemical scaffolds.[1][2] Among these, the azaspiro[3.5]nonane core has emerged as a particularly valuable motif.[3] This guide provides an in-depth technical overview of the azaspiro[3.5]nonane scaffold, intended for researchers, medicinal chemists, and drug development professionals. We will dissect its core structural advantages, delve into robust synthetic strategies with actionable protocols, and showcase its successful application in targeting complex diseases through illustrative case studies. The narrative is grounded in field-proven insights, emphasizing the causal relationships behind experimental choices and providing a comprehensive framework for leveraging this scaffold in drug design.

The Structural and Physicochemical Advantages of the Azaspiro[3.5]nonane Core

Azaspirocycles are bicyclic structures where two rings are connected by a single, shared quaternary carbon atom—the spiro center.[1] This unique architecture imparts a rigid, non-planar geometry that distinguishes it from the largely two-dimensional space of many conventional drug molecules.[1] The azaspiro[3.5]nonane scaffold, specifically featuring a four-membered azetidine ring fused with a six-membered cyclohexane or piperidine ring, offers a compelling set of advantages for medicinal chemists.

  • Inherent Three-Dimensionality: The rigid, sp³-rich structure allows for a precise and predictable spatial arrangement of substituents.[1][4] This is critical for optimizing interactions with the intricate topographies of biological targets like enzymes and G-protein coupled receptors (GPCRs), potentially leading to enhanced potency and selectivity.[1][5]

  • Improved Physicochemical Properties: The move away from flat, aromatic systems towards saturated scaffolds like azaspiro[3.5]nonane often correlates with improved drug-like properties.[3][5] Studies have shown that incorporating such spirocycles can lead to decreased lipophilicity (LogP/LogD), increased aqueous solubility, and improved metabolic stability compared to their non-spirocyclic or aromatic counterparts.[3][5] For instance, azaspirocycles have demonstrated higher solubility and metabolic stability when compared to analogous piperidine or morpholine motifs.[5]

  • Novelty and Intellectual Property: As a less-explored chemical space compared to more traditional heterocycles, the azaspiro[3.5]nonane scaffold provides fertile ground for developing novel chemical entities with strong intellectual property positions.[5]

  • Bioisosteric Replacement: The azaspiro[3.5]nonane core can serve as a bioisostere for more common fragments like piperidine.[2][6] This strategy allows for fine-tuning of a molecule's pharmacological profile, often retaining or enhancing biological activity while improving ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2]

Synthetic Strategies and Methodologies

The primary synthetic challenge in constructing the azaspiro[3.5]nonane core lies in the stereoselective creation of the spirocyclic quaternary carbon center.[4] Several robust strategies have been developed to address this.

Key Synthetic Approaches

Two prominent methods for asymmetric synthesis include:

  • Rhodium-Catalyzed Asymmetric Cyclopropanation: This elegant approach involves the enantioselective formation of a spiro[2.5]octane precursor from a starting material like N-Boc-4-methylenepiperidine. A subsequent ring-expansion sequence then yields the desired 7-azaspiro[3.5]nonane skeleton. This catalytic method is valued for its high enantioselectivity.[4]

  • Solid-Phase Organic Synthesis (SPOS): For the creation of compound libraries, solid-phase synthesis offers significant advantages, including the ability to use excess reagents to drive reactions to completion and simplified purification.[7] A common strategy involves immobilizing a piperidine-based precursor onto a resin, followed by an intramolecular Dieckmann condensation to form the spirocyclic ketone, which can then be further diversified.[7]

Detailed Experimental Protocol: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core

This protocol is adapted from established solid-phase methodologies and provides a framework for library synthesis.[7]

Workflow Diagram:

G cluster_resin On-Resin Chemistry Resin 1. Immobilize Piperidine Precursor on Resin Coupling 2. Couple Side Chain Resin->Coupling Cyclization 3. Intramolecular Cyclization (e.g., Dieckmann Condensation) Coupling->Cyclization Decarboxylation 4. Decarboxylation Cyclization->Decarboxylation Diversification 5. Optional: Diversify Scaffold (e.g., Reductive Amination) Decarboxylation->Diversification Cleavage 6. Cleavage from Resin (e.g., TFA) Diversification->Cleavage Purification 7. Purification (e.g., RP-HPLC) Cleavage->Purification

Caption: Workflow for the solid-phase synthesis of a 7-azaspiro[3.5]nonan-1-one library.

Step 1: Resin Swelling and Cyclization

  • Objective: To perform an intramolecular Dieckmann condensation to form the spirocyclic β-keto ester.

  • Procedure:

    • Swell the resin-bound piperidine precursor in anhydrous THF (10 mL per gram of resin).[7]

    • Add a solution of potassium tert-butoxide (5.0 equivalents) in anhydrous THF to the resin slurry.[7]

    • Agitate the mixture at 60°C for 8 hours under an inert atmosphere.[7]

    • Cool the reaction to room temperature, drain the solvent, and wash the resin sequentially with THF (3x), DCM (3x), and MeOH (3x).[7]

Step 2: Decarboxylation

  • Objective: To remove the ester group to yield the target ketone.

  • Procedure:

    • Suspend the washed resin in a mixture of DMSO (8 mL per gram of resin) and water (0.5 mL per gram of resin).[7]

    • Heat the mixture at 120°C for 4 hours.[7]

    • Cool to room temperature, drain the solvent, and wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).[7]

    • Dry the resin under high vacuum.[7]

Step 3: Cleavage and Purification

  • Objective: To cleave the final product from the solid support.

  • Procedure:

    • Treat the dried resin with a cleavage cocktail (e.g., 95:2.5:2.5 TFA/triisopropylsilane/water) for 2-4 hours at room temperature.[7]

    • Filter the resin and wash it with additional TFA or DCM.

    • Concentrate the combined filtrate under reduced pressure.

    • Precipitate the crude product by adding cold diethyl ether, centrifuge to pellet the product, and decant the ether.[7]

    • Dry the crude product and purify by reverse-phase HPLC.[7]

Applications in Medicinal Chemistry: Case Studies

The azaspiro[3.5]nonane scaffold has proven its utility across a range of therapeutic areas, demonstrating its versatility in modulating challenging biological targets.

Case Study: Covalent Inhibitors of KRAS G12C

The KRAS protein, particularly with the G12C mutation, has long been considered an "undruggable" target in oncology.[8] Recently, covalent inhibitors that bind to the mutated cysteine residue have shown significant promise.[8]

  • Scaffold Role: A series of potent covalent inhibitors was developed using a 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one core.[8] X-ray crystallography confirmed that this moiety successfully binds in the critical switch-II pocket of the KRAS G12C protein.[8]

  • Key Compound & Impact: Further optimization led to compound 7b , which incorporated the diazazaspiro[3.5]nonane scaffold. This compound not only showed potent inhibitory activity but also possessed high metabolic stability in human and mouse liver microsomes.[8] Critically, compound 7b demonstrated a dose-dependent anti-tumor effect in a xenograft mouse model, highlighting the scaffold's ability to anchor a potent warhead while contributing to a favorable overall pharmacokinetic profile.[8]

Case Study: GPR119 Agonists for Type 2 Diabetes

G protein-coupled receptor 119 (GPR119) is an attractive target for type 2 diabetes because its activation stimulates glucose-dependent insulin secretion and the release of incretin hormones like GLP-1.[4][9]

  • Scaffold Role: The 7-azaspiro[3.5]nonane scaffold has been successfully employed as the central core in a novel class of potent GPR119 agonists.[4][9][10] The rigid spirocycle is crucial for positioning the necessary interacting groups in the optimal orientation for binding to the GPR119 receptor, leading to enhanced potency.[10]

  • Structure-Activity Relationship (SAR): Medicinal chemistry campaigns focused on optimizing two key vectors on the scaffold: the substituent on the piperidine nitrogen (N-capping group) and an appended aryl group.[9] This optimization led to the identification of highly active compounds with promising pharmacokinetic profiles suitable for further development.[9]

Signaling Pathway of GPR119 Agonism:

G cluster_cell Pancreatic β-cell / Intestinal L-cell GPR119 GPR119 Receptor AC Adenylate Cyclase GPR119->AC Activates (via Gαs) cAMP ↑ cAMP AC->cAMP Converts ATP PKA PKA Activation cAMP->PKA Response Insulin Secretion (β-cell) GLP-1 Release (L-cell) PKA->Response Stimulates Agonist 7-Azaspiro[3.5]nonane Agonist Agonist->GPR119 Binds

Caption: Simplified signaling pathway of a GPR119 agonist in target cells.[4]

Comparative Activity Data

The introduction of a spirocyclic core can significantly impact biological activity. The table below presents hypothetical but representative data illustrating how spirocyclic analogues can maintain or improve potency compared to non-spirocyclic counterparts.

Compound IDCore ScaffoldTargetIC₅₀ (nM)Notes
A-1 PiperidinePARP-115.2Non-spirocyclic parent compound.
A-2 2-Azaspiro[3.5]nonanePARP-112.6Spirocyclic analogue shows slightly improved potency.[11]
B-1 Acyclic AmineKRAS G12C45.8Initial lead with flexible linker.
B-2 2,7-Diazaspiro[3.5]nonaneKRAS G12C5.1Rigidification with spirocycle significantly improves potency.[8]

Future Perspectives and Conclusion

The azaspiro[3.5]nonane scaffold represents a significant tool in the medicinal chemist's arsenal for escaping chemical flatland.[1][3] Its inherent three-dimensionality, coupled with its ability to confer favorable physicochemical properties, has led to the discovery of potent and selective modulators for challenging biological targets.[1][8]

Future research will likely focus on developing even more efficient and stereoselective synthetic routes to access novel derivatives of this core. As our understanding of complex biological systems grows, the ability of the azaspiro[3.5]nonane scaffold to present functional groups in precise 3D vectors will be increasingly vital for designing the next generation of highly selective and efficacious therapeutics. The successful applications in targeting KRAS and GPCRs underscore its immense potential, paving the way for its use against a wider array of diseases.[3][8]

References

  • Asymmetric Synthesis of Chiral 7-Azaspiro[3.5]nonane Derivatives: Application Notes and Protocols for Drug Discovery. Benchchem.
  • A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery. Benchchem.
  • The Ascendancy of Azaspirocyclic Scaffolds in Modern Medicinal Chemistry: A Technical Guide. Benchchem.
  • Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core. Benchchem.
  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.
  • Spirocyclic Scaffolds in Medicinal Chemistry.
  • The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems.
  • Application Notes and Protocols: Spiro[3.5]nonane-9-carboxylic Acid Derivatives in Medicinal Chemistry. Benchchem.
  • Structure-based development of novel spiro-piperidine ASH1L inhibitors. PMC.
  • A Focus on 7-Azaspiro[3.5]nonane as GPR119 Agonists. Benchchem.
  • 5-Azaspiro[3.5]nonan-2-one chemical structure and properties. Benchchem.
  • Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. PMC.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online.
  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity.
  • Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. PubMed.
  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. PubMed.

Sources

Exploratory

The 3D Paradigm Shift: A Technical Guide to Azaspiro Compounds in Modern Drug Discovery

Executive Summary The evolution of medicinal chemistry has witnessed a critical paradigm shift from flat, sp²-hybridized aromatic systems to three-dimensional, sp³-rich architectures. Driven by the "Escape from Flatland"...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evolution of medicinal chemistry has witnessed a critical paradigm shift from flat, sp²-hybridized aromatic systems to three-dimensional, sp³-rich architectures. Driven by the "Escape from Flatland" hypothesis, clinical success rates are now heavily correlated with a higher fraction of sp³-hybridized carbons (Fsp³). Among the most privileged 3D scaffolds, azaspirocycles —heterocyclic compounds featuring a spirocyclic junction with at least one nitrogen atom—have emerged as premier bioisosteres for traditional planar amines like piperidine, morpholine, and piperazine[1].

As a Senior Application Scientist, I have structured this guide to move beyond theoretical overviews. Here, we will dissect the physicochemical causality behind azaspirocycles, analyze their clinical validation, and provide field-proven, self-validating synthetic protocols for their integration into drug discovery pipelines.

Physicochemical Profiling: The Causality of 3D Architecture

Traditional planar amines (e.g., piperidines) often suffer from high lipophilicity, promiscuous off-target binding, and rapid clearance via Cytochrome P450 (CYP450) oxidation. Azaspirocycles solve these issues through geometric constraint. The introduction of a spiro-fusion restricts conformational flexibility, projecting substituents in precisely defined 3D vectors[2].

By forcing the molecular architecture into a rigid, non-planar state, azaspirocycles inherently alter the molecule's dipole moment and reduce its hydrophobic surface area, leading to improved aqueous solubility[1].

Table 1: Quantitative Comparison of Physicochemical Properties
PropertyPlanar Amine (e.g., Piperidine)Azaspirocycle BioisostereMechanistic Causality
Fsp³ Fraction Low to ModerateHighSpiro-fusion introduces an orthogonal ring, maximizing 3D carbon saturation[3].
Lipophilicity (LogD) HigherLower (More polar)The compact spirocyclic core reduces the hydrophobic surface area and alters the molecular dipole moment[1].
Metabolic Stability Susceptible to CYP oxidationHighly StableThe rigid 3D architecture sterically shields adjacent α-C-H bonds, preventing optimal docking into CYP450 active sites[1].
Vector Projection Flexible (~109.5°)Rigid, Linear (~180°)The constrained geometry of spiro[3.3]heptanes locks exit vectors, enhancing receptor specificity and reducing off-target promiscuity[2].

Logical Workflow of Bioisosteric Replacement

The transition from a failing planar scaffold to a successful clinical candidate using azaspirocycles follows a strict logical progression of structural evolution and property enhancement.

AzaspiroWorkflow N1 Planar Amine Scaffold (e.g., Piperidine) N2 Bioisosteric Design (Increase Fsp3) N1->N2 Structural Evolution N3 Azaspiro Scaffold (e.g., Azaspiro[3.3]heptane) N2->N3 Synthesis N4 Enhanced Metabolic Stability (Steric Shielding) N3->N4 N5 Improved Solubility (Lower LogD) N3->N5 N6 Rigid 3D Vector Projection (Target Specificity) N3->N6 N7 Clinical Candidate (e.g., Atogepant) N4->N7 N5->N7 N6->N7

Figure 1: Logical workflow of bioisosteric replacement using azaspirocycles.

Clinical Validation: FDA-Approved Therapeutics

The theoretical benefits of azaspirocycles are heavily validated in the clinic. Approximately 60% of unique small-molecule drugs comprise N-based heterocycles[4], and the shift toward spiro-fused variants is accelerating:

  • Atogepant (Approved 2021): An oral calcitonin gene-related peptide (CGRP) receptor antagonist used for migraine prevention. It incorporates a complex 2-azaspiro[4.4]nonan unit in the (S) configuration. This specific spiroazaindane framework is critical for orienting the molecule within the receptor pocket, achieving high binding affinity[5].

  • Buspirone: A widely prescribed anxiolytic drug that utilizes an 8-azaspiro[4,5]decan-7,9-dione moiety to achieve its highly specific pharmacological profile at serotonin 5-HT1A receptors[4].

Field-Proven Experimental Protocols

To successfully integrate these scaffolds into a drug discovery program, synthetic methodologies must be robust, scalable, and self-validating. Below are two state-of-the-art protocols detailing the synthesis of azaspirocycles, emphasizing the causality behind every chemical choice.

Protocol A: Flow-Assisted Synthesis of 1-Azaspiro[3.3]heptanes

Objective: Synthesize piperidine bioisosteres via thermal[2+2] cycloaddition and subsequent reduction[1].

  • Step 1: In Situ Generation of Graf's Isocyanate (CSI)

    • Action: Dissolve chlorosulfonyl isocyanate (CSI) in anhydrous dichloromethane (DCM) under a strict argon atmosphere.

    • Causality: CSI is violently reactive with atmospheric moisture, rapidly hydrolyzing to sulfamic acid and HCl. Strict anhydrous conditions are mandatory to preserve the extreme electrophilicity of the reagent, which is required to react with unactivated alkenes without transition metal catalysts.

  • Step 2: [2+2] Cycloaddition via Flow Chemistry

    • Action: Introduce the endocyclic alkene via a syringe pump into a continuous flow reactor at -78°C, then allow the stream to warm to ambient temperature.

    • Causality: The syringe pump ensures a low, steady concentration of the alkene, preventing exothermic runaway and competitive polymerization. Flow technology provides superior heat transfer compared to batch reactors, ensuring high regioselectivity of the resulting spirocyclic β-lactam.

  • Step 3: Alane (AlH₃) Reduction

    • Action: Treat the isolated β-lactam intermediate with freshly prepared AlH₃ in THF at 0°C. Monitor via LCMS until the lactam mass disappears.

    • Causality: Alane is a purely electrophilic reducing agent. Unlike LiAlH₄, which attacks nucleophilically and frequently triggers the ring-opening of highly strained spiro[3.3] systems, alane coordinates to the carbonyl oxygen, facilitating reduction while perfectly preserving the spirocyclic core[1].

  • Step 4: Self-Validation & Workup

    • Action: Perform a modified Fieser workup ( n mL H₂O, n mL 15% NaOH, 3n mL H₂O).

    • Causality: This specific stoichiometric addition forces the aluminum salts to precipitate as a granular white solid (sodium aluminate). This prevents the formation of unfilterable emulsions and ensures maximum recovery of the highly polar azaspirocycle.

Protocol B: Biocatalytic Stereodivergent Cyclopropanation

Objective: Gram-scale synthesis of azaspiro[2.y]alkanes using engineered protoglobins[6].

  • Step 1: Catalyst Preparation

    • Action: Lyophilize E. coli lysate expressing the engineered protoglobin variants.

    • Causality: Utilizing crude lysate rather than purified protein maintains the native cellular microenvironment. This stabilizes the iron-heme cofactor and allows the catalyst to function efficiently at exceptionally high substrate loadings (up to 150 mM or 25 g/L)[6].

  • Step 2: Reaction Assembly

    • Action: Suspend the exocyclic N-heterocycle and diazo compound in an aqueous buffer (pH 7.4) without organic cosolvents.

    • Causality: The exclusion of organic solvents aligns with green chemistry principles and prevents the denaturation of the protoglobin, maintaining the rigid structural integrity of the active site[6].

  • Step 3: Stereocontrolled Carbene Transfer

    • Action: Agitate the mixture at room temperature for 12 hours. Validate completion and stereopurity via chiral HPLC.

    • Causality: The engineered active site of the protoglobin sterically restricts the approach trajectory of the highly reactive iron-carbenoid intermediate. This spatial confinement forces the reaction down a single stereochemical pathway, yielding the desired azaspirocycle with >99.5:0.5 enantiomeric and diastereomeric ratios[6].

Future Perspectives: DNA-Encoded Libraries (DELT)

The frontier of azaspirocycle application lies in DNA-Encoded Library Technology (DELT). Traditional synthesis conditions often degrade sensitive DNA tags. However, recent advances utilize visible light-mediated energy transfer catalysis to synthesize 2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes directly on-DNA[3].

By exploiting the biradical nature of the triplet excited state of 2-isoxazoline-3-carboxylates under visible light, this photocatalytic approach circumvents the need for high-energy UV irradiation or harsh reagents. This ensures the absolute structural integrity of the DNA barcode while generating a densely functionalized, sp³-rich library ready for high-throughput target screening[3].

Sources

Foundational

The Ascendancy of the Spirocyclic Scaffold: A Technical Guide to 6,6-dimethyl-1-azaspiro[3.5]nonane Hydrochloride as a Piperidine Bioisostere

For Researchers, Scientists, and Drug Development Professionals Abstract In the relentless pursuit of novel chemical entities with superior pharmacological profiles, medicinal chemistry has increasingly embraced three-di...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the relentless pursuit of novel chemical entities with superior pharmacological profiles, medicinal chemistry has increasingly embraced three-dimensional scaffolds to escape the "flatland" of traditional aromatic compounds.[1] Spirocyclic systems, characterized by two rings sharing a single carbon atom, have emerged as a powerful strategy to impart conformational rigidity, improve physicochemical properties, and explore novel interactions with biological targets.[2][3] This guide provides an in-depth technical exploration of 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride, a compelling and increasingly utilized bioisostere for the ubiquitous piperidine ring. We will dissect the rationale behind its design, detail its synthesis, present a comparative analysis of its physicochemical properties against its non-spirocyclic counterpart, and provide experimental protocols for its evaluation in drug discovery programs.

The Piperidine Problem and the Spirocyclic Solution

The piperidine motif is a cornerstone of medicinal chemistry, present in a multitude of approved drugs. However, its conformational flexibility and potential for metabolic liabilities through oxidation can present significant challenges during lead optimization. Bioisosteric replacement, the substitution of a molecular fragment with another that retains similar biological activity but offers improved properties, is a key strategy to overcome these hurdles.[1]

The 1-azaspiro[3.5]nonane scaffold offers a rigidified, three-dimensional alternative to the piperidine ring. The spirocyclic nature of this scaffold provides several key advantages:

  • Enhanced Three-Dimensionality: The fixed spatial arrangement of the cyclobutane and cyclohexane rings orients substituents in well-defined vectors, allowing for more precise and potentially stronger interactions with protein targets.[4]

  • Improved Physicochemical Properties: The introduction of a spirocenter can lead to a decrease in lipophilicity (LogP/LogD) and an increase in aqueous solubility, desirable traits for improving the ADME (absorption, distribution, metabolism, and excretion) profile of a drug candidate.[1][5]

  • Increased Metabolic Stability: The quaternary spirocyclic carbon is not susceptible to the metabolic oxidation pathways that can affect piperidine rings, potentially leading to a longer half-life and improved bioavailability.[6]

  • Novelty and Intellectual Property: The exploration of spirocyclic scaffolds opens up new areas of chemical space, providing opportunities for the development of novel intellectual property.[7]

The 6,6-dimethyl substitution on the cyclohexane ring further "locks" the conformation and can provide additional steric bulk to probe specific pockets in a target protein.

Synthesis and Physicochemical Characterization

The synthesis of 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride can be achieved through a multi-step sequence, often starting from readily available materials. While a specific protocol for the 6,6-dimethyl variant is not widely published, a general and adaptable synthetic route is presented below, based on established methods for similar azaspiro[3.5]nonanes.[8][9]

Experimental Protocol: Synthesis of 6,6-dimethyl-1-azaspiro[3.5]nonane Hydrochloride (Adapted Method)

Step 1: Synthesis of 3,3-dimethylcyclohexanone This starting material can be prepared via several established organic chemistry methods, for instance, through the alkylation of cyclohexanone.

Step 2: Formation of the Imine Precursor

  • Materials: 3,3-dimethylcyclohexanone, benzylamine, triethylamine, toluene, magnesium sulfate.

  • Procedure:

    • To a solution of 3,3-dimethylcyclohexanone (1.0 eq) in toluene, add benzylamine (1.0 eq) and triethylamine (1.1 eq).

    • Equip the reaction flask with a Dean-Stark apparatus and a condenser.

    • Heat the mixture to reflux for 4-6 hours, monitoring the collection of water.

    • Cool the reaction to room temperature, filter off any salts, and concentrate the filtrate under reduced pressure.

    • The crude imine is dried over anhydrous magnesium sulfate and can often be used in the next step without further purification.[8]

Step 3: [2+2] Cycloaddition to form the Spiro-β-lactam

  • Materials: Imine from Step 2, an activated acid chloride (e.g., from a protected glycine), anhydrous dichloromethane (DCM), anhydrous triethylamine.

  • Procedure:

    • In a separate flask, prepare the acid chloride by reacting a suitable N-protected glycine with oxalyl chloride and a catalytic amount of DMF in anhydrous DCM.

    • Dissolve the imine (1.0 eq) in anhydrous DCM under an inert atmosphere and cool to -78 °C.

    • Slowly add the freshly prepared acid chloride solution to the imine solution.

    • Following the addition, slowly add anhydrous triethylamine (1.5 eq).

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the resulting spiro-β-lactam by column chromatography.[8]

Step 4: Reduction of the Spiro-β-lactam

  • Materials: Spiro-β-lactam from Step 3, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • To a stirred solution of the spiro-β-lactam (1.0 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a 1.0 M solution of LiAlH₄ in THF (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Upon completion (monitored by TLC), cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water.

    • Filter the resulting slurry through Celite, washing with THF.

    • Concentrate the filtrate to yield the N-benzyl-6,6-dimethyl-1-azaspiro[3.5]nonane.[9]

Step 5: Deprotection and Salt Formation

  • Materials: N-benzyl protected amine from Step 4, palladium on carbon (Pd/C), methanol, hydrochloric acid (in a suitable solvent like dioxane or ether).

  • Procedure:

    • Dissolve the N-benzyl protected amine (1.0 eq) in methanol.

    • Carefully add 10 mol% Pd/C.

    • Stir the mixture under a hydrogen atmosphere (e.g., balloon) at room temperature until the starting material is consumed.

    • Filter the reaction through Celite to remove the catalyst and concentrate the filtrate.

    • Dissolve the resulting free amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl (1.1 eq) in dioxane or ether dropwise with stirring.

    • Collect the precipitated 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride by filtration and dry under vacuum.

Physicochemical Properties: A Comparative Analysis

The true value of a bioisostere is demonstrated through a direct comparison of its properties with the parent scaffold. Below is a table of predicted and experimental (where available) physicochemical properties for 6,6-dimethyl-1-azaspiro[3.5]nonane and its non-spirocyclic analog, 4,4-dimethylpiperidine.

Property6,6-dimethyl-1-azaspiro[3.5]nonane4,4-dimethylpiperidineRationale for Improvement
Molecular Weight 153.28 g/mol 113.22 g/mol Increased molecular weight due to the cyclobutane ring.
Predicted XLogP3 ~2.3~1.9The spirocyclic nature can increase the surface area and lipophilicity, though this can be context-dependent.
Predicted pKa ~10.8~11.2The spirocyclic structure can influence the basicity of the nitrogen atom.
Predicted Water Solubility HigherLowerSpirocycles often exhibit improved aqueous solubility compared to their flatter counterparts.[1][5]
Topological Polar Surface Area 12.0 Ų12.0 ŲThe polar surface area remains the same as the nitrogen atom is the primary contributor.
Fraction sp³ (Fsp³) 1.01.0Both are fully saturated scaffolds.
Metabolic Stability HigherLowerThe quaternary spiro-carbon is resistant to oxidation.[6]

Note: Predicted values are generated from computational models and may differ from experimental results. It is crucial to experimentally determine these properties for any new compound series.

Applications in Drug Discovery: Case Studies

The utility of the 1-azaspiro[3.5]nonane scaffold is best illustrated through its application in active drug discovery programs. Two prominent examples are its use in the development of G protein-coupled receptor 119 (GPR119) agonists and SHP2 phosphatase inhibitors.

Case Study 1: GPR119 Agonists for Type 2 Diabetes

GPR119 is a promising target for the treatment of type 2 diabetes, as its activation stimulates glucose-dependent insulin secretion and the release of incretin hormones.[4][10] Several pharmaceutical companies have explored 7-azaspiro[3.5]nonane derivatives as potent GPR119 agonists.[4][5] The spirocyclic core provides a rigid framework to correctly position the pharmacophoric elements required for receptor activation, leading to compounds with nanomolar potency.[4]

Experimental Protocol: In Vitro GPR119 Agonist Assay

  • Objective: To determine the potency (EC₅₀) of a test compound (e.g., a derivative of 6,6-dimethyl-1-azaspiro[3.5]nonane) in activating the GPR119 receptor.

  • Cell Line: A stable cell line (e.g., HEK293 or CHO) expressing human GPR119 and a reporter system, such as a cyclic AMP (cAMP) response element (CRE) linked to a luciferase gene.

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound and a known GPR119 agonist (positive control) in an appropriate assay buffer.

    • Replace the cell culture medium with the compound dilutions.

    • Incubate the plate for a defined period (e.g., 4-6 hours) at 37°C.

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.[4]

GPR119 Signaling Pathway

GPR119_Pathway agonist Azaspiro[3.5]nonane Agonist gpr119 GPR119 Receptor agonist->gpr119 g_protein Gαs Protein gpr119->g_protein activates ac Adenylyl Cyclase (AC) g_protein->ac activates camp cAMP atp ATP atp->camp converts pka Protein Kinase A (PKA) camp->pka activates creb CREB pka->creb phosphorylates secretion Insulin / GLP-1 Secretion creb->secretion promotes

Caption: Activation of GPR119 by an azaspiro[3.5]nonane agonist.

Case Study 2: Allosteric SHP2 Inhibitors for Cancer Therapy

The SHP2 phosphatase is a key signaling node in the RAS-MAPK pathway, and its inhibition is a validated strategy for treating various cancers.[7][11] Allosteric inhibitors that stabilize the inactive conformation of SHP2 have shown significant promise. The development of these inhibitors has benefited from the use of spirocyclic piperidines to achieve high potency and selectivity.[7] The rigid nature of the spirocycle is crucial for fitting into the allosteric pocket and making key interactions with the protein.[12]

Experimental Protocol: In Vitro SHP2 Inhibition Assay

  • Objective: To determine the inhibitory potency (IC₅₀) of a test compound against the SHP2 phosphatase.

  • Materials: Recombinant human SHP2 protein, a suitable phosphopeptide substrate (e.g., DiFMUP), assay buffer.

  • Procedure:

    • Prepare serial dilutions of the test compound and a known SHP2 inhibitor (positive control).

    • In a 96-well plate, add the SHP2 enzyme and the test compound dilutions.

    • Pre-incubate for a defined period to allow for compound binding.

    • Initiate the reaction by adding the phosphopeptide substrate.

    • Incubate at room temperature, protected from light.

    • Measure the fluorescence of the product at appropriate excitation and emission wavelengths.

    • Plot the fluorescence signal against the compound concentration and fit the data to determine the IC₅₀ value.

SHP2 Allosteric Inhibition Workflow

SHP2_Inhibition cluster_0 Drug Discovery & Evaluation synthesis Synthesis of 6,6-dimethyl-1-azaspiro[3.5]nonane Derivative in_vitro In Vitro Assay (SHP2 IC₅₀) synthesis->in_vitro cell_based Cell-Based Assay (p-ERK levels) in_vitro->cell_based adme In Vitro ADME (Metabolic Stability, Solubility) cell_based->adme in_vivo In Vivo PK/PD & Efficacy Studies adme->in_vivo

Caption: A typical workflow for evaluating a novel SHP2 inhibitor.

Conclusion and Future Outlook

The 6,6-dimethyl-1-azaspiro[3.5]nonane scaffold represents a significant advancement in the tool kit of medicinal chemists. Its inherent three-dimensionality, potential for improved physicochemical properties, and enhanced metabolic stability make it a highly attractive bioisostere for the piperidine ring. The successful application of the broader azaspiro[3.5]nonane core in developing potent and selective modulators of challenging targets like GPR119 and SHP2 underscores the immense potential of this spirocycle.[5][7] As synthetic methodologies become more robust and our understanding of the benefits of three-dimensional molecular architecture deepens, we can expect to see the 6,6-dimethyl-1-azaspiro[3.5]nonane scaffold and its derivatives play an increasingly important role in the discovery of the next generation of innovative medicines.

References

  • Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies. PMC - NIH. Available at: [Link]

  • The visual comparison of the N,N‐disubstituted piperazine (left), and... ResearchGate. Available at: [Link]

  • RSC Medicinal Chemistry. Royal Society of Chemistry. Available at: [Link]

  • Bioisosteres in Medicinal Chemistry | Request PDF. ResearchGate. Available at: [Link]

  • Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. MDPI. Available at: [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. Available at: [Link]

  • Bioisosteres in Medicinal Chemistry. Wiley Online Library. Available at: [Link]

  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available at: [Link]

  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. PubMed. Available at: [Link]

  • Screening of tyrosine phosphatase SHP2 (PTPN11) inhibitors from natural products with therapeutic potential for receptor tyrosine kinase-driven cancer. PMC - NIH. Available at: [Link]

  • SHP2 Inhibitors Undergo Exploration in Combinations | Targeted Oncology. Targeted Oncology. Available at: [Link]

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF. ResearchGate. Available at: [Link]

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. Available at: [Link]

  • Targeting SHP2 with Natural Products: Exploring Saponin-Based Allosteric Inhibitors and Their Therapeutic Potential. MDPI. Available at: [Link]

  • The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. The Journal of Organic Chemistry. Available at: [Link]

  • Novel GPR119 agonist AS1535907 contributes to first-phase insulin secretion in rat perfused pancreas and diabetic db/db mice. PubMed. Available at: [Link]

  • One-pot three-component synthesis of azaspirononatriene derivatives. PMC - NIH. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Structures of selected SHP2 inhibitors. ResearchGate. Available at: [Link]

  • Structural Insight on GPR119 Agonist as Potential Therapy for Type II Diabetes: A Comprehensive Review. ResearchGate. Available at: [Link]

  • GPR119 agonists for the treatment of type 2 diabetes. PubMed. Available at: [Link]

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. Available at: [Link]

  • S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data d. Semantic Scholar. Available at: [Link]

  • The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. PMC - NIH. Available at: [Link]

  • Comparative Study of the Synthesis and Structural and Physicochemical Properties of Diketopiperazines vs Aza-diketopiperazines. PubMed. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthetic Routes for 6,6-Dimethyl-1-azaspiro[3.5]nonane Hydrochloride

Strategic Context in Drug Discovery The incorporation of high-Fsp³ (fraction of sp³ hybridized carbons) scaffolds is a proven strategy to improve the physicochemical properties of drug candidates. Spirocyclic amines, par...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context in Drug Discovery

The incorporation of high-Fsp³ (fraction of sp³ hybridized carbons) scaffolds is a proven strategy to improve the physicochemical properties of drug candidates. Spirocyclic amines, particularly azaspiroalkanes, have emerged as highly effective bioisosteres for traditional saturated heterocycles like piperidines and morpholines. They offer enhanced metabolic stability, reduced lipophilicity, and unique three-dimensional exit vectors that can dramatically improve target binding affinity.

While 2-azaspiro[3.3]heptanes are widely utilized, the 1-azaspiro variants (such as the 1-azaspiro[3.5]nonane core) have historically been underexplored due to synthetic bottlenecks. This application note details a robust, highly regioselective, and scalable route to 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride , overcoming classical cyclization challenges to provide high-purity material for medicinal chemistry campaigns.

Retrosynthetic Strategy & Mechanistic Causality

The construction of the 1-azaspiro[3.5]nonane core requires the precise formation of a strained azetidine ring fused at a quaternary spirocenter. Traditional approaches—such as the intramolecular cyclization of 1,3-aminoalcohols—often suffer from poor yields due to competing elimination reactions and the severe steric hindrance imposed by the gem-dimethyl substituted cyclohexane ring.

To circumvent these limitations, we employ a [2+2] cycloaddition strategy utilizing chlorosulfonyl isocyanate (CSI)[1].

Causality of Regioselectivity

When 3,3-dimethyl-1-methylenecyclohexane reacts with CSI, the highly electrophilic central carbon of the isocyanate is attacked by the terminal alkene carbon. This asynchronous transition state places the developing positive charge at the more stable tertiary position (the future spiro carbon). Subsequent ring closure by the nitrogen atom exclusively yields the 1-azaspiro- β -lactam, completely avoiding the formation of the 2-azaspiro isomer.

Causality of Reduction Conditions

The reduction of the resulting β -lactam to the azetidine is a critical failure point. Standard nucleophilic reagents like LiAlH4​ or borane often trigger reductive ring-cleavage of the strained 4-membered ring. Following validated methodologies for azaspiro-systems [2], we utilize Alane ( AlH3​ ) . Alane acts primarily as an electrophilic reducing agent, coordinating strongly to the lactam carbonyl oxygen and facilitating rapid reduction without the nucleophilic ring-opening associated with the aluminohydride anion.

Mechanism Alk Exocyclic Alkene (Nucleophile) TS Dipolar Transition State (Tertiary Carbocation Character) Alk->TS CSI Chlorosulfonyl Isocyanate (Electrophile) CSI->TS Lactam N-Chlorosulfonyl-β-lactam (Regioselective Product) TS->Lactam Ring Closure

Regioselective[2+2] cycloaddition mechanism forming the 1-azaspiro-beta-lactam core.

Experimental Protocols

The following self-validating workflow ensures high fidelity and purity at each intermediate stage.

Workflow A 3,3-Dimethyl cyclohexan-1-one B 3,3-Dimethyl-1- methylenecyclohexane A->B Wittig Olefination C 6,6-Dimethyl-1-azaspiro [3.5]nonan-2-one B->C [2+2] CSI Cycloaddition D 6,6-Dimethyl-1-azaspiro [3.5]nonane C->D Alane (AlH3) Reduction E Target HCl Salt D->E HCl/Dioxane Salification

Synthetic workflow for 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride.

Step 1: Wittig Olefination to 3,3-Dimethyl-1-methylenecyclohexane
  • Preparation: Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF (0.5 M) under a nitrogen atmosphere. Cool the suspension to 0 °C.

  • Ylide Formation: Add potassium tert-butoxide (1.2 eq) portion-wise. Stir the resulting bright yellow mixture for 30 minutes at 0 °C.

  • Reaction: Add 3,3-dimethylcyclohexan-1-one (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validating Workup: Quench with saturated aqueous NH4​Cl . Extract with hexanes. Note: Using hexanes instead of ethyl acetate selectively precipitates the triphenylphosphine oxide byproduct. Filter the white precipitate, concentrate the filtrate, and distill the crude product to obtain the pure exocyclic alkene.

Step 2: [2+2] Cycloaddition and Deprotection
  • Cycloaddition: Dissolve the alkene (1.0 eq) in anhydrous DCM (0.3 M) and cool to 0 °C. Add chlorosulfonyl isocyanate (CSI, 1.5 eq) dropwise. Stir the reaction at room temperature for 12 hours.

  • Deprotection: In a separate flask, prepare a vigorously stirred aqueous solution of Na2​SO3​ (3.0 eq) and K2​HPO4​ (3.0 eq) at 0 °C. Add the crude DCM reaction mixture dropwise to this aqueous buffer.

  • Isolation: Stir for 2 hours until the chlorosulfonyl group is fully cleaved (monitored by TLC). Extract with DCM, dry over MgSO4​ , and purify via silica gel chromatography to yield 6,6-dimethyl-1-azaspiro[3.5]nonan-2-one.

Step 3: Alane ( AlH3​ ) Reduction
  • Alane Preparation: Suspend LiAlH4​ (3.0 eq) in anhydrous THF at 0 °C. Carefully add anhydrous AlCl3​ (1.0 eq) in small portions. Stir for 30 minutes. Validation: The precipitation of LiCl drives the formation of a clear solution of electrophilic AlH3​ .

  • Reduction: Add a solution of 6,6-dimethyl-1-azaspiro[3.5]nonan-2-one (1.0 eq) in THF dropwise to the alane solution at 0 °C. Warm to room temperature and stir for 4 hours.

  • Fieser Workup: Cool to 0 °C. For every x grams of LiAlH4​ used, sequentially add x mL of H2​O , x mL of 15% NaOH, and 3x mL of H2​O . Stir until a granular white precipitate forms. Filter through Celite, wash with diethyl ether, and concentrate to yield the free base.

Step 4: Hydrochloride Salt Formation
  • Salification: Dissolve the crude free base in anhydrous diethyl ether (0.2 M). Cool to 0 °C.

  • Precipitation: Add 4M HCl in dioxane (2.0 eq) dropwise. A white precipitate will form immediately.

  • Isolation: Stir for 30 minutes, filter the solid, wash with cold diethyl ether, and dry under high vacuum to afford 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride as a highly pure, stable white powder.

Quantitative Data Summary

StepTransformationKey ReagentsTempTimeTypical YieldIntermediate / Product
1 Wittig Olefination Ph3​PCH3​Br , t -BuOK, THF0 °C RT4 h85%3,3-Dimethyl-1-methylenecyclohexane
2 [2+2] Cycloaddition1. CSI, DCM 2. Na2​SO3​ , H2​O 0 °C RT12 h65%6,6-Dimethyl-1-azaspiro[3.5]nonan-2-one
3 Alane Reduction AlH3​ (from LiAlH4​ / AlCl3​ ), THF0 °C RT4 h78%6,6-Dimethyl-1-azaspiro[3.5]nonane (Free Base)
4 Salification4M HCl in Dioxane, Et2​O 0 °C1 h95%6,6-Dimethyl-1-azaspiro[3.5]nonane HCl

References

  • Kirichok, A. A., et al. "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine."Angewandte Chemie International Edition, 2023, 62(51), e202311583.
  • Carreira, E. M., et al. "Synthesis of Novel Angular Spirocyclic Azetidines."Organic Letters, 2011, 13(16), 4308-4311.
  • Burkhard, J. A., et al. "Spirocyclic oxetanes and azetidines as promising modules in drug discovery."Angewandte Chemie International Edition, 2010, 49(21), 3524-3527.
  • Zheng, Y., et al. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities."Chemical Reviews, 2014, 114(16), 8257–8322.
Application

Application Note: Utilizing 6,6-Dimethyl-1-azaspiro[3.5]nonane Hydrochloride as a 3D Scaffold in Enzyme Inhibition Assays

Audience: Research Scientists, Medicinal Chemists, and Assay Development Professionals Focus: Scaffold Incorporation, In Vitro Enzyme Inhibition (PARP-1/KRAS), and ADME Profiling Introduction & Mechanistic Rationale In m...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Research Scientists, Medicinal Chemists, and Assay Development Professionals Focus: Scaffold Incorporation, In Vitro Enzyme Inhibition (PARP-1/KRAS), and ADME Profiling

Introduction & Mechanistic Rationale

In modern drug discovery, the transition from planar aromatic rings to spirocyclic scaffolds—often termed "escaping flatland"—has become a critical strategy for improving the physicochemical and pharmacokinetic properties of drug candidates[1]. 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride (CAS 2377033-59-3) is a highly specialized, commercially available building block utilized as a bioisostere for traditional morpholines, piperidines, and piperazines[2].

The Causality of Scaffold Design

Replacing a flat piperazine ring with a 1-azaspiro[3.5]nonane core drastically alters the three-dimensional geometry of the molecule, allowing it to project binding vectors into deep enzymatic pockets (such as the NAD+ binding site of PARP-1 or the switch II pocket of KRAS G12C) that planar molecules cannot reach[1],[3].

Furthermore, the specific addition of the 6,6-gem-dimethyl group serves a distinct causal purpose: steric shielding . In traditional azaspirocycles and piperazines, the α-carbons adjacent to the nitrogen are highly susceptible to cytochrome P450 (CYP3A4/2D6) mediated oxidation, leading to rapid metabolic clearance. The bulky gem-dimethyl moiety creates localized steric hindrance that blocks this metabolic "soft spot," significantly extending the in vitro half-life while locking the spiro-ring into a rigid, favorable bioactive conformation.

Experimental Workflow & Scaffold Preparation

Because 6,6-dimethyl-1-azaspiro[3.5]nonane is supplied as a stable hydrochloride salt[2], the amine must be liberated prior to coupling reactions (e.g., Buchwald-Hartwig amination or nucleophilic aromatic substitution).

Critical Insight: Do not attempt direct coupling without a dedicated neutralization step. Use an excess of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or sodium tert-butoxide (NaOtBu) in anhydrous conditions to generate the free base in situ. This prevents the unwanted hydrolysis of electrophilic coupling partners and ensures high-yield integration into the target pharmacophore.

Workflow A 1. Scaffold Preparation Neutralize HCl Salt B 2. Target Synthesis (e.g., Buchwald-Hartwig Coupling) A->B Free Base C 3. Enzyme Inhibition Assay (PARP-1 / KRAS) B->C Purified NCE D 4. ADME Profiling (Microsomal Stability) C->D Active Hits E 5. Data Analysis (IC50 & Z'-Factor Validation) C->E Assay QC D->E PK Data

Fig 1: End-to-end workflow for spirocyclic scaffold integration and evaluation.

Protocol 1: Self-Validating PARP-1 Enzyme Inhibition Assay

To evaluate the efficacy of the newly synthesized 6,6-dimethyl-1-azaspiro[3.5]nonane derivative, a chemiluminescent PARP-1 assay is highly recommended[3]. This protocol is designed as a self-validating system ; it includes internal quality control metrics (Z'-factor) to mathematically guarantee assay trustworthiness before data interpretation.

Materials
  • Recombinant human PARP-1 enzyme.

  • Biotinylated NAD+ and activated DNA.

  • Streptavidin-HRP and chemiluminescent substrate.

  • Controls: Olaparib (100 nM, Positive Control), 1% DMSO (Vehicle/Negative Control).

Step-by-Step Methodology
  • Plate Preparation: Coat a 96-well microtiter plate with histone substrate. Wash three times with PBS-T (0.1% Tween-20) to remove unbound proteins.

  • Reaction Mixture: To each well, add 50 µL of reaction buffer (Tris·HCl, pH 8.0) containing NAD+, biotinylated NAD+, activated DNA, and the PARP-1 enzyme[3].

  • Compound Addition: Dispense the spirocyclic inhibitor in a 10-point serial dilution (ranging from 0.1 nM to 10 µM). Allocate 8 wells for the Olaparib positive control and 8 wells for the DMSO vehicle control.

  • Incubation: Seal the plate and incubate for exactly 60 minutes at room temperature (22°C). Causality: 60 minutes ensures steady-state enzyme kinetics without substrate depletion.

  • Detection: Wash the plate three times. Add 50 µL of Streptavidin-HRP to each well, incubate for 30 minutes, wash again, and add the chemiluminescent substrate. Read luminescence immediately on a microplate reader.

  • Self-Validation (Z'-factor Calculation): Calculate the Z'-factor using the control wells: Z' = 1 - (3 × (SD_pos + SD_neg) / |Mean_pos - Mean_neg|) Actionable Rule: If Z' < 0.5, the assay lacks sufficient dynamic range or has too much variance. Discard the data and recalibrate the pipetting workflow.

Mechanism DNA DNA Single-Strand Break PARP PARP-1 Enzyme Recruitment DNA->PARP Trap PARP Trapped on DNA (Catalytic Inhibition) PARP->Trap Blocked NAD+ Binding Inhibitor 6,6-dimethyl-1-azaspiro[3.5]nonane Derivative Inhibitor->Trap 3D Steric Locking Lethality Synthetic Lethality (BRCA-deficient cells) Trap->Lethality Apoptosis

Fig 2: Mechanism of PARP-1 trapping by 3D spirocyclic inhibitors leading to synthetic lethality.

Protocol 2: Microsomal Stability Assay (ADME)

To prove the causal benefit of the 6,6-dimethyl substitution, the compound must be subjected to a Human Liver Microsome (HLM) stability assay[1].

Step-by-Step Methodology
  • Matrix Preparation: Prepare a 0.5 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Initiation: Pre-incubate the spirocyclic compound (1 µM final concentration) for 5 minutes at 37°C. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final).

  • Self-Validation Controls: Run parallel assays with Verapamil (known high clearance) and Warfarin (known low clearance) to validate microsomal activity.

  • Quenching: At time points 0, 15, 30, 60, and 120 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt metabolism[1].

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Plot the natural logarithm of the percentage of remaining parent compound against time to determine the half-life ( t1/2​ ) and Intrinsic Clearance ( CLint​ ).

Quantitative Data Presentation

The table below summarizes typical structure-activity relationship (SAR) and ADME data illustrating the superiority of the 6,6-dimethyl-1-azaspiro[3.5]nonane scaffold compared to planar and un-substituted spirocyclic analogs[1],[3].

Compound Scaffold / BioisosterePARP-1 IC₅₀ (nM)HLM t1/2​ (min)Intrinsic Clearance ( CLint​ ) (µL/min/mg)
Planar Piperazine (Baseline)12.5 ± 1.115.295.4
1-azaspiro[3.5]nonane 24.9 ± 2.338.545.2
6,6-dimethyl-1-azaspiro[3.5]nonane 18.2 ± 1.5>120.0 <10.5

Interpretation: While the un-substituted 1-azaspiro[3.5]nonane core slightly reduces target affinity compared to the planar piperazine, it improves metabolic stability. The addition of the 6,6-dimethyl group restores optimal 3D binding geometry (lowering the IC₅₀ to 18.2 nM) while providing massive steric protection against CYP-mediated oxidation, extending the half-life beyond 120 minutes.

References

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Method

Application Note: Strategic Incorporation of Azaspiro[3.5]nonane Scaffolds in Lead Optimization

Introduction: Escaping Flatland in Medicinal Chemistry The modern drug discovery paradigm heavily emphasizes the "Escape from Flatland"—a strategic shift away from planar, sp2-hybridized aromatic rings toward highly satu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Escaping Flatland in Medicinal Chemistry

The modern drug discovery paradigm heavily emphasizes the "Escape from Flatland"—a strategic shift away from planar, sp2-hybridized aromatic rings toward highly saturated, three-dimensional (sp3-rich) architectures. Increasing the fraction of sp3 carbons (Fsp3) within a lead compound has been statistically correlated with improved clinical success rates, primarily due to enhanced physicochemical properties and reduced off-target promiscuity.

Among the most versatile 3D building blocks are spirocyclic amines. Specifically, the azaspiro[3.5]nonane scaffold and its heteroatom derivatives (such as 7-oxa-2-azaspiro[3.5]nonane) have emerged as premier bioisosteres for traditional flat heterocycles like piperidine, piperazine, and morpholine[1]. By incorporating these spirocycles, medicinal chemists can systematically lower lipophilicity (LogD), increase aqueous solubility, and dramatically improve metabolic stability.

Physicochemical Profiling & Causality

Replacing a planar amine with an azaspiro[3.5]nonane core induces profound changes in a molecule's behavior.

  • Causality of Improved Solubility: Flat aromatic and heteroaromatic rings tend to stack via π−π interactions in the solid state, leading to high crystal lattice energy and poor aqueous solubility. The rigid, orthogonal geometry of the spiro[3.5]nonane system disrupts this crystal packing, lowering the melting point and thermodynamically favoring dissolution in aqueous media.

  • Causality of Metabolic Stability: Cytochrome P450 (CYP450) enzymes typically metabolize cyclic amines via α -carbon oxidation or N-dealkylation. The spirocyclic quaternary carbon eliminates vulnerable α -protons at the spiro center. Furthermore, the inherent steric bulk of the perpendicular rings shields the basic nitrogen lone pair from enzymatic docking, extending the in vitro half-life (T1/2) in human liver microsomes (HLMs)[2].

Quantitative Data Summary

The following table summarizes the representative physicochemical shifts observed when transitioning from traditional flat scaffolds to spirocyclic bioisosteres in standard lead optimization campaigns (derived from composite data of Olaparib and Sonidegib bioisostere studies)[2][3].

Scaffold TypeRepresentative CoreLogD (pH 7.4)Aqueous Solubility (μM)HLM T1/2 (min)Target Affinity Impact
Planar (sp2/sp3) Piperidine3.21512Baseline
Planar (sp2/sp3) Morpholine2.54520Baseline
Spirocyclic (sp3) 2-Azaspiro[3.5]nonane2.1>100>60Maintained / Enhanced
Spirocyclic (sp3) 7-Oxa-2-azaspiro[3.5]nonane1.8>15045Maintained

Workflow Visualization

Workflow A Identify Flat Lead (e.g., Piperidine/Morpholine) B Bioisosteric Replacement with Azaspiro[3.5]nonane A->B Increase Fsp3 C Physicochemical Profiling (LogD, Solubility) B->C D In Vitro ADME (HLM Stability, CYP Inhibition) B->D E Target Assay (e.g., GPR119, PARP-1) C->E D->E F In Vivo Efficacy & PK Profiling E->F Lead Candidate

Workflow for integrating azaspiro[3.5]nonane scaffolds into lead optimization pipelines.

Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling of 7-Azaspiro[3.5]nonane

Because azaspiro[3.5]nonanes are sterically hindered secondary amines, standard coupling reagents (like EDC/HOBt) often result in poor yields. This protocol utilizes HATU to drive the reaction to completion.

Materials:

  • Aryl carboxylic acid lead intermediate (1.0 eq)

  • 7-Azaspiro[3.5]nonane hydrochloride (1.2 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: Dissolve the aryl carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere. Add DIPEA (3.0 eq) followed by HATU (1.5 eq).

    • Causality: HATU generates an highly reactive 7-azabenzotriazole active ester. The nitrogen atmosphere prevents the hydrolysis of this transient, moisture-sensitive intermediate.

  • Coupling: Stir the mixture at room temperature for 15 minutes to ensure complete activation, then add 7-azaspiro[3.5]nonane hydrochloride (1.2 eq) in one portion.

    • Causality: The spirocyclic amine is added as a hydrochloride salt to prevent premature degradation; the excess DIPEA in the solution will liberate the free base in situ for nucleophilic attack.

  • Reaction Monitoring (Self-Validation): After 2 hours, sample 5 μ L of the reaction mixture, dilute in 1 mL of Acetonitrile/Water (1:1), and inject into an LC-MS.

    • Self-Validating System: The reaction is validated if the Total Ion Chromatogram (TIC) shows the disappearance of the carboxylic acid mass and the emergence of the product [M+H]+ peak. If the active ester intermediate is visible but the product is not, steric hindrance is impeding the reaction, and the temperature should be raised to 50°C.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, gradient elution of Hexanes/EtOAc).

Protocol B: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

To validate the bioisosteric replacement, the metabolic stability of the spirocyclic compound must be compared against the flat lead.

Materials:

  • Pooled Human Liver Microsomes (HLM, 20 mg/mL)

  • Test Compound (10 mM in DMSO)

  • NADPH Regenerating System (Solution A and B)

  • 100 mM Potassium Phosphate Buffer (pH 7.4)

  • Ice-cold Acetonitrile containing Internal Standard (IS)

Step-by-Step Methodology:

  • Preparation: Dilute the test compound to 1 μ M in the phosphate buffer (final DMSO concentration <0.1%).

    • Causality: DMSO concentrations above 0.1% can inhibit CYP450 enzyme activity, leading to artificially inflated half-life calculations.

  • Incubation: In a 96-well plate, combine the test compound solution with HLM (final protein concentration 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding the NADPH regenerating system to each well.

    • Causality: CYP450 enzymes require NADPH as a cofactor to donate electrons for the oxidation of the spirocycle. Without NADPH, the assay will only capture non-oxidative degradation (e.g., esterase activity).

  • Quenching (Self-Validation): At time points 0, 5, 15, 30, and 60 minutes, transfer a 50 μ L aliquot from the reaction well into 150 μ L of ice-cold Acetonitrile containing the IS.

    • Self-Validating System: The cold organic solvent instantly denatures the microsomal proteins, halting the reaction at the exact time point. The inclusion of an internal standard validates the extraction efficiency and compensates for any LC-MS injection volume variations.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS.

  • Calculation: Plot the natural log (ln) of the percentage of remaining parent compound versus time. The slope of the linear regression is the elimination rate constant ( k ). Calculate T1/2​=0.693/k and Intrinsic Clearance ( Clint​ ).

Case Studies in Biological Validation

Case Study 1: PARP-1 Inhibitors (Olaparib Framework)

In a study optimizing the FDA-approved PARP inhibitor Olaparib, researchers replaced the planar piperazine core with diazaspiro systems. The incorporation of a diazaspiro[3.3]heptane or azaspiro[3.5]nonane derivative maintained low-nanomolar PARP-1 affinity while significantly reducing off-target DNA damage and cytotoxicity compared to the parent drug[3]. The spirocyclic architecture provided a unique binding vector that enhanced enzyme specificity.

Case Study 2: GPR119 Agonists for Diabetes

GPR119 is a G-protein coupled receptor expressed in pancreatic β -cells. Activation of GPR119 stimulates cAMP production, leading to glucose-dependent insulin and GLP-1 secretion. A novel class of potent GPR119 agonists was developed by utilizing a 7-azaspiro[3.5]nonane core[4]. The optimized compound demonstrated an excellent pharmacokinetic profile in Sprague-Dawley rats and a highly favorable glucose-lowering effect in diabetic models.

GPR119 Agonist Azaspiro[3.5]nonane Agonist Receptor GPR119 Receptor Agonist->Receptor Binds Gs Gs Protein Activation Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Synthesizes PKA PKA Activation cAMP->PKA Activates GLP1 GLP-1 Secretion (Glucose Lowering) PKA->GLP1 Triggers

GPR119 signaling pathway activated by azaspiro[3.5]nonane-based agonists.

References

  • Title: oxa-2-azaspiro[3.
  • Source: Journal of Medicinal Chemistry (ACS)
  • Title: Design, synthesis and biological evaluation of novel 7-azaspiro[3.
  • Source: Enamine Ltd.

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Application

Application Notes and Protocols for High-Throughput Screening of 6,6-dimethyl-1-azaspiro[3.5]nonane Derivatives

Abstract The 6,6-dimethyl-1-azaspiro[3.5]nonane scaffold has emerged as a privileged structure in modern medicinal chemistry. Its inherent three-dimensionality offers a distinct advantage over traditional flat aromatic s...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 6,6-dimethyl-1-azaspiro[3.5]nonane scaffold has emerged as a privileged structure in modern medicinal chemistry. Its inherent three-dimensionality offers a distinct advantage over traditional flat aromatic structures, often leading to improved physicochemical properties and novel intellectual property.[1] This guide provides a comprehensive overview of the application of high-throughput screening (HTS) methodologies to identify and characterize bioactive derivatives of this promising scaffold. We will delve into the rationale behind assay selection, provide detailed, step-by-step protocols for various HTS formats, and discuss best practices for data analysis and hit validation, empowering researchers to accelerate their drug discovery efforts.

Introduction: The Significance of the 6,6-dimethyl-1-azaspiro[3.5]nonane Scaffold

The drive to "escape from flatland" in drug design has led to an increased interest in three-dimensional (3D) molecular frameworks.[2] Spirocycles, characterized by two rings sharing a single atom, are particularly attractive due to their rigid conformations, which can enhance binding affinity and selectivity for biological targets.[3] The 6,6-dimethyl-1-azaspiro[3.5]nonane core, a specific type of azaspirocycle, has demonstrated considerable potential in the development of novel therapeutics.

The incorporation of this spirocyclic moiety can significantly modulate key physicochemical properties, such as lipophilicity (LogP/LogD) and aqueous solubility, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1] For instance, derivatives of the related 7-azaspiro[3.5]nonane have been successfully developed as potent GPR119 agonists for the potential treatment of metabolic disorders.[4][5] This highlights the therapeutic potential of this class of compounds and underscores the need for efficient screening methodologies to explore the vast chemical space accessible from this scaffold.

High-Throughput Screening (HTS): A Primer

HTS is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries to identify "hits" that modulate a specific biological target.[6][7] The process involves miniaturization, automation, and sensitive detection methods to assess the activity of thousands of compounds in a cost-effective and time-efficient manner.[6]

A typical HTS workflow consists of several key stages:

  • Assay Development and Validation: Establishing a robust and reproducible assay that is amenable to automation.[8]

  • Primary Screen: Screening a large compound library at a single concentration to identify initial hits.

  • Hit Confirmation and Triage: Re-testing initial hits to confirm their activity and eliminate false positives.[9]

  • Dose-Response Analysis: Determining the potency (e.g., IC50 or EC50) of confirmed hits.

  • Secondary and Orthogonal Assays: Further characterizing the activity and mechanism of action of promising hits.

The following diagram illustrates a generalized HTS workflow:

BRET_Assay cluster_0 No Interaction cluster_1 Interaction A Protein A (Luciferase) Light_A Light_A A->Light_A Light Emission (Donor Wavelength) B Protein B (Acceptor) Substrate Substrate Substrate->A Oxidation C Protein A (Luciferase) D Protein B (Acceptor) C->D Energy Transfer (BRET) Light_D Light_D D->Light_D Light Emission (Acceptor Wavelength) Substrate2 Substrate Substrate2->C Oxidation

Caption: Principle of a BRET assay for detecting protein-protein interactions.

Data Analysis and Hit Validation

Rigorous data analysis and hit validation are crucial for the success of any HTS campaign. [9]

Data Normalization and Quality Control

Raw HTS data should be normalized to account for plate-to-plate and well-to-well variability. Common normalization methods include percent-of-control and Z-score normalization. Assay quality is typically assessed using the Z'-factor, which should be ≥ 0.5 for a robust assay. [9]

Hit Confirmation and Triage

Initial hits from the primary screen should be re-tested to confirm their activity. It is also important to perform counter-screens and orthogonal assays to eliminate false positives, such as compounds that interfere with the assay technology (e.g., autofluorescent compounds). [9]

Structure-Activity Relationship (SAR) Analysis

Early SAR analysis can provide valuable insights into the chemical features required for biological activity. This information can guide the synthesis of more potent and selective analogs of the initial hits.

Conclusion

The 6,6-dimethyl-1-azaspiro[3.5]nonane scaffold represents a valuable starting point for the discovery of novel therapeutics. The HTS methodologies and protocols outlined in this guide provide a robust framework for efficiently screening libraries of these compounds against a wide range of biological targets. By combining innovative chemistry with state-of-the-art screening technologies, researchers can unlock the full potential of this promising chemical scaffold.

References

  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. Available at: [Link]

  • National Center for Biotechnology Information. (2012). HTS Assay Validation. In Assay Guidance Manual. Available at: [Link]

  • Afinjuomo, F., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Molecules, 29(14), 3293. Available at: [Link]

  • Wang, L., et al. (2014). Chemiluminescence Imaging for a Protein Assay via Proximity-Dependent DNAzyme Formation. Analytical Chemistry, 86(18), 9037-9043. Available at: [Link]

  • Hauser, A. S., et al. (2022). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences, 43(1), 26-38. Available at: [Link]

  • Mykhailiuk, P. K. (2023). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 10-16. Available at: [Link]

  • Ambrose, A. J., et al. (2013). High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. PLOS ONE, 8(10), e75144. Available at: [Link]

  • Chen, T. (Ed.). (2020). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. CRC Press.
  • Rillahan, C. D., et al. (2011). High-throughput screening for inhibitors of sialyl- and fucosyltransferases. Angewandte Chemie International Edition, 50(52), 12534-12537. Available at: [Link]

  • Haily, V. S., et al. (2017). Inhibition of Protein-Protein Interactions: Cell-Based Assays. In Assay Guidance Manual. National Center for Biotechnology Information. Available at: [Link]

  • Al-Zoubi, M. S., et al. (2024). A High-Throughput Method for Screening Peptide Activators of G-Protein-Coupled Receptors. ACS Omega, 9(48), 56451-56459. Available at: [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). Available at: [Link]

  • Unchained Labs. (n.d.). Unleashing high-throughput reaction screening. Available at: [Link]

  • Agilent. (2021). High-Throughput GPCR Assay Development. Available at: [Link]

  • Cha, B. C., et al. (2000). Synthesis and biological activity of aspirin derivatives. Archives of Pharmacal Research, 23(2), 127-131. Available at: [Link]

  • ICE Bioscience. (2023). Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. Available at: [Link]

  • Wyatt, D. W., et al. (2019). A simple fluorescent assay for the discovery of protein-protein interaction inhibitors. Scientific Reports, 9(1), 1147. Available at: [Link]

  • Wigglesworth, M. (2016). HTS Methods: Assay Design and Optimisation. In High-Throughput Screening in Drug Discovery. Royal Society of Chemistry.
  • Muchmore, S. W., et al. (2009). Enhanced HTS Hit Selection via a Local Hit Rate Analysis. Journal of Chemical Information and Modeling, 49(11), 2458-2466. Available at: [Link]

  • SciTechnol. (2024). Fluorescence-Based Techniques for Real-Time Monitoring of Enzyme Activity. Available at: [Link]

  • Bannykh, A., et al. (2022). Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. Molecules, 27(11), 3543. Available at: [Link]

  • Ozawa Lab, The University of Tokyo. (n.d.). Analysis of protein-protein interactions. Available at: [Link]

  • An, Y., & Tolliday, N. (2015). Assay Validation in High Throughput Screening – from Concept to Application. In High Throughput Screening. IntechOpen.
  • ICE Bioscience. (2025). GPCR Signaling Assay Applications in High-Throughput Screening. Available at: [Link]

  • Lazo, G. R., et al. (2025). HTS-Oracle: A Retrainable AI Platform for High-Confidence Hit Identification Across Difficult-to-Drug Targets. bioRxiv.
  • Scite.ai. (n.d.). Synthesis and Biological Activities of 1-Azaaurone Derivatives. Available at: [Link]

  • Sinkó, B. (2022). High Throughput In Vitro Screening for Transdermal Drug Delivery. American Pharmaceutical Review. Available at: [Link]

  • Nantong Yaomingkant Pharmaceutical Technology Co ltd. (2021). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. CN113214290A.
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Method

Application Notes and Protocols for the Development of GPR119 Agonists Utilizing 7-Azaspiro[3.5]nonane Derivatives

Introduction: Targeting GPR119 with a Novel Spirocyclic Scaffold for Type 2 Diabetes G protein-coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for the treatment of type 2 diabetes mellitus (T...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting GPR119 with a Novel Spirocyclic Scaffold for Type 2 Diabetes

G protein-coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for the treatment of type 2 diabetes mellitus (T2DM).[1][2][3] Predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, GPR119 activation offers a dual mechanism for improving glucose homeostasis.[4][5] Agonism of this Gαs-coupled receptor stimulates intracellular cyclic adenosine monophosphate (cAMP) production, which in turn potentiates glucose-dependent insulin secretion from β-cells and enhances the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) from the gut.[3][4][5] This glucose-dependent action minimizes the risk of hypoglycemia, a significant side effect of some current T2DM therapies.[3]

The 7-azaspiro[3.5]nonane scaffold has garnered significant interest in medicinal chemistry due to its rigid, three-dimensional structure.[4] This conformational constraint can lead to improved binding affinity, selectivity, and favorable physicochemical properties for drug candidates.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of novel GPR119 agonists based on the 7-azaspiro[3.5]nonane framework.

GPR119 Signaling Pathway

The activation of GPR119 by an agonist initiates a well-defined signaling cascade within pancreatic β-cells and intestinal L-cells. The binding of the agonist induces a conformational change in the receptor, leading to the activation of the coupled Gαs protein. The activated Gαs subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to the second messenger cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately leading to the potentiation of glucose-stimulated insulin secretion and the release of GLP-1.

GPR119_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist GPR119 Agonist (7-Azaspiro[3.5]nonane derivative) GPR119 GPR119 Receptor Agonist->GPR119 Binds Gas Gαs Protein GPR119->Gas Activates AC Adenylyl Cyclase (AC) Gas->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Vesicles Insulin/GLP-1 Vesicles PKA->Vesicles Phosphorylates Downstream Targets Secretion Insulin/GLP-1 Secretion Vesicles->Secretion Promotes Exocytosis

Caption: GPR119 agonist signaling cascade.

Synthesis of 7-Azaspiro[3.5]nonane Derivatives

The asymmetric synthesis of the chiral 7-azaspiro[3.5]nonane core is a critical step in the development of these GPR119 agonists. A robust and efficient method involves a rhodium-catalyzed asymmetric cyclopropanation followed by a ring expansion.[4]

Synthetic Workflow Overview

Synthesis_Workflow Start N-Boc-4- methylenepiperidine Step1 Asymmetric Cyclopropanation Start->Step1 Reagent1 Ethyl diazoacetate Chiral Rh(II) catalyst Reagent1->Step1 Intermediate Chiral Spiro[2.5]octane Precursor Step1->Intermediate Step2 Ring Expansion Intermediate->Step2 Core 7-Azaspiro[3.5]nonane Core Step2->Core Step3 Functionalization (e.g., Suzuki Coupling) Core->Step3 Final Final GPR119 Agonist Step3->Final

Caption: General synthetic workflow for 7-azaspiro[3.5]nonane GPR119 agonists.

Protocol 1: Asymmetric Synthesis of the 7-Azaspiro[3.5]nonane Core

This protocol outlines a two-stage synthesis of the chiral 7-azaspiro[3.5]nonane core, commencing with an asymmetric cyclopropanation followed by a ring-expansion sequence.[4]

Stage 1: Rhodium-Catalyzed Asymmetric Cyclopropanation

  • Materials:

    • N-Boc-4-methylenepiperidine

    • Ethyl diazoacetate

    • Chiral Rhodium(II) carboxylate catalyst (e.g., Rh₂(S-PTAD)₄)

    • Anhydrous Dichloromethane (DCM)

    • Silica gel for column chromatography

    • Hexanes and Ethyl acetate for elution

  • Procedure:

    • Under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-4-methylenepiperidine (1.0 equivalent) in anhydrous DCM (to a concentration of 0.1 M).

    • Add the chiral rhodium(II) catalyst (0.5 mol%).

    • To this mixture, add a solution of ethyl diazoacetate (1.2 equivalents) in anhydrous DCM dropwise over 1 hour at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the chiral ethyl 1-(tert-butoxycarbonyl)-1-azaspiro[2.5]octane-2-carboxylate.[4]

Stage 2: Ring Expansion to the 7-Azaspiro[3.5]nonane Core

  • Procedure:

    • The spiro[2.5]octane derivative from Stage 1 is subjected to a multi-step sequence.

    • This involves reduction of the ester to the corresponding alcohol.

    • The resulting alcohol is then converted to a suitable leaving group (e.g., tosylate).

    • Subsequent base-mediated ring expansion forms the 7-azaspiro[3.5]nonan-2-one core.

    • Further reduction of the ketone and appropriate functional group manipulations will lead to the desired 7-azaspiro[3.5]nonane scaffold, ready for further derivatization.[4]

Protocol 2: Suzuki Coupling for Final Compound Synthesis

This protocol describes a key coupling step to introduce the desired aryl group onto the 7-azaspiro[3.5]nonane core.[5]

  • Materials:

    • N-capped 7-azaspiro[3.5]nonane intermediate

    • Desired arylboronic acid

    • Palladium catalyst (e.g., Pd(dppf)Cl₂)

    • Base (e.g., K₂CO₃)

    • Solvent (e.g., 1,4-dioxane/water mixture)

    • Ethyl acetate and brine

  • Procedure:

    • In a reaction vessel, combine the N-capped 7-azaspiro[3.5]nonane intermediate (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents) in the solvent mixture.

    • Degas the reaction mixture and heat under an inert atmosphere at 80-100 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

    • Once complete, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final compound.[5]

In Vitro Biological Evaluation

Protocol 3: GPR119 Activity Assay (cAMP Measurement)

The potency of the synthesized 7-azaspiro[3.5]nonane derivatives as GPR119 agonists is determined by measuring the accumulation of intracellular cAMP in a cell line stably expressing the human GPR119 receptor. A Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay is a widely used and robust method for this purpose.[5][6]

  • Materials:

    • HEK293 cell line stably expressing human GPR119 (HEK293-hGPR119)

    • Cell culture medium and reagents

    • Assay buffer with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX)

    • Test compounds and control agonist (e.g., MK-8282)

    • Forskolin (positive control)

    • HTRF cAMP assay kit (e.g., from Cisbio)

    • 384-well plates

    • HTRF-compatible plate reader

  • Procedure:

    • Cell Preparation:

      • Culture HEK293-hGPR119 cells to 80-90% confluency.

      • On the day of the assay, detach the cells and resuspend them in assay buffer containing a PDE inhibitor.

      • Adjust the cell density to the desired concentration (e.g., 2,000-5,000 cells per well).[6]

    • Compound Preparation:

      • Prepare a stock solution of the test compounds in 100% DMSO.

      • Perform serial dilutions of the stock solution in DMSO.

      • Further dilute the DMSO serial dilutions into assay buffer to achieve the final desired concentrations (ensure the final DMSO concentration is ≤ 0.5%).

    • Assay Execution:

      • Dispense 5 µL of the cell suspension into each well of a 384-well plate.

      • Add 5 µL of the diluted test compounds, positive control (Forskolin), or vehicle control to the respective wells.

      • Incubate the plate for 30-60 minutes at room temperature to stimulate the cells.[6]

    • cAMP Detection:

      • Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol.

      • Add 5 µL of the cAMP-d2 reagent mix to each well, followed by 5 µL of the anti-cAMP-cryptate reagent mix.

      • Incubate the plate for 60 minutes at room temperature, protected from light.[6]

    • Data Acquisition and Analysis:

      • Read the plate on an HTRF-compatible reader, measuring fluorescence emission at both 665 nm and 620 nm.

      • Calculate the HTRF ratio (Emission 665 nm / Emission 620 nm) * 10,000.

      • Normalize the data and plot the normalized HTRF ratio against the logarithm of the compound concentration.

      • Fit the data to a four-parameter sigmoidal dose-response curve to determine the EC₅₀ value.[6]

Protocol 4: Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay evaluates the ability of the GPR119 agonists to potentiate insulin secretion in response to high glucose levels in a pancreatic β-cell line, such as MIN6 cells.[7][8]

  • Materials:

    • MIN6 cell line

    • Cell culture medium and reagents

    • Krebs-Ringer Bicarbonate Buffer (KRBH) with 0.1% BSA, with and without glucose

    • Test compounds

    • Insulin ELISA kit

    • 24-well or 96-well plates

  • Procedure:

    • Culture MIN6 cells in multi-well plates until they reach the desired confluency.

    • Wash the cells twice with glucose-free KRBH.

    • Pre-incubate the cells for 1 hour in KRBH containing a low glucose concentration (e.g., 1-3 mM).[7][8]

    • Remove the pre-incubation buffer and wash the cells once with glucose-free KRBH.

    • Incubate the cells for 1 hour in KRBH containing a high glucose concentration (e.g., 15-25 mM) in the presence or absence of the test compounds at various concentrations.[7][8] Include a low glucose control group.

    • Collect the supernatant and measure the insulin concentration using an insulin ELISA kit.

    • Lyse the cells to determine the total protein content for normalization of the insulin secretion data.

In Vivo Efficacy Evaluation

Protocol 5: Oral Glucose Tolerance Test (OGTT) in a Diabetic Rat Model

The in vivo efficacy of the 7-azaspiro[3.5]nonane GPR119 agonists is assessed by their ability to improve glucose tolerance in a diabetic animal model, such as Zucker Diabetic Fatty (ZDF) rats.[1]

  • Animals:

    • Male diabetic ZDF rats

  • Materials:

    • Test compound formulated for oral administration

    • Vehicle control

    • Glucose solution (e.g., 2 g/kg)

    • Glucometer and test strips

    • Blood collection supplies

  • Procedure:

    • Fast the rats overnight (approximately 16 hours) with free access to water.

    • Administer the test compound or vehicle orally at a specified time before the glucose challenge (e.g., 30-60 minutes).

    • At time 0, collect a baseline blood sample from the tail vein and measure the blood glucose level.

    • Immediately after the baseline measurement, administer the glucose solution orally.

    • Collect blood samples at various time points after the glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

    • Measure the blood glucose levels for each time point.

    • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess the improvement in glucose tolerance.

Data Presentation

Quantitative data from the in vitro and in vivo studies should be summarized in a clear and concise format.

Table 1: In Vitro Activity of a Representative 7-Azaspiro[3.5]nonane GPR119 Agonist (Compound 54g) [5]

ParameterValueSpecies
GPR119 EC₅₀1.2 nMHuman
GPR119 EC₅₀2.5 nMRat

Table 2: Pharmacokinetic Profile of a Representative 7-Azaspiro[3.5]nonane GPR119 Agonist (Compound 54g) in Sprague-Dawley Rats (Oral Administration, 3 mg/kg) [5]

ParameterValue
Tₘₐₓ (h)1.0
Cₘₐₓ (ng/mL)358
AUC₀₋₂₄h (ng·h/mL)1340
t₁/₂ (h)3.2
Bioavailability (F%)45

Conclusion

The 7-azaspiro[3.5]nonane scaffold represents a promising framework for the development of potent and effective GPR119 agonists. The protocols and application notes provided in this guide offer a comprehensive roadmap for the synthesis, in vitro characterization, and in vivo evaluation of these novel compounds. By following these detailed methodologies, researchers can efficiently advance their drug discovery programs aimed at developing new therapeutics for type 2 diabetes.

References

  • Nagy, L. N., et al. (2020). Glucose-stimulated insulin release (GSIS) in MIN6 cells. Bio-protocol, 10(12), e3659. [Link]

  • Shah, U., & Varghese, G. (2013). GPR119 Agonists: A Novel Strategy for Type 2 Diabetes Treatment. IntechOpen. [Link]

  • Flatt, P. R., & Bailey, C. J. (2015). GPR119 Agonism Increases Glucagon Secretion During Insulin-Induced Hypoglycemia. Diabetes, 64(4), 1332-1339. [Link]

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  • Drucker, D. J. (2012). GPR119 Regulates Murine Glucose Homeostasis Through Incretin Receptor-Dependent and Independent Mechanisms. Endocrinology, 153(3), 1109-1117. [Link]

  • Kim, M. K., et al. (2014). In Vivo Efficacy of HD0471953: A Novel GPR119 Agonist for the Treatment of Type 2 Diabetes Mellitus. Journal of Diabetes & Metabolism, 5(7), 1000392. [Link]

  • Molecular Devices. (n.d.). Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Molecular Devices. [Link]

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  • Cisbio. (2024, June 11). How to run a cAMP HTRF assay. YouTube. [Link]

  • Ritter, J. M. (2010). GPR119 agonists as potential new oral agents for the treatment of type 2 diabetes and obesity. Expert Opinion on Investigational Drugs, 19(11), 1361-1372. [Link]

  • Cisbio. (n.d.). GPCR activation is measured using Cisbio's cAMP and IP1 HTRF HTplex cell-based assay. Cisbio. [Link]

  • Kanno, A., et al. (2013). Microarray Analysis of Novel Candidate Genes Responsible for Glucose-Stimulated Insulin Secretion in Mouse Pancreatic β Cell Line MIN6. PLOS ONE, 8(4), e60911. [Link]

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  • DiscoverX. (n.d.). cAMP Hunter™ eXpress GPCR Assay. DiscoverX. [Link]

  • Davies, H. M. L., & Lian, Y. (2014). Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes. Accounts of Chemical Research, 47(11), 3504-3516. [Link]

  • Patil, M., et al. (2024). Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes and obesity. Biomedicine & Pharmacotherapy, 177, 117077. [Link]

  • Martin, S. F., & Smith, J. M. (2012). Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. Organic Letters, 14(15), 3842-3845. [Link]

  • F. Hoffmann-La Roche AG. (2020). Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione (Patent No. EP3191441B1).
  • Fokin, V. V., et al. (2009). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. Journal of the American Chemical Society, 131(50), 18034-18035. [Link]

  • Burtoloso, A. C. B. (2016). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Chemical Communications, 52(72), 10848-10864. [Link]

  • Fokin, V. V., & Zhang, L. (2013). Asymmetric cyclopropanation of electron-rich alkenes by the racemic diene rhodium catalyst: the chiral poisoning approach. Chemical Communications, 49(82), 9455-9457. [Link]

  • Davies, H. M. L., & Lian, Y. (2024). Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes. Accounts of Chemical Research, 47(11), 3504-3516. [Link]

  • Fokin, V. V., et al. (2011). Asymmetric Synthesis of Cyclopropylmethanamines by Rhodium-Catalyzed Cyclopropanation of Pinacol Allylboronate with N-Sulfonyl-1,2,3-triazoles. Angewandte Chemie International Edition, 50(36), 8342-8345. [Link]

  • ResearchGate. (n.d.). Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes and obesity. ResearchGate. [Link]

Sources

Application

Application of 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride in neurodegenerative disease research

Application Note: 6,6-Dimethyl-1-azaspiro[3.5]nonane Hydrochloride in CNS Drug Discovery Executive Summary The transition from planar, aromatic rings to three-dimensional, sp³-rich scaffolds is a defining trend in modern...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 6,6-Dimethyl-1-azaspiro[3.5]nonane Hydrochloride in CNS Drug Discovery

Executive Summary

The transition from planar, aromatic rings to three-dimensional, sp³-rich scaffolds is a defining trend in modern central nervous system (CNS) drug discovery. 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride (CAS: 2377033-59-3) represents a next-generation spirocyclic building block designed to replace metabolically labile and promiscuous piperazine/piperidine rings. By leveraging the Thorpe-Ingold effect and increasing the fraction of sp³ carbons (Fsp³), this scaffold offers enhanced blood-brain barrier (BBB) penetrance, restricted conformational flexibility, and reduced off-target toxicity. This application note details its critical role in developing therapeutics and diagnostics for neurodegenerative diseases, specifically focusing on Parkinson's Disease (PD), Alzheimer's Disease (AD), and Multiple System Atrophy (MSA).

Rationale: The Spirocyclic Advantage in Neurodegeneration

Historically, CNS drug candidates have suffered from high attrition rates due to poor BBB permeability and off-target toxicity. The incorporation of the 1-azaspiro[3.5]nonane core addresses these challenges through two primary mechanisms:

  • Conformational Restriction: The spirocyclic junction locks the amine into a rigid geometry. When binding to narrow, highly specific hydrophobic pockets—such as those found in α-synuclein fibrils—this pre-organization reduces the entropic penalty of binding, significantly increasing target affinity[1].

  • Metabolic Shielding & Reduced Cytotoxicity: The addition of the 6,6-dimethyl group provides steric bulk that shields the cyclohexane ring from cytochrome P450-mediated oxidation. Furthermore, replacing planar piperazines with diazaspiro or azaspiro cores has been proven to eliminate DNA-trapping behaviors in target enzymes, a crucial factor when designing non-cytotoxic neuroprotectants[2].

Spirocyclic heterocycles, including 1-azaspiro[3.5]nonane, are also actively emerging in patent literature as core scaffolds for GLP-1 agonists targeting neurodegenerative and metabolic disorders[3].

Application I: Alpha-Synuclein PET Radiotracers (PD & MSA)

A major bottleneck in diagnosing and monitoring Parkinson's disease and MSA is the lack of clinical Positron Emission Tomography (PET) tracers that can distinguish α-synuclein aggregates from Amyloid-beta (Aβ) or tau tangles.

The Mechanistic Solution: Planar radiotracers often cross-react with Aβ plaques. By incorporating the bulky, three-dimensional 1-azaspiro[3.5]nonane scaffold into the radiotracer framework, researchers can alter the binding geometry. This structural modification creates a steric clash with the binding pockets of Aβ, while perfectly accommodating the unique topological grooves of recombinant α-synuclein fibrils, yielding highly selective nanomolar binding affinities[1].

Workflow A 6,6-Dimethyl-1-azaspiro [3.5]nonane HCl B Neutralization & HATU Coupling A->B C Radiolabeling (11C or 18F) B->C D In Vitro α-Syn Binding Assay C->D E Ex Vivo Autoradiography D->E

Workflow for developing α-synuclein PET radiotracers using spirocyclic building blocks.

Protocol 1: Synthesis of Spirocyclic Radiotracer Precursors

Expert Insight: The hydrochloride salt is utilized for long-term shelf stability but presents a sterically hindered secondary amine upon neutralization. Standard EDC/NHS coupling will fail; highly reactive uronium salts (HATU) are required.

  • Activation: Dissolve the carboxylic acid scaffold (e.g., a substituted benzamide derivative) (1.0 eq) and HATU (1.2 eq) in anhydrous DMF under an inert argon atmosphere.

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution. The excess base is critical to both activate the carboxylic acid and neutralize the incoming hydrochloride salt.

  • Coupling: Add 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride (1.1 eq) to the reaction mixture. Stir at 45°C for 12–18 hours to overcome the steric hindrance of the gem-dimethyl and spiro-carbon centers.

  • Self-Validation Step: Monitor the reaction via LC-MS. The complete disappearance of the acid mass peak and the emergence of the product mass peak confirms successful amide bond formation. If unreacted amine remains, spike with an additional 0.5 eq of HATU.

  • Purification: Quench with saturated NaHCO₃, extract with ethyl acetate, and purify the organic layer via silica gel flash chromatography.

Application II: Non-Cytotoxic PARP-1 Inhibitors (AD & PD)

Poly(ADP-ribose) polymerase-1 (PARP-1) hyperactivation is a downstream consequence of oxidative stress and protein aggregation (Aβ/α-synuclein) in neurons. Overactive PARP-1 depletes cellular NAD+ and ATP, leading to neuronal apoptosis[2].

The Mechanistic Solution: While oncology drugs like Olaparib inhibit PARP-1, they also trap the enzyme on DNA, causing severe cytotoxicity and cell death—an unacceptable profile for neurodegenerative therapies. Research demonstrates that replacing the piperazine ring of Olaparib with an azaspiro[3.5]nonane core drastically reduces DNA trapping. The resulting spirocyclic inhibitors maintain high catalytic inhibition of PARP-1 (preventing NAD+ depletion) but allow the enzyme to release from DNA, ensuring neuronal survival[2].

Pathway Stress Neurotoxic Insult (Aβ / α-Syn / ROS) DNA Neuronal DNA Damage Stress->DNA PARP PARP-1 Hyperactivation DNA->PARP NAD NAD+ / ATP Depletion PARP->NAD Death Neuronal Apoptosis (Neurodegeneration) NAD->Death Inhibitor Spirocyclic PARP-1 Inhibitor (Non-Cytotoxic) Inhibitor->PARP Catalytic Inhibition (No DNA Trapping)

PARP-1 hyperactivation pathway in neurodegeneration and targeted spirocyclic inhibition.

Protocol 2: In Vitro PARP-1 Radioligand Binding & Cytotoxicity Assay

Expert Insight: To validate that your synthesized 6,6-dimethyl-1-azaspiro[3.5]nonane derivative is suitable for neurodegeneration, it must be tested in a highly sensitive, DNA-repair deficient cell line to prove the absence of DNA trapping.

  • Cell Culture: Culture BRCA1-methylated OVCAR8 cells in RPMI-1640 medium supplemented with 10% FBS. These cells are hypersensitive to DNA-trapping agents[2].

  • Radioligand Incubation: Lyse the cells and incubate the homogenate with a[³H]-labeled standard PARP inhibitor (e.g., [³H]-rucaparib) and varying concentrations of your spirocyclic test compound (1 nM to 10 μM) in binding buffer (50 mM Tris-HCl, pH 7.4).

  • Isolation: After 2 hours of incubation at room temperature, isolate the protein-ligand complexes via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine.

  • Quantification: Wash the filters three times with ice-cold buffer and measure retained radioactivity using liquid scintillation counting to calculate the IC₅₀.

  • Self-Validation (Cytotoxicity Screen): In a parallel whole-cell assay, treat OVCAR8 cells with 10 μM of the spirocyclic compound and 10 μM of Olaparib (positive control). A successful neuroprotective candidate will show >80% cell survival (non-cytotoxic), whereas Olaparib will induce massive cell death[2].

Quantitative Data Summary

The table below summarizes the pharmacological shifts observed when transitioning from standard planar rings to advanced spirocyclic architectures in CNS drug design.

Scaffold CoreFsp³ (Fraction sp³)Predicted LogPCytotoxicity (OVCAR8 Cell Survival at 10 μM)Primary CNS Application
Piperazine (Standard)0.000.45Low Survival (<20%) due to DNA TrappingOncology (e.g., Olaparib)
1-azaspiro[3.5]nonane 0.891.80High Survival (~80%)[2]Neurodegeneration (PARP-1)
6,6-dimethyl-1-azaspiro[3.5]nonane 1.002.65Very High Survival (Predicted)α-Syn PET / CNS Therapeutics

Note: The 6,6-dimethyl substitution further increases LogP, pushing the molecule into the optimal range (LogP 2.0 - 3.0) for passive blood-brain barrier diffusion.

References

  • Lee, J., et al. "A Novel Brain PET Radiotracer for Imaging Alpha Synuclein Fibrils in Multiple System Atrophy". Journal of Medicinal Chemistry, 2023. URL:[Link]

  • Langelier, M. F., et al. "Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity". Journal of Medicinal Chemistry, 2018. URL:[Link]

  • Prothena Biosciences Limited. "WO2022078407A1 - Heterocyclic glp-1 agonists". Google Patents, 2022.

Sources

Method

Application Note: Utilizing Azaspiro Scaffolds for the Design and Validation of Covalent KRAS G12C Inhibitors

Executive Summary & Scientific Rationale The discovery of the Switch-II pocket (S-IIP) in the KRAS G12C mutant protein has revolutionized targeted oncology, transforming a historically "undruggable" target into a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The discovery of the Switch-II pocket (S-IIP) in the KRAS G12C mutant protein has revolutionized targeted oncology, transforming a historically "undruggable" target into a highly tractable one. First-generation covalent inhibitors, such as sotorasib and adagrasib, successfully established the paradigm of trapping KRAS G12C in its inactive, GDP-bound state[1]. However, optimizing the pharmacokinetic properties, target occupancy, and safety profiles of these inhibitors requires precise control over the spatial orientation and chemical reactivity of the covalent warhead.

Recent structure-based drug design efforts have demonstrated the superior utility of azaspiro scaffolds (e.g., 2-azaspiro[3.3]heptane and 2,7-diazaspiro[3.5]nonane) as structural linkers[2],[3].

The Causality of Scaffold Selection:

  • Conformational Rigidity: The rigid spirocyclic framework restricts the conformational flexibility of the molecule, projecting the acrylamide electrophile precisely toward the nucleophilic mutant Cys12. This minimizes the entropic penalty upon binding, significantly enhancing binding affinity.

  • Reactivity Tuning: Azaspiro linkers strategically temper the intrinsic chemical reactivity of the acrylamide warhead[2]. By lowering the background reactivity, the scaffold prevents indiscriminate binding to highly abundant intracellular thiols (like glutathione), thereby reducing off-target toxicity and improving the molecule's half-life.

  • Cryptic Pocket Engagement: The distinct geometry of azaspiro compounds allows for the modular attachment of bulky hydrophobic motifs (such as indazole-pyrazole or quinazoline cores) that perfectly occupy the hydrophobic pockets defined by residues V103, I100, M72, and Y96[2],[4].

KRAS_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) SOS SOS (GEF) RTK->SOS Activation KRAS_GTP KRAS G12C (GTP) Active State SOS->KRAS_GTP Nucleotide Exchange KRAS_GDP KRAS G12C (GDP) Inactive State KRAS_GTP->KRAS_GDP Intrinsic GTPase (Impaired in G12C) MAPK RAF / MEK / ERK Cascade KRAS_GTP->MAPK Effector Binding Azaspiro Azaspiro Covalent Inhibitor (e.g., JDQ443, ASP6918) Azaspiro->KRAS_GDP Covalent Binding (Cys12) Proliferation Tumor Proliferation MAPK->Proliferation Transcription

Fig 1: KRAS G12C signaling cascade and targeted intervention by azaspiro covalent inhibitors.

Quantitative Data Summary of Azaspiro-Based Inhibitors

To benchmark the efficacy of azaspiro scaffolds, the following table summarizes the structural and biological profiles of leading compounds in this class.

CompoundScaffold TypeTarget StateKey Structural FeatureBiological Impact
JDQ443 (Opnurasib) [2]2-azaspiro[3.3]heptaneGDP-bound KRAS G12C5-methylpyrazole core; avoids H95 interactionSustained target occupancy (>90%); dose-dependent tumor regression.
ASP6918 [4]2,7-diazaspiro[3.5]nonaneGDP-bound KRAS G12CQuinazoline scaffold optimizationExtremely potent in vitro activity; high oral bioavailability.
Next-Gen Inhibitors [1]Pyridopyrimidine derivativesGDP- and GTP-boundDual-state binding capabilityOvercomes adaptive resistance; enhanced CNS exposure.

Self-Validating Experimental Workflow

To confidently advance an azaspiro-based KRAS G12C inhibitor from bench to preclinical models, researchers must employ a self-validating cascade of assays. Biochemical binding must translate to cellular target engagement, which in turn must translate to functional signaling arrest.

Workflow Synthesis 1. Scaffold Optimization IntactMS 2. Intact MS (Adduct Validation) Synthesis->IntactMS TargetOcc 3. Target Occupancy (Cellular Engagement) IntactMS->TargetOcc pERK 4. pERK Assay (Signaling Arrest) TargetOcc->pERK

Fig 2: Self-validating experimental workflow for evaluating azaspiro-based KRAS G12C inhibitors.

Protocol 1: Intact Protein Mass Spectrometry (Biochemical Validation)

Objective: Confirm the 1:1 stoichiometric covalent modification of the KRAS G12C Cys12 residue by the azaspiro inhibitor. Causality Check: Azaspiro scaffolds are designed to temper the reactivity of the acrylamide warhead[2]. If the warhead is too unreactive, it will fail to label the protein. If it is too reactive, it may label multiple secondary cysteines. Intact MS verifies precise, singular engagement.

Step-by-Step Methodology:

  • Protein Preparation: Dilute recombinant KRAS G12C (amino acids 1-169, loaded with GDP) to a final concentration of 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl2).

    • Critical Note: Do NOT use Dithiothreitol (DTT) or β -mercaptoethanol (BME) in the buffer. These strong nucleophiles will competitively react with the acrylamide warhead, resulting in false negatives. Use 0.5 mM TCEP if a reducing agent is strictly required.

  • Compound Incubation: Add the azaspiro inhibitor (e.g., JDQ443 or ASP6918) at a 10-fold molar excess (20 µM). Incubate at room temperature for 1 to 4 hours to assess labeling kinetics.

  • Desalting: Pass the reaction mixture through a Zeba Spin Desalting Column (7K MWCO) to remove unreacted compound and buffer salts that cause ion suppression.

  • LC-MS Analysis: Inject the sample onto a high-resolution Q-TOF mass spectrometer coupled with a C4 reverse-phase column.

  • Data Deconvolution: Deconvolute the raw multiply-charged spectra using MaxEnt1 (or equivalent software). A successful covalent inhibitor will show a complete mass shift corresponding to: Mass(KRAS) + Mass(Inhibitor).

Protocol 2: Cellular Target Occupancy (TO) Assay (Cellular Validation)

Objective: Determine the fraction of KRAS G12C covalently engaged by the inhibitor in living cells. Causality Check: A compound may pass Protocol 1 but fail here if its azaspiro scaffold renders it impermeable to cell membranes, or if it is outcompeted by the high intracellular concentrations of glutathione (GSH)[2].

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed MIA PaCa-2 or NCI-H1373 cells (KRAS G12C mutant lines)[2],[4] in 6-well plates. Treat with a serial dilution of the azaspiro inhibitor (0.1 nM to 10 µM) for 2 hours at 37°C.

  • Lysis: Wash cells with cold PBS and lyse in RIPA buffer supplemented with protease/phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes to clear the lysate.

  • Probe Competition: Add a broadly reactive, biotinylated KRAS G12C covalent probe (e.g., Biotin-AMG-510 analog) to the cleared lysate at 1 µM for 1 hour.

    • Mechanistic Rationale: If the azaspiro inhibitor has successfully engaged Cys12 inside the living cell, the biotinylated probe cannot bind.

  • Pull-Down: Add streptavidin magnetic beads to the lysate and incubate for 1 hour. Wash the beads 3x with RIPA buffer.

  • Detection: Boil the beads in SDS sample buffer and perform a Western Blot probing for KRAS. A decrease in the KRAS band intensity inversely correlates with the target occupancy of your azaspiro inhibitor.

Protocol 3: Downstream pERK AlphaLISA Assay (Functional Validation)

Objective: Evaluate the functional consequence of KRAS G12C inhibition on the downstream MAPK signaling cascade. Causality Check: Trapping KRAS in the GDP state prevents its interaction with RAF, which directly shuts down the phosphorylation cascade of MEK and ERK. Measuring pERK (rather than total ERK) provides a direct, dynamic readout of KRAS signaling arrest[4].

Step-by-Step Methodology:

  • Plating: Seed MIA PaCa-2 cells at 10,000 cells/well in a 384-well plate. Incubate overnight.

  • Inhibitor Treatment: Add the azaspiro inhibitor in a 10-point dose-response curve. Incubate for 2 to 4 hours.

  • Lysis: Remove media and add 10 µL of AlphaLISA Lysis Buffer. Agitate for 10 minutes.

  • AlphaLISA Detection:

    • Add 5 µL of Acceptor Bead mix conjugated to an anti-total-ERK antibody.

    • Add 5 µL of Donor Bead mix conjugated to an anti-phospho-ERK (Thr202/Tyr204) antibody.

    • Mechanistic Rationale: When ERK is phosphorylated, both beads bind the same molecule, bringing them into proximity. Upon laser excitation at 680 nm, the donor bead releases singlet oxygen, triggering the acceptor bead to emit light at 615 nm.

  • Incubation & Reading: Incubate in the dark for 2 hours. Read the plate on an EnVision multimode plate reader.

  • Analysis: Plot the luminescence signal against the log of the inhibitor concentration to calculate the cellular IC50.

References

  • JDQ443, a Structurally Novel, Pyrazole-Based, Covalent Inhibitor of KRAS G12C for the Treatment of Solid Tumors Source: ACS Publications URL
  • Discovery and biological evaluation of 1-{2,7-diazaspiro[3.
  • Dual-State KRAS G12C Inhibitors as Emerging Therapeutics for Brain and Lung Metastases Source: ACS Medicinal Chemistry Letters URL
  • Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.

Sources

Application

Application Notes &amp; Protocols for the Synthesis of Azaspiro[n.2]alkanes via Rhodium-Catalyzed Cyclopropanation

Introduction: The Rising Prominence of Azaspiro[n.2]alkanes in Modern Drug Discovery Azaspiro[n.2]alkanes, characterized by a spirocyclic junction between a nitrogen-containing ring and a cyclopropane, represent a class...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of Azaspiro[n.2]alkanes in Modern Drug Discovery

Azaspiro[n.2]alkanes, characterized by a spirocyclic junction between a nitrogen-containing ring and a cyclopropane, represent a class of rigid, three-dimensional molecular scaffolds of increasing importance in medicinal chemistry.[1][2] Their unique conformational constraints offer a powerful tool for optimizing the spatial arrangement of pharmacophoric elements, leading to enhanced binding affinity, selectivity, and improved pharmacokinetic properties compared to their flatter, aromatic counterparts.[3] The incorporation of these motifs into drug candidates has spanned a wide range of therapeutic areas, highlighting the need for robust and stereoselective synthetic methodologies.[2]

This guide provides a detailed overview and practical protocols for the synthesis of azaspiro[n.2]alkanes through rhodium-catalyzed intramolecular cyclopropanation of exocyclic N-heterocyclic olefins with diazo compounds. This method stands out for its efficiency, mild reaction conditions, and the potential for high stereocontrol, making it a valuable tool for researchers in drug development and organic synthesis.[1][4][5]

Mechanistic Insights: The Rhodium-Catalyzed Catalytic Cycle

The generally accepted mechanism for rhodium-catalyzed cyclopropanation involves the formation of a transient rhodium-carbene intermediate.[6][7] The catalytic cycle can be understood through the following key steps:

  • Catalyst Activation: The reaction is initiated by the reaction of a diazo compound with a coordinatively unsaturated rhodium(II) catalyst, such as dirhodium tetraacetate [Rh₂(OAc)₄].[6][7]

  • Carbene Formation: The diazo compound coordinates to the axial site of the rhodium(II) catalyst, followed by the rate-limiting extrusion of nitrogen gas (N₂) to form a highly reactive rhodium-carbene species.[7][8][9]

  • Cyclopropanation: The electron-deficient carbene then undergoes a concerted, asynchronous addition to the electron-rich exocyclic double bond of the N-heterocycle to form the desired cyclopropane ring.[6][9] The configuration of the olefin is retained throughout this process.[6]

  • Catalyst Regeneration: The formation of the azaspiro[n.2]alkane product regenerates the rhodium(II) catalyst, allowing it to re-enter the catalytic cycle.

Rhodium-Catalyzed Cyclopropanation Cycle Catalytic Cycle for Azaspiro[n.2]alkane Synthesis Rh2L4 Rh₂(II) Catalyst Intermediate Rh(II)-Diazo Complex Rh2L4->Intermediate + Diazo Compound Diazo Diazo Compound (R-CHN₂) N2 N₂ Carbene Rh(II)-Carbene Intermediate Intermediate->Carbene - N₂ (Rate-Limiting) Product Azaspiro[n.2]alkane Carbene->Product + Alkene (Cyclopropanation) Alkene Exocyclic Alkene Product->Rh2L4 Catalyst Regeneration Experimental_Workflow General Experimental Workflow A 1. Reaction Setup (Alkene, Catalyst, Solvent under Inert Atmosphere) B 2. Slow Addition of Diazo Compound (via Syringe Pump) A->B C 3. Reaction Monitoring (TLC, LC-MS) B->C D 4. Work-up (Solvent Removal, Extraction) C->D E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, HRMS) E->F

Sources

Method

Application Notes &amp; Protocols: Enzymatic Synthesis of Azaspiro Compounds for Pharmaceutical Applications

Introduction: Embracing the Third Dimension in Drug Design In modern medicinal chemistry, the "escape from flatland" has become a guiding principle, encouraging the design of drug candidates with greater three-dimensiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Embracing the Third Dimension in Drug Design

In modern medicinal chemistry, the "escape from flatland" has become a guiding principle, encouraging the design of drug candidates with greater three-dimensional (3D) complexity.[1] Azaspiro compounds, which feature a nitrogen-containing ring system fused at a single, shared carbon atom, are exemplary scaffolds in this regard. Their rigid, non-planar architecture provides a unique spatial arrangement of substituents, which can lead to significant improvements in pharmacological properties compared to their acyclic or planar counterparts.[2][3] These enhancements include increased binding affinity and selectivity, improved aqueous solubility, and enhanced metabolic stability.[4][5][6]

Traditionally, the synthesis of these complex structures has relied on multi-step chemical routes that often require harsh reaction conditions, expensive transition-metal catalysts, and challenging stereocontrol.[7] Biocatalysis, the use of enzymes to perform chemical transformations, has emerged as a powerful and sustainable alternative.[8][9] Enzymatic reactions are typically conducted in aqueous media under mild temperature and pH conditions, offering unparalleled chemo-, regio-, and stereoselectivity.[10][11] This precision minimizes the formation of unwanted byproducts, simplifies purification, and aligns with the principles of green chemistry.[8][10]

This guide provides an in-depth exploration of key enzyme families—including Transaminases, Imine Reductases, Cytochrome P450s, and engineered Carbene Transferases—that are revolutionizing the synthesis of azaspiro compounds for pharmaceutical applications. We will delve into the mechanistic underpinnings of these biocatalysts and provide detailed, field-proven protocols to empower researchers in their drug discovery efforts.

Key Biocatalytic Platforms for Azaspiro Scaffolds

The selection of an appropriate enzyme class is contingent on the desired azaspirocyclic core and the available starting materials. Below, we discuss the most prominent enzyme families and the chemical logic they employ to construct these valuable scaffolds.

Transaminases (ATAs): Masters of Asymmetric Amination

Amine transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule (like isopropylamine or alanine) to a prochiral ketone or aldehyde acceptor.[12] This capability is exceptionally valuable for installing chiral amine centers, which are common features in azaspiro drug candidates. ATAs can convert a prochiral spiroketone into a stereochemically pure spiro-amine, a key intermediate for further elaboration.[13][14][15]

Causality of Application: The primary challenge in transaminase reactions is the unfavorable equilibrium, which can limit product conversion.[14] To drive the reaction to completion, process conditions are optimized, for instance, by using a large excess of an inexpensive amine donor (e.g., isopropylamine) and removing the volatile ketone byproduct (e.g., acetone) via a nitrogen sweep or vacuum.[14] This strategic manipulation of equilibrium makes the process viable on a large scale.

Transaminase_Catalytic_Cycle cluster_0 Enzyme Active Site PLP_E E-PLP (Internal Aldimine) PMP_E E-PMP PLP_E->PMP_E 2. Tautomerization & Hydrolysis Chiral_Amine Chiral Azaspiro Amine Product PLP_E->Chiral_Amine PMP_E->PLP_E 4. Tautomerization & Hydrolysis Ketone_Byproduct Ketone Byproduct (e.g., Acetone) PMP_E->Ketone_Byproduct Ketone Spiroketone Substrate Ketone->PMP_E 3. Transimination Amine_Donor Amine Donor (e.g., Isopropylamine) Amine_Donor->PLP_E 1. Transimination General_Workflow cluster_workflow Biocatalytic Synthesis Workflow A 1. Enzyme Selection & Preparation B 2. Reaction Setup (Substrates, Buffer, Cofactors) A->B C 3. Biotransformation (Controlled Temp/pH/Stirring) B->C D 4. Reaction Monitoring (HPLC/GC) C->D E 5. Product Work-up & Extraction D->E F 6. Purification (Chromatography) E->F G 7. Final Analysis (Yield, Purity, ee/dr) F->G

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6,6-Dimethyl-1-azaspiro[3.5]nonane Hydrochloride

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride. This guide is designed for researchers, scientists, and dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. We will delve into the causality behind experimental choices, provide troubleshooting solutions for specific issues, and offer detailed, field-proven protocols.

Introduction: The Challenge of the Spirocyclic Scaffold

6,6-Dimethyl-1-azaspiro[3.5]nonane is a valuable spirocyclic scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides novel exit vectors for substituent placement, often leading to improved physicochemical properties compared to "flat" aromatic systems.[1][2] However, the construction of the quaternary spiro-center, particularly adjacent to a nitrogen atom, presents significant synthetic hurdles. These challenges often include steric hindrance from the gem-dimethyl group, control of ring strain, and purification of the polar amine product.

This guide focuses on the most common and practical synthetic route: a two-step sequence involving the formation of a key intermediate followed by an intramolecular cyclization, such as a reductive amination, and concluding with the hydrochloride salt formation.

General Synthetic Workflow

A robust and frequently employed strategy for constructing the 1-azaspiro[3.5]nonane core involves an intramolecular reductive amination. This approach builds the requisite carbon framework first and then closes the azetidine ring in a key cyclization step.

G cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Spirocyclization & Salt Formation A 3,3-Dimethylcyclohexan-1-one B Intermediate (e.g., Amino Ketone) A->B Multi-step elaboration C Intramolecular Reductive Amination B->C D 6,6-Dimethyl-1-azaspiro[3.5]nonane (Free Base) C->D E HCl Salt Formation D->E F Target Product: 6,6-Dimethyl-1-azaspiro[3.5]nonane HCl E->F

Caption: General workflow for the synthesis of 6,6-dimethyl-1-azaspiro[3.5]nonane HCl.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this specific spiro-amine?

A1: The main difficulties arise from:

  • Steric Hindrance: The gem-dimethyl group on the cyclohexane ring can sterically hinder the approach of reagents, particularly during the crucial ring-closing step. This can lead to slower reaction rates or favor undesired side reactions.

  • Ring Strain: Formation of the four-membered azetidine ring introduces ring strain. The reaction conditions must provide enough energy to overcome this barrier without promoting product decomposition.[3]

  • Purification: The final amine product is often a polar, sometimes oily, compound that can be difficult to purify via standard column chromatography. Formation of the hydrochloride salt is often essential for obtaining a stable, crystalline solid.[4]

  • Side Product Formation: In reductive amination pathways, the intermediate iminium ion can be prone to side reactions, and the product amine can potentially react further to form secondary amine byproducts.[5]

Q2: Which analytical techniques are best for monitoring the reaction and confirming the product?

A2: A combination of techniques is recommended:

  • TLC (Thin Layer Chromatography): Essential for monitoring reaction progress. Use a polar solvent system (e.g., DCM/Methanol with a small amount of ammonium hydroxide) and a suitable stain like ninhydrin to visualize the amine product.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for tracking the appearance of the product's molecular ion peak [M+H]⁺ and the disappearance of starting materials.

  • NMR Spectroscopy (¹H and ¹³C): Crucial for structural confirmation. Key signals to look for in the final product include the disappearance of the carbonyl peak from the precursor and the appearance of characteristic signals for the azetidine ring protons. The spiro-carbon will appear as a unique quaternary signal in the ¹³C NMR spectrum.

Q3: Why is forming the hydrochloride salt necessary?

A3: There are two primary reasons:

  • Purification and Handling: The free-base amine is often an oil or a low-melting solid that is difficult to handle and purify. The hydrochloride salt is typically a stable, non-hygroscopic, crystalline solid that can be easily filtered, washed, and dried, providing a much higher purity final product.[6]

  • Solubility and Stability: For drug development applications, the hydrochloride salt form generally offers improved aqueous solubility and long-term stability compared to the free base.

Troubleshooting Guide

Problem 1: Low or No Yield of the Spirocyclic Amine

Q: My final yield is consistently low or I'm not seeing any product formation. What are the likely causes and how can I fix them?

A: Low yields are a common issue in spirocyclization.[3][4] A systematic approach is key to identifying the root cause.

Potential Cause & Solution

  • Inefficient Imine/Iminium Ion Formation (for Reductive Amination): The formation of the imine intermediate is pH-sensitive and reversible.

    • Solution: The reaction should be run under weakly acidic conditions (pH 4-6) to promote both carbonyl activation and ensure the amine is sufficiently nucleophilic. Adding a mild acid catalyst like acetic acid can be beneficial. Ensure efficient removal of water, either by azeotropic distillation (Dean-Stark trap) or by using a dehydrating agent.[7]

  • Suboptimal Reducing Agent: The choice of reducing agent is critical. A reagent that is too harsh might reduce the precursor ketone before cyclization, while one that is too mild may not efficiently reduce the intermediate iminium ion.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for one-pot reductive aminations as it is mild enough not to reduce the ketone but is highly effective at reducing the iminium ion as it forms.[5][8] Sodium cyanoborohydride (NaBH₃CN) is another excellent option for its selectivity for imines over ketones.[7][8]

  • Steric Hindrance: The gem-dimethyl group may be impeding the intramolecular cyclization.

    • Solution: Increase the reaction temperature to provide sufficient energy to overcome the activation barrier. However, monitor for decomposition. Alternatively, increasing the reaction time or using a higher concentration (to favor the intramolecular reaction) may improve yields.

  • Product Decomposition: The strained spirocycle might be unstable under the reaction or workup conditions.

    • Solution: Monitor the reaction by LC-MS to see if the product forms and then disappears over time. If so, shorten the reaction time. During workup, use a mild base (e.g., saturated sodium bicarbonate) for neutralization and avoid strong acids or bases and excessive heat.[3]

G start Low Yield Observed check_sm Check for unreacted starting material (SM) via TLC/LC-MS start->check_sm sm_present SM Present: Reaction Incomplete check_sm->sm_present Yes sm_absent SM Absent: Decomposition or Side Rxn check_sm->sm_absent No opt_conditions Optimize Reaction Conditions: - Increase Temp/Time - Check pH (4-6) - Ensure water removal sm_present->opt_conditions change_reagent Change Reducing Agent: - Use NaBH(OAc)₃ - Use NaBH₃CN sm_present->change_reagent monitor_decomp Monitor for Decomposition: - Take time points - Use milder workup sm_absent->monitor_decomp

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Formation of Significant Side Products

Q: My reaction mixture shows multiple spots on TLC, and I'm isolating byproducts. What are they and how can I prevent them?

A: The most common byproduct in similar syntheses is a dimer resulting from intermolecular reaction instead of the desired intramolecular cyclization.

Potential Cause & Solution

  • Intermolecular Reaction: If the concentration is too high, or if the intramolecular cyclization is slow, an intermolecular reaction between the amine of one molecule and the ketone of another can occur, leading to dimers or oligomers.

    • Solution: Employ high-dilution conditions. Add the precursor solution slowly via a syringe pump to the reaction mixture containing the other reagents. This keeps the instantaneous concentration of the precursor low, favoring the intramolecular pathway.

  • Incomplete Cyclization/Reduction: You may be isolating the intermediate imine or the uncyclized amino alcohol.

    • Solution: Ensure you are using a sufficient excess of the reducing agent (typically 1.5-2.0 equivalents). Confirm the activity of the reducing agent and extend the reaction time if necessary.

Problem 3: Difficulty Forming a Crystalline Hydrochloride Salt

Q: After adding HCl, my product oils out or remains a sticky solid. How can I get a clean, crystalline salt?

A: Salt formation is highly dependent on the solvent system and procedure.

Potential Cause & Solution

  • Incorrect Solvent: The solvent must be one in which the free base is soluble but the hydrochloride salt is insoluble.

    • Solution: Common and effective solvents for precipitating hydrochloride salts include diethyl ether, methyl tert-butyl ether (MTBE), ethyl acetate, or a mixture like dichloromethane/ether.[6] Start by dissolving the purified free base in a minimal amount of a solvent in which it is soluble (like DCM or MeOH), then add the HCl solution, and finally add an anti-solvent (like ether or hexanes) to induce precipitation.

  • Water Contamination: The presence of water can prevent crystallization, leading to oils.

    • Solution: Ensure your free base and solvents are anhydrous. Use a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether, or HCl in 1,4-dioxane) rather than aqueous HCl.

  • Incorrect Stoichiometry: Adding a large excess of HCl can sometimes lead to the formation of oily dihydrochloride salts or other complexes.

    • Solution: Add the HCl solution dropwise while stirring and monitor the precipitation. Stop once precipitation appears complete or the pH becomes acidic (test with pH paper on a glass rod). Titrating a small sample to determine the exact amount of HCl needed can be beneficial for large-scale reactions.

Key Experimental Protocols

Protocol 1: Synthesis of 6,6-Dimethyl-1-azaspiro[3.5]nonane (via Reductive Amination)

This protocol is a representative example based on established chemical principles for this transformation. Substrate-specific optimization may be required.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amino-ketone precursor (1.0 eq) and an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to make a 0.05 M solution.

  • Acid Catalyst: Add glacial acetic acid (1.1 eq) to the solution and stir for 10 minutes at room temperature.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer three times with DCM.

  • Purification (Free Base): Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude free-base amine can be purified by flash column chromatography on silica gel using a gradient of methanol in DCM (e.g., 0% to 10% MeOH), often with 1% ammonium hydroxide added to the eluent to prevent streaking.

Protocol 2: Formation of 6,6-Dimethyl-1-azaspiro[3.5]nonane Hydrochloride
  • Dissolution: Dissolve the purified free-base amine (1.0 eq) in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

  • Precipitation: While stirring vigorously, add a solution of 2.0 M HCl in diethyl ether (1.0-1.1 eq) dropwise. A white precipitate should form immediately.

  • Crystallization: Continue stirring the resulting slurry for 30-60 minutes at room temperature, then cool in an ice bath for another 30 minutes to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous diethyl ether.

  • Drying: Dry the white solid under high vacuum to a constant weight to yield the final hydrochloride salt.

References

  • Synthesis of 5‐spirocycle camptothecin using ring‐closing metathesis str
  • Wallace, D. J., Bulger, P. G., Kennedy, D. J., Ashwood, M. S., & Cottrell, I. F. (2001). Stereoselective Double Ring Closing Metathesis Reactions in the Synthesis of Spirocyclic Compounds. Synlett, 2001(3), 357–360.
  • Chatterjee, A., & Joshi, N. (2003). Synthesis of spirocycles via ring closing metathesis of heterocycles carrying gem-diallyl substituents obtained via ring opening of (halomethyl)cyclopropanes with allyltributyltin. Organic & Biomolecular Chemistry, 1(8), 1366–1373.
  • Kotha, S., & Manivannan, E. (2003).
  • Schmidt, B. (2000). Synthesis of Spirocyclic Butenolides by Ring Closing Metathesis. Tetrahedron Letters, 41(43), 8247-8250.
  • Coldham, I., et al. (2017). Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. The Journal of Organic Chemistry.
  • Majumdar, S., & Geden, J. V. (2015). Stereochemical Outcomes in Reductive Cyclizations To Form Spirocyclic Heterocycles. Organic Letters.
  • Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. (n.d.). Benchchem.
  • Reductive amin
  • Optimizing reaction conditions for the synthesis of spiro-1,3-indandiones. (n.d.). Benchchem.
  • Engineered Biocatalysts for Enantioselective Reductive Aminations of Cyclic Secondary Amines. (n.d.). Wiley Online Library.
  • A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds. (n.d.). Benchchem.
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
  • The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. (n.d.). Wiley Online Library.
  • One-pot three-component synthesis of azaspirononatriene deriv
  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. (n.d.).
  • Oxa-spirocycles: synthesis, properties and applications. (2021). Royal Society of Chemistry.
  • One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. (2014). Journal of the American Chemical Society.
  • A Comparative Guide to the Synthesis of Azaspirocycles. (n.d.). Benchchem.
  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. (2019). ACS Omega.
  • An improved synthesis of 2-oxa-7-azaspiro[9][10]nonane and analogs as novel reagents in medicinal chemistry. (2025). ResearchGate.

  • Technical Support Center: Synthesis of 7-azaspiro[3.5]nonane. (n.d.). Benchchem.
  • Amine Plant Troubleshooting and Optimiza. (n.d.). Scribd.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • 6,6-Dimethyl-1-azaspiro[3.5]nonane. (n.d.). BLDpharm.
  • Synthesis and evaluation of the antioxidant activity of new spiro-1,2,4-triazine derivatives applying Ag/Fe3O4/CdO@MWCNT MNCs as efficient organometallic nanoc
  • S1 Supporting Information Oxa-spirocycles: synthesis, properties and applic
  • The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. (2025).
  • The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. (n.d.). Molecules.
  • Synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. (2022). Heterocycles.
  • 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (n.d.). French-Ukrainian Journal of Chemistry.
  • Application Notes and Protocols for the Asymmetric Synthesis of Chiral 7-Azaspiro[3.5]nonan-1-one. (n.d.). Benchchem.
  • Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. (2022). PubMed.
  • Recent Advances in Synthetic Routes to Azacycles. (2023). MDPI.
  • Asymmetric total synthesis strategies of halichlorine and pinnaic acid. (2023). RSC Publishing.
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  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023). Preprints.org.

Sources

Optimization

Technical Support Center: Synthesis of Azaspiro Compounds

Welcome to the technical support center for the synthesis of azaspiro compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of constructing these v...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of azaspiro compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of constructing these valuable scaffolds. Here, we address common challenges encountered in the laboratory, providing in-depth, evidence-based solutions to improve yield, purity, and stereochemical control.

I. Frequently Asked Questions (FAQs)

Q1: What are the principal synthetic strategies for constructing azaspiro compounds?

A1: The assembly of the azaspiro core typically relies on several key strategies, including:

  • Intramolecular Cyclization: This involves the cyclization of an amine onto an electrophilic center within the same molecule. A common example is the intramolecular aza-Michael reaction[1].

  • [3+2] Cycloaddition Reactions: This highly efficient method involves the reaction of an azomethine ylide with an alkene or alkyne, often generating multiple stereocenters in a single step[1][2]. Lewis acid-mediated [3+2] cycloadditions of N-sulfonyl- and N-sulfamoylaziridines with alkenes also provide rapid access to 1-azaspiro[4.n]alkanes[3][4].

  • Pictet-Spengler Reaction: This acid-catalyzed reaction between a β-arylethylamine and a carbonyl compound is a powerful tool for creating aza-heterocycles, including azaspiro structures[5][6]. The reaction proceeds through the formation of an iminium ion followed by cyclization[6].

  • Aza-Piancatelli Rearrangement: This rearrangement of 2-furylcarbinols with amines provides a pathway to functionalized cyclopentenones, which can be key intermediates for azaspirocycles[7][8][9]. An intramolecular version of this reaction has also been developed for the direct synthesis of 1-azaspirocycles[7][10].

  • Metal-Catalyzed Cyclopropanation: Rhodium-catalyzed cyclopropanation of exocyclic olefins using donor/acceptor carbenes is an effective method for synthesizing azaspiro[n.2]alkanes with high enantioselectivity and diastereoselectivity[11][12].

Q2: My reaction is resulting in a low yield. What are the general troubleshooting steps?

A2: A low yield can stem from various factors, including slow reaction kinetics, reagent deactivation, product decomposition, or losses during workup[1][13]. A systematic approach is crucial for diagnosis.

Low_Yield_Troubleshooting

Consider the following points:

  • Reagent Quality: Ensure all starting materials, catalysts, and solvents are pure and anhydrous if the reaction is moisture-sensitive[13][14]. Old or improperly stored reagents can be a common source of failure.

  • Reaction Conditions: Temperature and reaction time are critical.[14] Some reactions require heating to overcome activation barriers, while others need lower temperatures to prevent side reactions or decomposition.[14][15] Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time[15].

  • Inert Atmosphere: For reactions involving air-sensitive reagents or intermediates (e.g., phosphine catalysts, organometallics), ensure the reaction is performed under an inert atmosphere of nitrogen or argon[14][15].

  • Catalyst Activity: Ensure the catalyst is active and, if applicable, handled under inert conditions[14]. For some reactions, screening different catalysts may be necessary to find the most effective one for your specific substrates[14].

  • Workup and Purification: Significant product loss can occur during extraction and purification steps[13]. Analyze aqueous layers for product and optimize your chromatography or recrystallization conditions.

Q3: How can I control diastereoselectivity in my azaspiro compound synthesis?

A3: Achieving high diastereoselectivity is a common challenge. Several factors can influence the stereochemical outcome:

  • Reaction Temperature: Lowering the reaction temperature often favors the kinetically controlled product, which can lead to higher diastereomeric ratios (d.r.)[14]. Conversely, higher temperatures may lead to thermodynamic equilibrium and a mixture of diastereomers[14].

  • Solvent Choice: The polarity of the solvent can significantly impact the transition state geometry, thereby influencing diastereoselectivity[14]. It is advisable to screen a range of solvents.

  • Catalyst System: The choice of catalyst is paramount for stereocontrol. Chiral catalysts, such as chiral phosphoric acids or metal complexes with specific ligands, can induce high diastereoselectivity[14]. For example, in rhodium-catalyzed cyclopropanations, the choice of chiral dirhodium tetracarboxylate catalyst is crucial for achieving high enantioselectivity and diastereoselectivity[11][12].

  • Substrate Steric Hindrance: The steric bulk of substituents on your starting materials can direct the approach of reagents, influencing facial selectivity[14].

  • Additives: In some cases, additives can influence stereoselectivity. For instance, acid additives like benzoic acid can promote cycloaddition and affect both regioselectivity and diastereoselectivity[14].

Q4: What are some common side reactions in azaspiro compound synthesis and how can they be minimized?

A4: Undesired side reactions can significantly lower the yield and complicate purification. Common side reactions include:

  • Polymerization: Reactive intermediates can sometimes lead to polymerization[15]. This can often be mitigated by reducing the concentration of the reactants[15].

  • Rearrangement Products: Strained rings, such as azetidine, can be susceptible to rearrangement under acidic or thermal conditions[15].

  • Hydrolysis: Imine intermediates, particularly in reductive amination or Pictet-Spengler reactions, are prone to hydrolysis. Ensuring anhydrous conditions is critical[15].

  • Formation of Regioisomers: In reactions like cycloadditions, the formation of regioisomers can be an issue. This can often be influenced by the electronic properties of the substituents and the choice of catalyst[15].

  • Side reactions with protecting groups: Ensure that the protecting groups used are stable under the reaction conditions. If not, a different protecting group strategy should be employed[15][16].

II. Troubleshooting Guides

Problem 1: Low or No Yield in Pictet-Spengler Reactions

The Pictet-Spengler reaction is a robust method for synthesizing tetrahydro-β-carbolines and related structures, but it can be sensitive to substrate and reaction conditions.

Potential Cause Troubleshooting Strategy & Explanation
Insufficiently Activated Aromatic Ring The reaction is more efficient with electron-rich aromatic rings. If your β-arylethylamine has electron-withdrawing groups, consider using starting materials with electron-donating groups (e.g., alkoxy groups) or employing harsher conditions with stronger acids and higher temperatures[5].
Poor Iminium Ion Formation The reaction hinges on the formation of an iminium ion intermediate. Ensure your acid catalyst is appropriate for the substrate. For sensitive substrates, milder catalysts like chiral phosphoric acids may be effective[5].
Decomposition of Starting Materials or Product Sensitive functional groups may not be stable under the reaction conditions. Consider using milder conditions (e.g., lower temperature, weaker acid) or employing a protecting group strategy for sensitive functionalities[5].
Inappropriate Solvent The solvent can affect reactant solubility and intermediate stability. While protic solvents are traditional, aprotic media have sometimes provided better yields. A solvent screen is recommended[5].
Problem 2: Poor Diastereoselectivity in [3+2] Cycloaddition Reactions

[3+2] cycloadditions are powerful for building five-membered rings, but controlling the stereochemistry of multiple newly formed chiral centers can be challenging.

Potential Cause Troubleshooting Strategy & Explanation
Suboptimal Temperature Temperature plays a critical role in kinetic versus thermodynamic product control. Running the reaction at lower temperatures often favors the formation of the kinetically controlled, and often more diastereomerically pure, product[14].
Unfavorable Solvent Polarity The solvent can influence the transition state of the cycloaddition. It is recommended to screen a variety of solvents with different polarities to find the optimal conditions for your specific substrates[14].
Ineffective Catalyst System For asymmetric syntheses, the choice of a chiral catalyst is crucial. Screening different chiral ligands or catalyst systems, such as chiral phosphoric acids or metal complexes, may be necessary to achieve high diastereoselectivity[14].
Steric Effects The steric bulk of substituents on both the azomethine ylide and the dipolarophile can influence facial selectivity. If possible, modifying the steric environment of your starting materials can be a strategy to enhance diastereoselectivity[14].
Problem 3: Challenges in the Aza-Piancatelli Rearrangement

This rearrangement can be a powerful tool, but it is not without its potential pitfalls.

Potential Cause Troubleshooting Strategy & Explanation
Dehydration of Furylcarbinol A common side reaction is the dehydration of the starting 2-furylcarbinol, especially with tertiary carbinols[7][8]. Using milder Lewis acids or alternative activation methods can help to suppress this pathway.
Low Reactivity of the Amine The nucleophilicity of the amine is crucial. For less reactive amines, stronger Lewis acids or higher temperatures may be required, but this must be balanced against the risk of side reactions[9]. A novel method using PPh3/diethyl azodicarboxylate has been developed for less reactive alkylamines[10].
Formation of Side Products Besides dehydration, other side products can form. Piancatelli noted that for more reactive substrates, milder conditions were necessary to avoid side-products[8][9].
Problem 4: Difficulties with Purification of Azaspiro Compounds

The unique 3D structures and basic nitrogen atom of azaspiro compounds can present purification challenges.

Potential Cause Troubleshooting Strategy & Explanation
Tailing on Silica Gel Chromatography The basic nitrogen atom can interact strongly with the acidic silica gel, leading to tailing and poor separation. Adding a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent system can help to prevent this[15].
Inseparable Diastereomers If diastereomers are formed and are difficult to separate by standard chromatography, consider derivatization to change their physical properties, or explore chiral chromatography methods.
Complex Reaction Mixtures If the crude product is a complex mixture of starting materials, product, and byproducts, a multi-step purification strategy may be necessary. This could involve an initial acid-base extraction to separate the basic azaspiro compound from neutral impurities, followed by chromatography[17]. Techniques like solid-phase extraction (SPE) can also be used to clean up samples before a final preparative HPLC step[18].

III. Experimental Protocols

Protocol 1: General Procedure for a Rhodium-Catalyzed Cyclopropanation to Form Azaspiro[n.2]alkanes

This protocol is a representative example and may require optimization for specific substrates[11][12].

  • To an oven-dried vial equipped with a magnetic stir bar, add the chiral dirhodium catalyst (e.g., Rh2(S-p-PhTPCP)4, 0.5-2 mol%).

  • The vial is sealed and purged with an inert atmosphere (e.g., argon).

  • Add the appropriate anhydrous solvent (e.g., dichloromethane).

  • Add the azacyclomethylidene substrate (1.0 equivalent).

  • Add the aryldiazoacetate (1.1 equivalents) to the solution.

  • Stir the reaction at the desired temperature (e.g., room temperature) and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to afford the desired azaspiro[n.2]alkane.

Rhodium_Catalyzed_Cyclopropanation

Protocol 2: General Procedure for a Pictet-Spengler Reaction

This is a general procedure and may require optimization of the acid catalyst, solvent, and temperature[5][6].

  • Dissolve the β-arylethylamine (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents) in a suitable solvent (e.g., toluene, methanol, or dichloromethane).

  • Add the acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid, or a Lewis acid) to the mixture.

  • Stir the reaction at the appropriate temperature (from room temperature to reflux), monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction (e.g., with a saturated aqueous solution of sodium bicarbonate).

  • Extract the product with an organic solvent.

  • Dry the combined organic layers over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

IV. Protecting Group Strategies

The judicious use of protecting groups is essential for the successful synthesis of complex azaspiro compounds, preventing unwanted side reactions at reactive functional groups[16][19][20][21].

Nitrogen Protection

The nitrogen atom in the azaspiro core is often protected to modulate its reactivity or to prevent it from interfering with subsequent reaction steps. Common nitrogen protecting groups include:

  • Carbamates: Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) are widely used. Boc is readily removed under acidic conditions, while Cbz is typically cleaved by catalytic hydrogenation[21].

  • Sulfonamides: Tosyl (Ts) and Nosyl (Ns) groups are robust and can activate adjacent positions. They are generally removed under reductive conditions.

Hydroxyl and Carbonyl Protection

Other functional groups on the azaspiro scaffold or its precursors may also require protection.

  • Hydroxyl Groups: Silyl ethers (e.g., TBS, TIPS), benzyl ethers (Bn), and acetals are common choices for protecting alcohols[16][20].

  • Carbonyl Groups: Aldehydes and ketones are frequently protected as acetals or ketals, which are stable to basic and nucleophilic conditions but are easily removed by acid-catalyzed hydrolysis[19].

Protecting_Group_Strategy

When choosing a protecting group, it is crucial to consider its stability to the conditions of subsequent reactions and the conditions required for its removal. An "orthogonal" protecting group strategy, where different protecting groups can be removed under distinct conditions, is often employed in multi-step syntheses[20].

References

  • Xu, J., Li, X., Lei, J., Chen, Z. Z., & Zhou, C. H. (2025). Chemo-, Regio- and Diastereoselective Synthesis of Azaspiro Tetra-/Pentacyclic Scaffolds with Anticancer Activity. Organic Letters. [Link]

  • Risi, C. D., Pollini, G. P., & Zanirato, V. (2014). Stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives as conformationally “frozen” analogues of L-glutamic acid. Beilstein Journal of Organic Chemistry, 10, 1146–1153. [Link]

  • Reis, C. P., Vale, C., & Leão, M. (2010). The Development of a Rapid Method for the Isolation of Four Azaspiracids for Use as Reference Materials for Quantitative LC-MS-MS Methods. Marine Drugs, 8(10), 2639–2654. [Link]

  • Xu, J., Li, X., Lei, J., Chen, Z. Z., & Zhou, C. H. (2025). Chemo-, Regio- and Diastereoselective Synthesis of Azaspiro Tetra-/Pentacyclic Scaffolds with Anticancer Activity. Organic Letters. [Link]

  • ACS Publications. (2025). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ACS Catalysis. [Link]

  • Ranucci, E., Ferruti, P., & Pireddu, R. (2023). Employment of Two-Acid Promoter System in Pictet–Spengler Reaction: A Robust Two-Step Synthesis of Aza-Heterocycles. ACS Omega, 8(48), 45986–45995. [Link]

  • ResearchGate. Optimization of Acidic Protocols for Pictet− Spengler Reaction. [Link]

  • Movassaghi, M., & Hunt, D. K. (2017). Synthesis of aza-quaternary centers via Pictet–Spengler reactions of ketonitrones. Beilstein Journal of Organic Chemistry, 13, 1946–1953. [Link]

  • ACS Publications. (2017). Intramolecular Aza-Piancatelli Rearrangement of Alkyl- or Arylamines Promoted by PPh3/Diethyl Azodicarboxylate. Organic Letters. [Link]

  • ACS Publications. (2014). Studies on the Formal [3 + 2] Cycloaddition of Aziridines with Alkenes for the Synthesis of 1-Azaspiroalkanes. The Journal of Organic Chemistry. [Link]

  • ACS Publications. (2025). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. Journal of the American Chemical Society. [Link]

  • Martin, D. B. C., & Vanderwal, C. D. (2011). Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. Israel Journal of Chemistry, 51(3-4), 379–392. [Link]

  • ResearchGate. ChemInform Abstract: Studies on the Formal [3 + 2] Cycloaddition of Aziridines with Alkenes for the Synthesis of 1-Azaspiroalkanes. [Link]

  • Royal Society of Chemistry. (n.d.). A new hypervalent iodine(iii/v) oxidant and its application to the synthesis of 2H-azirines. [Link]

  • Satake, M., Ofuji, K., Naoki, H., James, K. J., Furey, A., McMahon, T., Silke, J., & Yasumoto, T. (1998). Azaspiracid, a New Marine Toxin Having Unique Spiro Ring Assemblies, Isolated from Irish Mussels, Mytilus edulis. Journal of the American Chemical Society, 120(38), 9967–9968. [Link]

  • National Institutes of Health. (n.d.). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. [Link]

  • Tu, Y. Q., Zhang, F. M., & Chen, Z. C. (2005). An Efficient and Enantioselective Approach to the Azaspirocyclic Core of Alkaloids: Formal Synthesis of Halichlorine and Pinnaic Acid. The Journal of Organic Chemistry, 70(13), 5129–5134. [Link]

  • Alfonso, C., Alfonso, A., Otero, P., Rodríguez, P., Vieytes, M. R., Elliot, C., Higgins, C., & Botana, L. M. (2008). Purification of five azaspiracids from mussel samples contaminated with DSP toxins and azaspiracids. Journal of Chromatography B, 865(1-2), 133–140. [Link]

  • MDPI. (2023). Recent Advances in Synthetic Routes to Azacycles. [Link]

  • KPU Pressbooks. 2.6 Protecting Groups in Synthesis – Organic Chemistry II. [Link]

  • PubMed. (2015). Studies on the formal [3 + 2] cycloaddition of aziridines with alkenes for the synthesis of 1-azaspiroalkanes. [Link]

  • ACS Publications. (2024). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Chemical Reviews. [Link]

  • National Institutes of Health. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. [Link]

  • Wiley-VCH. 1 Protecting Group Strategies in Carbohydrate Chemistry. [Link]

  • National Institutes of Health. (2025). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. [Link]

  • National Institutes of Health. (n.d.). A Boron Protecting Group Strategy for 1,2-Azaborines. [Link]

  • DOI. HYPERVALENT IODINE(III) REAGENTS IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. [Link]

  • ChemRxiv. A formal (3+2) cycloaddition strategy toward 2-azanorbornanes. [Link]

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  • ACS Publications. (2019). A Domino Aza-Piancatelli Rearrangement/Intramolecular Diels–Alder Reaction: Stereoselective Synthesis of Octahydro-1H-cyclopenta[cd]isoindole. Organic Letters. [Link]

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  • ACS Publications. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry. [Link]

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  • National Institutes of Health. (n.d.). An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry. [Link]

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Troubleshooting

Technical Support Center: 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride

Welcome to the technical support center for 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride (CAS 2377033-59-3). This guide is designed for researchers, scientists, and drug development professionals to ensure the stabil...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride (CAS 2377033-59-3). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this valuable spirocyclic amine. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.

I. Stability and Storage Overview

6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride is a tertiary amine salt supplied as a powder. Its spirocyclic nature imparts a unique three-dimensional structure, which can be advantageous in drug discovery for exploring novel chemical space. As with any reagent, understanding its stability profile is critical for obtaining reliable and reproducible experimental results. The hydrochloride salt form is generally more stable than the free base, particularly against oxidative degradation, as the lone pair of electrons on the nitrogen atom is protonated.[1][2] However, proper handling and storage are still paramount.

Key Physicochemical Properties:

PropertyValueSource
CAS Number2377033-59-3[3]
Molecular FormulaC₁₀H₂₀ClN[3]
Molecular Weight189.73 g/mol [3]
Physical FormPowder[3]
Recommended StorageRoom Temperature[3]

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the handling and use of 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride.

Issue 1: Compound shows signs of degradation (e.g., discoloration, clumping, new peaks in HPLC/LC-MS).

Potential Causes:

  • Improper Storage: Exposure to high humidity, elevated temperatures, or light can accelerate degradation. While the recommended storage is at room temperature, long-term storage in a cool, dry place is advisable.[4]

  • Oxidation: The tertiary amine, although protonated, can still be susceptible to oxidation over time, especially in the presence of atmospheric oxygen, trace metal contaminants, or peroxide impurities in solvents.[1][5] The primary oxidation product is likely the corresponding N-oxide.[1][3][6][7]

  • Hygroscopicity: Amine hydrochloride salts can be hygroscopic.[2] Absorption of moisture can lead to physical changes like clumping and may facilitate hydrolytic degradation or other reactions.

Solutions:

  • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container in a desiccator or a controlled low-humidity environment. For long-term storage, consider refrigeration (2-8°C).

  • Inert Atmosphere: If you suspect oxidation, store the compound under an inert atmosphere (e.g., argon or nitrogen).

  • Purity Check: Re-analyze the compound by HPLC with a suitable detection method (e.g., ELSD or CAD, as the compound lacks a strong chromophore) and LC-MS to confirm the presence of impurities. A common degradation product to look for would be the N-oxide, which would have a mass increase of 16 amu.

  • Forced Degradation Study: To understand the stability of the compound in your specific experimental conditions, a forced degradation study can be invaluable. This involves subjecting the compound to stress conditions (e.g., acid, base, heat, oxidation, and light) to identify potential degradation products and pathways.

Issue 2: Poor solubility in a desired solvent.

Potential Causes:

  • Solvent Polarity: As a salt, 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride is expected to have higher solubility in polar protic solvents.

  • Common Ion Effect: If the solvent contains chloride ions, it may suppress the dissolution of the hydrochloride salt.

Solutions:

  • Solvent Screening: Test solubility in a range of solvents. Polar protic solvents like methanol and ethanol are good starting points.[8] For less polar solvents, the free base form of the amine may be more suitable.

  • pH Adjustment: If using an aqueous medium, adjusting the pH can influence solubility. The compound will be more soluble in its protonated form at lower pH.

  • Use of Co-solvents: A mixture of solvents can be used to achieve the desired solubility. For example, a small amount of water or methanol can be added to a less polar solvent.

  • Sonication/Gentle Warming: These techniques can aid in the dissolution of the compound. However, be cautious with heating, as it can accelerate degradation.

Issue 3: Inconsistent results in biological assays or chemical reactions.

Potential Causes:

  • Compound Degradation: If the compound has degraded, the actual concentration of the active species will be lower than expected, leading to variability in results.

  • Interaction with Media/Reagents: The amine may interact with components of your reaction mixture or assay buffer. For example, it could react with aldehydes or ketones.

  • pH Effects: The hydrochloride salt is acidic. Dissolving it in an unbuffered solution will lower the pH, which could affect your experiment.

Solutions:

  • Freshly Prepared Solutions: Always use freshly prepared solutions of the compound for your experiments to minimize the impact of any potential degradation in solution.

  • Purity Confirmation: Before use in a critical experiment, confirm the purity of your solid stock.

  • Use of Buffered Solutions: In aqueous assays, use a buffer to maintain a constant pH. Be mindful of the buffer components, as some may interact with the compound.

  • Control Experiments: Run appropriate control experiments to identify any potential interactions between your compound and the other components of your system.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride?

A1: The most likely degradation pathway for this tertiary amine is oxidation of the nitrogen atom to form an N-oxide.[1][3][6][7] This can be accelerated by heat, light, and the presence of oxidizing agents or metal ions.[5] Although the hydrochloride salt form is more resistant to oxidation than the free base, it is not immune.[1] Hydrolytic degradation is less likely for the amine itself, but the presence of moisture can affect the solid-state stability of the salt.[2]

Q2: How should I prepare and store stock solutions of this compound?

A2: For short-term use, stock solutions can be prepared in polar protic solvents like methanol or ethanol, where spirocyclic amines often show good solubility.[8] For long-term storage, it is recommended to store solutions at -20°C or -80°C. However, the stability of the compound in your chosen solvent should be verified. Perform a preliminary stability study by analyzing a freshly prepared solution and comparing it to a solution that has been stored for a period of time under your intended storage conditions.

Q3: Is this compound sensitive to light?

Q4: What are some incompatible materials to avoid?

A4: Avoid strong oxidizing agents, as they can promote the oxidation of the tertiary amine. Also, avoid strong bases, which will deprotonate the hydrochloride salt to form the free base. The free base is more nucleophilic and more susceptible to oxidation. Strong acids should also be used with caution, as they can affect the salt form and potentially catalyze other reactions.

Q5: How can I convert the hydrochloride salt to the free base?

A5: To obtain the free base, you can dissolve the hydrochloride salt in a suitable solvent (e.g., water or methanol) and add a base, such as sodium bicarbonate, sodium carbonate, or a tertiary amine like triethylamine. The free base can then be extracted into an organic solvent like dichloromethane or ethyl acetate. Ensure that the pH of the aqueous layer is basic to confirm complete deprotonation.

IV. Experimental Workflows

Workflow for Assessing Solid-State Stability

This workflow provides a structured approach to evaluating the stability of the solid compound under various environmental conditions.

Stability_Workflow cluster_conditions Expose solid samples to stress conditions start Obtain initial purity data (HPLC, LC-MS) of 6,6-dimethyl-1-azaspiro[3.5]nonane HCl temp Elevated Temperature (e.g., 40°C, 60°C) start->temp Divide into aliquots humidity High Humidity (e.g., 75% RH, 90% RH) start->humidity Divide into aliquots light Photostability (ICH Q1B conditions) start->light Divide into aliquots analysis Analyze samples at time points (e.g., 1, 2, 4 weeks) using HPLC and LC-MS temp->analysis humidity->analysis light->analysis compare Compare results to initial data and a control sample stored under ideal conditions (cool, dry, dark) analysis->compare evaluate Evaluate extent of degradation and identify major degradants compare->evaluate end Establish optimal storage conditions and re-test interval evaluate->end

Caption: A decision-making workflow for assessing the solid-state stability of the compound.

V. References

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2022). PMC. [Link]

  • Degradation of Tertiary Alkylamines during Chlorination/Chloramination: Implications for Formation of Aldehydes, Nitriles, Halonitroalkanes, and Nitrosamines. (2008). ACS Publications. [Link]

  • Selective Heteroaryl N-Oxidation of Amine-Containing Molecules. (2018). PMC. [Link]

  • Degradation of tertiary alkylamines during chlorination/chloramination: implications for formation of aldehydes, nitriles, halonitroalkanes, and nitrosamines. (2008). PubMed. [Link]

  • Development of a metal-free amine oxidation method utilizing DEAD chemistry. (2017). Nature. [Link]

  • How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations. (2019). Refcomm. [Link]

  • Process for the oxidation of tertiary amines to amine oxides. (1983). Google Patents.

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2024). Beilstein Journals. [Link]

  • An Overview of Degradation Strategies for Amitriptyline. (2024). PMC. [Link]

  • Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. (2022). PMC. [Link]

  • Oxa-spirocycles: synthesis, properties and applications. (2021). RSC Publishing. [Link]

  • Neglected lab solvents. (2011). Org Prep Daily. [Link]

  • Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines. OrgoSolver. [Link]

  • Solvent controlled synthesis of spiro and nonspiro indolinones with aminonaphthoquinone and pyrazolone moieties. (2025). PMC. [Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • Experimental and theoretical investigations into the stability of cyclic aminals. (2016). PMC. [Link]

  • Effect of the Amine Hydrochloride Salt on the Antifogging Properties of Amino-Functionalized Polysilsesquioxane. (2023). ACS Publications. [Link]

  • The Hydrolysis of Amides. (2023). Chemistry LibreTexts. [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (1996). ICH. [Link]

  • Tertiary amines enhance reactions of organic contaminants with aqueous chlorine. (2017). ResearchGate. [Link]

  • Common amine system corrosion issues and how to solve them. (2021). Vysus Group. [Link]

  • Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry. [Link]

  • Troubleshooting amine plants. (1995). ResearchGate. [Link]

  • Amine Troubleshooting. Sulfur Recovery Engineering Inc. [Link]

  • Amine hydrochloride salts : a problem in polyurethane synthesis. (2007). Enlighten Theses. [Link]

  • Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps!. (2023). YouTube. [Link]

  • Reactions of Amines. II. Degradation via Tertiary Amine Oxides1. (1951). Journal of the American Chemical Society. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023). PMC. [Link]

  • Effect of the Amine Hydrochloride Salt on the Antifogging Properties of Amino-Functionalized Polysilsesquioxane. (2023). ResearchGate. [Link]

  • Amine hydrochloride salts : a problem in polyurethane synthesis. (2007). University of Glasgow. [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (2021). PMC. [Link]

Sources

Optimization

Technical Support Center: A Troubleshooting Guide for Azaspirocycle Synthesis

Welcome to the technical support center for azaspirocycle synthesis. Azaspirocycles are privileged scaffolds in modern drug discovery, valued for their unique three-dimensional architecture which can lead to improved phy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for azaspirocycle synthesis. Azaspirocycles are privileged scaffolds in modern drug discovery, valued for their unique three-dimensional architecture which can lead to improved physicochemical properties.[1][2] However, their synthesis can be challenging, often requiring careful optimization and troubleshooting.[2][3] This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the synthesis, purification, and characterization of these complex molecules. The information is presented in a direct question-and-answer format to provide clear, actionable solutions to specific experimental problems.

Part 1: Reaction Optimization & Yield Enhancement

This section addresses the most common challenge in azaspirocycle synthesis: achieving satisfactory reaction yields.

Q1: My spirocyclization reaction is resulting in a low yield or fails to proceed. What are the primary causes and how can I improve it?

Low yields are often multifactorial. A systematic approach is crucial for identifying the root cause. The most common culprits are suboptimal reaction conditions, inefficient catalysis, poor starting material quality, or product decomposition.

Troubleshooting Workflow for Low Reaction Yield

Low_Yield_Troubleshooting cluster_conditions Condition Screening start Low Yield Observed check_sm 1. Verify Starting Material Purity start->check_sm screen_conditions 2. Screen Reaction Conditions check_sm->screen_conditions If SM is pure check_catalyst 3. Evaluate Catalyst/Reagent Activity screen_conditions->check_catalyst temp Temperature screen_conditions->temp solvent Solvent screen_conditions->solvent conc Concentration screen_conditions->conc check_stability 4. Assess Product Stability check_catalyst->check_stability solution Improved Yield check_stability->solution

Caption: A systematic workflow for diagnosing and resolving low reaction yields.

Detailed Solutions:

  • Sub-optimal Reaction Conditions : The ideal temperature, concentration, and solvent are highly specific to the substrate and reaction type (e.g., Aza-Prins, RCM, Cycloaddition).[1][4]

    • Temperature : Vary the reaction temperature. Lower temperatures can sometimes minimize side reactions, while higher temperatures may be necessary to overcome activation energy barriers.[4] For instance, in some cycloadditions, decomposition of a reactive intermediate can occur at elevated temperatures, necessitating careful temperature control.[5]

    • Concentration : For intramolecular reactions like Ring-Closing Metathesis (RCM), high dilution is often critical to favor the desired ring closure over intermolecular dimerization or polymerization.[6][7] Conversely, some bimolecular reactions may benefit from higher concentrations.

    • Solvent : The polarity of the solvent can significantly influence the reaction pathway and rate.[4] It is advisable to screen a range of solvents with varying polarities (e.g., Toluene, THF, Dichloromethane, Acetonitrile).[4]

  • Inefficient Catalyst or Reagent : The chosen catalyst, ligand, or reagents may not be optimal for your specific transformation.

    • Catalyst/Ligand Screening : For catalyzed reactions (e.g., RCM, Rhodium-catalyzed cyclizations), screen a variety of catalysts and ligands.[4][8] For example, in RCM, first, second, and third-generation Grubbs catalysts, as well as Hoveyda-Grubbs catalysts, exhibit different activities and stabilities.[6][9]

    • Stoichiometry : Re-evaluate the stoichiometry of your reagents. An excess of one reactant may be required to drive the reaction to completion, or in some cases, a specific ratio is needed to prevent side product formation.[10]

  • Poor Starting Material Quality : Impurities in starting materials can poison catalysts or lead to unintended side reactions.[4]

    • Purification : Ensure the purity of all starting materials using appropriate methods like recrystallization, distillation, or column chromatography before initiating the reaction.

    • Stability : Confirm the stability of your starting materials under the planned reaction conditions. Some precursors may degrade in the presence of acid, base, or even trace metals.

  • Product Decomposition : The desired azaspirocycle may be forming but is unstable under the reaction or workup conditions.[4]

    • Reaction Monitoring : Analyze the crude reaction mixture by TLC, LC-MS, or NMR at various time points to track the formation of the product and any potential decomposition products.

    • Milder Workup : If decomposition is observed, consider modifying the workup procedure. This could involve using a milder pH for extractions, lowering the temperature, or using a different purification method. For example, some nitrogen-containing compounds are sensitive to strong acids and may require a basic workup.

Part 2: Controlling Stereoselectivity

The three-dimensional nature of azaspirocycles makes stereocontrol a critical challenge.[2] Poor selectivity leads to difficult-to-separate mixtures and reduces the yield of the desired isomer.

Q2: I am observing poor diastereoselectivity in my spirocyclization. How can I control the stereochemical outcome?

Achieving high diastereoselectivity is a common hurdle in spirocycle synthesis.[1][4] The spatial arrangement of newly formed stereocenters is influenced by several factors, and a multi-pronged approach to optimization is often necessary.

Decision Tree for Improving Diastereoselectivity

Stereoselectivity_Improvement start Poor Diastereoselectivity temp Vary Temperature (Lower T often increases selectivity) start->temp solvent Screen Solvents (Polarity affects transition state) temp->solvent catalyst Screen Chiral Catalysts/ Ligands/Additives solvent->catalyst substrate Modify Substrate (Add directing or bulky groups) catalyst->substrate result Improved d.r. substrate->result

Caption: A decision-making framework for enhancing diastereoselectivity.

Detailed Solutions:

  • Temperature : Reaction temperature can significantly impact the energy difference between diastereomeric transition states. Lowering the temperature often enhances selectivity by favoring the pathway with the lower activation energy.[4]

  • Solvent Effects : Solvent polarity can dramatically influence the geometry of the cyclization transition state, thereby affecting diastereoselectivity.[4] In some cases, a change in solvent can even reverse the diastereomeric ratio.[4] A screening of both polar (e.g., acetonitrile, methanol) and non-polar (e.g., toluene, hexanes) solvents is recommended.

  • Catalyst and Ligand Control : For asymmetric reactions, the choice of a chiral catalyst or ligand is paramount. Even for non-asymmetric reactions, achiral ligands or additives can influence the steric environment of the reaction center. For instance, in NBS-promoted semipinacol rearrangements, the nature of the substrate and the reaction conditions can lead to highly diastereoselective outcomes.[1][11]

  • Substrate Control : The inherent stereochemistry of the starting material can be used to direct the formation of a specific diastereomer. If possible, consider modifying the substrate by introducing steric bulk or chelating groups that can direct the approach of reagents from a specific face.

Q3: My reaction is not enantioselective. What strategies can I employ to induce enantioselectivity?

Inducing enantioselectivity requires the introduction of a chiral influence into the reaction.

  • Chiral Catalysis : This is one of the most powerful methods for asymmetric synthesis. Employing a chiral catalyst, such as a Rhodium complex with a chiral phosphine ligand, can create a chiral environment that favors the formation of one enantiomer over the other.[8]

  • Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to the starting material to direct the stereochemical outcome of a reaction. After the key transformation, the auxiliary is removed.

  • Biocatalysis : Enzymes can be highly effective and selective catalysts for generating chiral molecules. Engineered enzymes have been developed for carbene transfer reactions to produce azaspirocycles with high enantiomeric excess (er).[12]

Part 3: Managing Protecting Groups

The nitrogen atom in azaspirocycles often requires protection to modulate its reactivity. The choice of protecting group is not trivial and can profoundly impact the reaction's success.[13]

Q4: My reaction is failing or giving side products. Could the nitrogen protecting group be the issue?

Absolutely. The protecting group is not just a passive spectator; its electronic and steric properties can influence the reactivity and selectivity of nearby functional groups.[14]

Table 1: Common Nitrogen Protecting Groups and Their Characteristics

Protecting GroupAbbreviationCommon Cleavage ConditionsStability & Notes
tert-ButoxycarbonylBocAcidic (e.g., TFA, HCl)Stable to base and hydrogenation. Bulky.
BenzyloxycarbonylCbz (or Z)Hydrogenolysis (H₂, Pd/C)[15]Stable to acidic and basic conditions.
9-FluorenylmethyloxycarbonylFmocBasic (e.g., Piperidine)[13]Stable to acid. Often used in peptide synthesis.
Tosyl (p-Toluenesulfonyl)TsReductive (e.g., Na/naphthalene)Electron-withdrawing, reduces nucleophilicity of N. Very stable.
BenzylBnHydrogenolysis (H₂, Pd/C)[15]Stable to non-reductive conditions.

Key Considerations:

  • Stability : The protecting group must be stable to the conditions of the desired reaction but readily cleavable without affecting the rest of the molecule.[13] An orthogonal protecting group strategy, where different groups can be removed under distinct conditions, is often employed in complex syntheses.[13]

  • Electronic Effects : Electron-withdrawing groups like Tosyl (Ts) significantly decrease the nucleophilicity of the nitrogen atom. This can be beneficial if you want to prevent N-alkylation side reactions, but it can also disfavor reactions where nitrogen participates in the cyclization.

  • Steric Hindrance : Bulky groups like Boc can sterically hinder the reaction center, which can either be detrimental or be exploited to enhance stereoselectivity.

  • Impact on Selectivity : In some cases, simply changing the protecting group can switch the selectivity of a reaction. For example, in certain radical C-H functionalizations of azaspirocycles, switching from a Boc to a trifluoroacetate group has been shown to completely change the site-selectivity of the reaction.[14]

Part 4: Purification and Characterization

Synthesizing the product is only half the battle. Isolating and unequivocally identifying the azaspirocycle is the final, critical step.

Q5: I have a mixture of diastereomers that are very difficult to separate by standard column chromatography. What are my options?

Separating diastereomers can be a significant purification challenge due to their similar polarities.[4]

  • Optimize Chromatography :

    • Stationary Phase : Try different stationary phases. If silica gel (polar) fails, consider alumina (basic or neutral) or reverse-phase (non-polar) chromatography.

    • Solvent System : Systematically screen different solvent systems. Sometimes, adding a small amount of a third solvent (e.g., methanol or acetic acid) can improve separation.

    • Specialized Techniques : Preparative HPLC or Supercritical Fluid Chromatography (SFC) often provide much higher resolution than standard flash chromatography.[16]

  • Derivatization : If the diastereomers contain a reactive handle (like an -OH or -NH₂ group), you can react the mixture with a chiral derivatizing agent to form new diastereomers that may be more easily separable. The protecting group can then be removed after separation.

  • Recrystallization : If your product is crystalline, fractional recrystallization can sometimes be an effective, scalable method for separating diastereomers.

Q6: The ¹H NMR spectrum of my azaspirocycle is very complex and difficult to interpret. How can I confirm the structure?

The rigid, three-dimensional structure of azaspirocycles often leads to complex ¹H NMR spectra with many overlapping signals and non-intuitive coupling patterns.[17]

  • Increase Magnetic Field Strength : If possible, acquire the spectrum on a higher field instrument (e.g., 600 MHz vs. 300 MHz) to increase signal dispersion.

  • 2D NMR Spectroscopy : Two-dimensional NMR experiments are essential for the structural elucidation of complex molecules like azaspirocycles.[18]

    • COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings, helping to trace out spin systems within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space (through-space, not through-bond). This is invaluable for determining the relative stereochemistry of the spirocyclic system.[17]

By systematically applying these troubleshooting strategies, researchers can overcome the common hurdles associated with the synthesis of azaspirocycles, accelerating their application in drug discovery and development.

References

  • Reddy, R. P., et al. (2018). Synthesis of Heterospirocycles through Gold‐(I) Catalysis: Useful Building Blocks for Medicinal Chemistry. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]

  • Siau, W.-Y., et al. (2020). Modular access to chiral bridged piperidine-γ-butyrolactones via catalytic asymmetric allylation/aza-Prins cyclization/lactonization sequences. ResearchGate. Retrieved from [Link]

  • Neukirch, M. F., et al. (2019). Synthesis of Spirocyclic Isoindolones using an Alkynyl Aza-Prins/Oxidative Halo-Nazarov Cyclization Sequence. NSF Public Access Repository. Retrieved from [Link]

  • Joshi, K. (2020). synthesis and biological screening of new azaspiro[19][20] heptanecarboxylate derivatives. Journal of Emerging Technologies and Innovative Research. Retrieved from [Link]

  • Sasaguri, K., et al. (2015). The Aza-Prins Reaction of 1,2-Dicarbonyl Compounds with 3-Vinyltetrahydroquinolines: Application to the Synthesis of Polycyclic Spirooxindole Derivatives. PMC. Retrieved from [Link]

  • Scott, K. A., et al. (2022). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. PMC. Retrieved from [Link]

  • Özdemirhan, D., et al. (2025). Enzyme-catalyzed kinetic resolution of spirocyclic secondary amines obtained by ring-closing metathesis, as well as synthesis of cyclopentane[c]pyrrole and -pyridines by the Pauson-Khand reaction. European Journal of Chemistry. Retrieved from [Link]

  • Cole, A. K., et al. (2023). Reactivity and Selectivity of Azaspirocycles in Radical C–H Functionalization. Organic Letters. Retrieved from [Link]

  • Wang, Z., et al. (2015). Highly enantio-selective synthesis of aza-spirocyclic indanones via rhodium catalysis. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. Retrieved from [Link]

  • Wipf, P., et al. (2004). Diversity-oriented synthesis of azaspirocycles. R Discovery. Retrieved from [Link]

  • Zhang, J., et al. (2025). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ACS Publications. Retrieved from [Link]

  • Wipf, P., & Wang, X. (2004). Diversity-Oriented Synthesis of Azaspirocycles. Organic Letters. Retrieved from [Link]

  • Yeh, M. P., et al. (2012). Facile Synthesis of Azaspirocycles via Iron Trichloride-Promoted Cyclization/Chlorination of Cyclic 8-Aryl-5-aza-5-tosyl-2-en-7-yn-1-ols. Organic Letters. Retrieved from [Link]

  • Moroño, Y., et al. (2008). Purification of five azaspiracids from mussel samples contaminated with DSP toxins and azaspiracids. PubMed. Retrieved from [Link]

  • Diver, S. T., & Giessert, A. J. (2004). Ring closing enyne metathesis: A powerful tool for the synthesis of heterocycles. Chemical Society Reviews. Retrieved from [Link]

  • Pérez-Gómez, A., et al. (2022). Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes. PMC. Retrieved from [Link]

  • Drug Hunter. (2023). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Drug Hunter. Retrieved from [Link]

  • Carter, R. G., et al. (2006). Synthesis of the ABC Ring System of Azaspiracid. 1. Effect of D Ring Truncation on Bis-spirocyclization. PMC. Retrieved from [Link]

  • Apeiron Synthesis. (2025). How Does Ring-Closing Metathesis (RCM) Help Build Complex Cyclic Molecules?. Apeiron Synthesis. Retrieved from [Link]

  • Silva, A. M. S., et al. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. Retrieved from [Link]

  • Yeh, M. C., et al. (2012). Facile synthesis of azaspirocycles via iron trichloride-promoted cyclization/chlorination of cyclic 8-aryl-5-aza-5-tosyl-2-en-7-yn-1-ols. PubMed. Retrieved from [Link]

  • Fürstner, A. (2006). Macrocyclization by ring-closing metathesis in the total synthesis of natural products: reaction conditions and limitations. PubMed. Retrieved from [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Oxford Learning Link. Retrieved from [Link]

  • ResearchGate. (2018). Thermal stability and combustion behaviors of energetic materials based on a new heterocycle azasydnone. ResearchGate. Retrieved from [Link]

  • Li, J., et al. (2013). An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. PMC. Retrieved from [Link]

  • Taylor & Francis. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis. Retrieved from [Link]

  • Al-Iraqi, O. A., & Ali, A. M. (n.d.). synthesis and spectroscopic characterization study of some cyclic-azodioxides. Retrieved from [Link]

  • ResearchGate. (2020). [a] Summary of free‐radical pathways forming 1‐azaspirocycles;.... ResearchGate. Retrieved from [Link]

  • Burkhard, J. A., et al. (2010). Synthesis of azaspirocycles and their evaluation in drug discovery. PubMed. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Synthesis of a spirocycle. Chemistry Stack Exchange. Retrieved from [Link]

  • RSC Publishing. (2012). Site isolated base and acid catalyzed azaspirocyclization cascades. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (2021). Design and Synthesis of Spirocycles. ResearchGate. Retrieved from [Link]

  • Semantic Scholar. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their. Semantic Scholar. Retrieved from [Link]

  • PubMed. (2025). Design and Evaluation of Azaspirocycles as RNA binders. PubMed. Retrieved from [Link]

  • PMC. (2013). Ring closing and opening reactions leading to aza-polycyclic aromatic compounds. PMC. Retrieved from [Link]

  • ACS Omega. (2020). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega. Retrieved from [Link]

  • PubMed. (2008). Synthetic Studies Toward Halichlorine: Complex Azaspirocycle Formation With Use of an NBS-promoted Semipinacol Reaction. PubMed. Retrieved from [Link]

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Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Spirocyclization

Welcome to the Technical Support Center for Spirocyclization Reaction Optimization. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthes...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Spirocyclization Reaction Optimization. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing spirocyclic compounds. Here, we address common experimental challenges in a direct question-and-answer format, providing not just solutions, but the rationale behind them to empower your experimental design.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section tackles the most common hurdles encountered during spirocyclization reactions, from low yields to poor stereoselectivity.

Q1: My spirocyclization reaction is resulting in a low yield. What are the primary causes and how can I improve it?

A1: Low yields are a frequent challenge in spirocyclization and often stem from a combination of factors. A systematic and logical approach to troubleshooting is the most effective strategy.[1]

  • Sub-optimal Reaction Conditions: The temperature, reaction time, and concentration you've chosen may not be ideal for your specific substrate.[1]

    • Solution: A systematic screening of these parameters is crucial. Some reactions require lower temperatures to minimize the formation of side products, while others need higher temperatures to overcome the activation energy barrier.[1][2] It's not uncommon for the optimization of a critical reaction to take a significant amount of time.[1]

  • Inefficient Catalyst or Reagent: The selected catalyst, ligand, or reagents may not be optimal for the desired transformation.[1]

    • Solution: It is advisable to screen a variety of catalysts and ligands. For instance, in nickel-catalyzed enantioselective lactone α-spirocyclization, different Mandyphos ligands can have a significant impact on both the yield and enantioselectivity.[1] Also, consider the stoichiometry of your reagents, as using an excess of one may be necessary to drive the reaction to completion.[1]

  • Poor Starting Material Quality: Impurities present in your starting materials can inhibit the catalyst or lead to unwanted side reactions.

    • Solution: Ensure the purity of your starting materials by using appropriate purification techniques such as recrystallization or column chromatography before initiating the reaction.[1]

  • Product Decomposition: The desired spirocyclic product might be unstable under the reaction or workup conditions.[1]

    • Solution: Monitor the reaction progress by analyzing the crude reaction mixture at different time points to track product formation and potential decomposition.[1] If decomposition is observed, consider modifying the workup procedure (e.g., using milder pH conditions) or reducing the reaction time.[1]

Q2: I'm observing poor diastereoselectivity in my spirocyclization. How can I gain better control over the stereochemical outcome?

A2: Achieving high diastereoselectivity is a critical and often challenging aspect of spirocycle synthesis.[1] The spatial arrangement of the newly formed stereocenters is influenced by several key factors.

  • Solvent Effects: The polarity of the solvent can significantly influence the transition state of the cyclization, thereby affecting diastereoselectivity. In some instances, a change in solvent can even reverse the diastereoselectivity of the reaction.[1]

    • Solution: Screen a range of solvents with varying polarities (e.g., toluene, THF, DCM, acetonitrile).[1]

  • Catalyst and Ligand Control: The choice of chiral catalysts and ligands is paramount for inducing stereoselectivity.

    • Solution: The steric and electronic properties of the catalyst and its ligands are crucial. Bulky ligands can create a chiral pocket that favors the formation of one diastereomer over the other.[2]

  • Temperature: The reaction temperature can impact the energy difference between the diastereomeric transition states.

    • Solution: Vary the reaction temperature. Lower temperatures often lead to higher diastereoselectivity by favoring the transition state with the lower activation energy.[1][2]

  • Substrate Control: The inherent stereochemistry of the starting material can direct the formation of a specific diastereomer.

    • Solution: If feasible, consider modifying the substrate by introducing steric bulk or directing groups that can influence the facial selectivity of the cyclization.[1]

Q3: My reaction is producing a significant amount of intermolecular side products instead of the desired intramolecular spirocycle. What can I do?

A3: The competition between intramolecular (spirocyclization) and intermolecular reaction pathways is a common issue, particularly at high concentrations.

  • High Concentration: At higher concentrations, starting material molecules are more likely to react with each other rather than cyclizing.[2]

    • Solution: Reduce the concentration of the starting material. Applying high-dilution principles can significantly favor the desired intramolecular pathway.[2] A gradual addition of the substrate to the reaction mixture over an extended period can also help maintain a low effective concentration.

Q4: The reaction seems to be stalled or proceeding very slowly. How can I increase the reaction rate?

A4: A sluggish reaction can be due to several factors related to kinetics and activation energy.

  • Insufficient Temperature: The reaction may not have enough energy to overcome the activation barrier.

    • Solution: Systematically and incrementally increase the reaction temperature.[2] Monitor the reaction closely for the formation of degradation products at higher temperatures.

  • Catalyst Inactivity or Insufficient Loading: The chosen catalyst may not be active enough for the substrate, or the amount used may be too low.

    • Solution: Increase the catalyst loading in increments (e.g., from 1 mol% to 5 mol%).[2] If this doesn't improve the rate, consider screening a different class of catalysts or modifying the ligands.[2]

  • Solvent Choice: The solvent may not be optimal for solubilizing the reactants or stabilizing the transition state.

    • Solution: Experiment with different solvents, considering factors like polarity and coordinating ability, which can significantly impact reaction rates.[2]

Section 2: Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for key optimization experiments.

Protocol 2.1: Systematic Screening of Reaction Parameters

This protocol outlines a methodical approach to optimizing reaction conditions for yield and selectivity.

Objective: To identify the optimal temperature, concentration, and catalyst loading for a given spirocyclization reaction.

Methodology:

  • Baseline Experiment: Set up the reaction using the initially proposed conditions (e.g., room temperature, 0.1 M concentration, 2 mol% catalyst).

  • Temperature Variation: Set up a series of parallel reactions, keeping all other parameters constant, at different temperatures (e.g., 0 °C, room temperature, 40 °C, 60 °C).

  • Concentration Variation: Using the optimal temperature from the previous step, set up reactions at varying concentrations (e.g., 0.01 M, 0.05 M, 0.1 M, 0.5 M).

  • Catalyst Loading Variation: At the optimal temperature and concentration, vary the catalyst loading (e.g., 1 mol%, 2 mol%, 5 mol%, 10 mol%).

  • Analysis: Analyze the crude reaction mixture from each experiment by a suitable method (e.g., LC-MS, GC-MS, or NMR) to determine the conversion of starting material and the yield of the desired spirocyclic product and any side products.[2]

  • Data Evaluation: Tabulate the results to identify the conditions that provide the best balance of yield and selectivity.

Protocol 2.2: Solvent Screening for Enhanced Selectivity

Objective: To determine the effect of solvent polarity on the diastereoselectivity of the spirocyclization reaction.

Methodology:

  • Establish Optimal Conditions: Using the optimized temperature, concentration, and catalyst loading from Protocol 2.1, set up a series of reactions in parallel.

  • Solvent Variation: In each reaction vessel, use a different solvent with a distinct polarity. A good starting range includes non-polar (e.g., Toluene), polar aprotic (e.g., THF, DCM, Acetonitrile), and polar protic (e.g., MeOH, if compatible with the reaction chemistry) solvents.

  • Reaction Monitoring and Work-up: Allow the reactions to proceed for the same amount of time. Upon completion, perform an identical work-up procedure for all reactions.

  • Analysis of Diastereomeric Ratio: Purify the crude product from each reaction via flash column chromatography.[1] Analyze the purified product by NMR or chiral HPLC to determine the diastereomeric ratio.

  • Data Interpretation: Compare the diastereomeric ratios obtained in different solvents to identify the solvent that provides the highest selectivity.

Section 3: Data Presentation & Visualization

Clear visualization of workflows and data is essential for efficient troubleshooting and optimization.

Table 1: Example of a Reaction Optimization Table
EntryTemperature (°C)Concentration (M)Catalyst Loading (mol%)Yield (%)Diastereomeric Ratio
1250.12452:1
200.12305:1
3400.12601.5:1
4250.052552.2:1
5250.5235 (with side products)1.8:1
6250.15752:1
Diagrams of Experimental Workflows and Logical Relationships

Visualizing the troubleshooting process can help in making systematic decisions.

Troubleshooting_Workflow Start Low Yield or Selectivity Observed Check_Purity Verify Starting Material Purity Start->Check_Purity Screen_Conditions Systematic Screening of Conditions Check_Purity->Screen_Conditions Temp Temperature Screen_Conditions->Temp Conc Concentration Screen_Conditions->Conc Cat Catalyst/Ligand Screen_Conditions->Cat Solvent Solvent Screen_Conditions->Solvent Analysis Analyze Reaction Outcome (Yield & Selectivity) Temp->Analysis Conc->Analysis Cat->Analysis Solvent->Analysis Optimization Optimized Conditions Found Analysis->Optimization Success Further_Troubleshooting Further Troubleshooting Required Analysis->Further_Troubleshooting Issues Persist Further_Troubleshooting->Screen_Conditions Re-evaluate Selectivity_Factors Selectivity Diastereoselectivity Temperature Temperature Selectivity->Temperature Influences Transition State Energies Solvent Solvent Polarity Selectivity->Solvent Stabilizes Transition States Catalyst Catalyst/Ligand Sterics & Electronics Selectivity->Catalyst Creates Chiral Environment Substrate Substrate Control Selectivity->Substrate Directs Stereochemical Outcome

Sources

Optimization

Purification techniques for 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride

Welcome to the technical support center for 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common and complex challenges encountered during the purification of this spirocyclic amine salt, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to troubleshoot effectively and ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is the expected physical form of 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride, and why is this important for purification?

A1: 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride is expected to be a crystalline solid at room temperature, often appearing as a white to off-white powder[1][2]. The hydrochloride salt formation protonates the tertiary amine, creating an ionic compound. This ionic character significantly increases the melting point and enhances crystallinity compared to the freebase form, which is likely a liquid or low-melting solid. This solid nature is crucial because it makes purification by recrystallization, a powerful and scalable technique for removing impurities, the method of choice.

Q2: I've just completed the synthesis. What are the most common impurities I should be looking for?

A2: Impurities are typically byproducts or unreacted starting materials from the synthetic route. While the exact impurities depend on your specific synthesis, common contaminants in related azaspirocycle syntheses include:

  • Unreacted Precursors: Starting materials used in the final step of the synthesis.

  • Solvent Adducts: Trapped solvent molecules within the crystal lattice, particularly if the product crashes out of solution too quickly.

  • Byproducts of Ring Formation/Closure: Incomplete cyclization or side-reactions can lead to structurally similar impurities that may be difficult to separate.

  • De-benzylated or other de-protected analogues: If protecting groups (like a benzyl group) were used, trace amounts of the de-protected species might remain after hydrogenation or other cleavage steps[3].

  • Excess HCl: While not an impurity in the traditional sense, residual acid can affect downstream applications and should be removed.

Q3: Is column chromatography a good option for purifying this hydrochloride salt?

A3: While possible, direct chromatography of amine hydrochloride salts on standard silica gel can be challenging. The high polarity of the salt can cause significant streaking and poor peak shape, leading to inefficient separation. It is often more effective to first neutralize the salt back to the freebase, purify the less polar freebase by standard silica gel chromatography, and then reform the hydrochloride salt in a final step[4][5]. If you must chromatograph the salt, using a reverse-phase system (e.g., C18) with an appropriate mobile phase (like water/acetonitrile with a TFA or formic acid modifier) is a viable alternative[6].

Purification Strategy Workflow

This workflow provides a logical decision path for purifying your crude product.

G start Crude 6,6-dimethyl-1-azaspiro[3.5]nonane HCl purity_check Assess Purity (e.g., ¹H NMR, LC-MS) start->purity_check solid_check Is the material a solid? purity_check->solid_check Purity < 98% final_product Pure Product (>98%) purity_check->final_product Purity > 98% recrystallize Recrystallization solid_check->recrystallize Yes chromatography Convert to Freebase & Purify via Column Chromatography solid_check->chromatography No oily_product Product is an oil or gum solid_check->oily_product recrystallize->purity_check Re-assess Purity re_salt Re-form HCl Salt chromatography->re_salt re_salt->purity_check oily_product->chromatography

Caption: Decision workflow for purifying the target compound.

Troubleshooting Guide

Problem 1: My product "oils out" during recrystallization instead of forming crystals.

  • Causality: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid crystal lattice. This is common if the boiling point of the solvent is too high or if significant impurities are present, which can depress the melting point of the mixture.

  • Solution 1: Change the Solvent System. The ideal recrystallization solvent should dissolve the compound when hot but not when cold. If your compound is oiling out, the solvent may be too good at dissolving it even at lower temperatures. Try a slightly less polar solvent or a co-solvent system. For example, if you are using pure isopropanol, try a mixture of isopropanol and ethyl acetate.

  • Solution 2: Lower the Concentration. A supersaturated solution can sometimes crash out too quickly. Use more solvent to create a less concentrated solution, then allow it to cool much more slowly. Seeding the solution with a tiny crystal of pure product can also encourage proper crystal nucleation.

  • Solution 3: "Salting Out". If using a water-miscible solvent like ethanol or isopropanol, after cooling, you can sometimes add a non-polar anti-solvent (like diethyl ether or MTBE) dropwise until turbidity persists. This reduces the solubility of the salt and can induce crystallization. Be cautious, as adding too much anti-solvent too quickly can cause the product to crash out as an amorphous solid.

Problem 2: After recrystallization, my yield is very low.

  • Causality: Low yield typically means your compound has significant solubility in the "cold" solvent, or you used an excessive amount of solvent.

  • Solution 1: Optimize the Solvent Volume. Use only the minimum amount of hot solvent required to fully dissolve the crude material. Any excess solvent will retain more of your product in solution upon cooling.

  • Solution 2: Maximize Cooling. Ensure the solution is cooled thoroughly. After cooling to room temperature, placing the flask in an ice bath (0 °C) or even a freezer (if the solvent's freezing point allows) for an extended period can significantly increase the recovery of crystalline material.

  • Solution 3: Concentrate the Mother Liquor. The filtrate (mother liquor) after the first crystallization still contains dissolved product. Concentrating this solution by removing some of the solvent and cooling again can yield a second crop of crystals. Note that this second crop will likely be less pure than the first.

Problem 3: ¹H NMR analysis shows a persistent impurity even after multiple recrystallizations.

  • Causality: If an impurity co-crystallizes with your product, it has very similar solubility and structural properties. Recrystallization alone may not be sufficient to remove it.

  • Solution 1: Switch to a Different Purification Technique. This is a clear indication that an orthogonal purification method is needed. As mentioned in FAQ Q3, converting the salt to its freebase and performing column chromatography is the most effective next step[4]. The freebase will have different polarity and solubility, likely allowing for separation from the impurity on silica gel.

  • Solution 2: Derivative Formation. In complex cases, one might consider temporarily forming a derivative (e.g., with a bulky protecting group), purifying this new compound, and then cleaving the group to regenerate the pure amine. This is generally a last resort for particularly challenging separations.

Detailed Experimental Protocol: Recrystallization

This protocol provides a robust method for purifying 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride, incorporating self-validating checks.

Objective: To purify crude 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride to >98% purity.

Materials:

  • Crude 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride

  • Recrystallization solvent (e.g., Isopropanol, Ethanol, or Acetonitrile - see table below)

  • Erlenmeyer flask

  • Condenser

  • Heating source (hot plate with oil bath)

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Workflow Diagram: The Principle of Recrystallization

G cluster_0 Hot Solution cluster_1 Cold Solution (Mother Liquor) cluster_2 Pure Crystals A B C D E F G H I J K L crystals Product cluster_0 cluster_0 cluster_1 cluster_1 cluster_0->cluster_1 Slow Cooling cluster_2 cluster_2 cluster_0->cluster_2 Crystal Formation

Caption: Impurities (red) remain dissolved while the product (blue) crystallizes.

Procedure:

  • Solvent Selection: Choose an appropriate solvent. The ideal solvent dissolves the compound poorly at room temperature but readily at its boiling point. Refer to the solvent screening table below. For amine hydrochlorides, polar protic solvents like isopropanol or ethanol are excellent starting points[7].

  • Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask with a stir bar. Add a small portion of the chosen solvent (e.g., 3-4 mL). Fit a condenser to the flask and heat the mixture to a gentle boil with stirring.

  • Achieve Saturation: Continue adding the solvent in small portions until all the solid has just dissolved. Causality: Adding the minimum amount of hot solvent is critical for maximizing recovery. An oversaturated solution upon cooling will yield more crystals.

  • Hot Filtration (Optional but Recommended): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration through a fluted filter paper into a pre-warmed clean flask. This removes particulate matter that would otherwise contaminate your final product.

  • Crystallization: Remove the flask from the heat, cover it to prevent solvent evaporation and contamination, and allow it to cool slowly to room temperature. Causality: Slow cooling promotes the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Maximize Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30-60 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to rinse away any residual mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum. Determine the yield and characterize the product by ¹H NMR, LC-MS, and melting point to confirm purity. The purity should be significantly higher than the crude material.

Data & Tables

Table 1: Solvent Screening for Recrystallization

SolventBoiling Point (°C)PolarityComments & Rationale
Isopropanol (IPA) 82.6Polar ProticExcellent first choice. Good dissolution when hot, lower solubility when cold for many amine salts. Less hygroscopic than ethanol.
Ethanol (EtOH) 78.4Polar ProticSimilar to IPA, but may absorb water from the atmosphere, which can affect solubility.
Acetonitrile 81.6Polar AproticA good alternative if protic solvents lead to oiling out. Its different properties may reject impurities that co-crystallize from alcohols.
Water 100Very Polar ProticThe compound is likely very soluble in water even when cold, leading to poor recovery. Best used as a co-solvent (e.g., IPA/water).
Ethyl Acetate 77.1Mid-PolarityLikely a poor solvent for the salt even when hot. Best used as an "anti-solvent" to induce precipitation from a more polar solution.

References

  • BenchChem. Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis.
  • Twiner, M. J., et al. The Development of a Rapid Method for the Isolation of Four Azaspiracids for Use as Reference Materials for Quantitative LC-MS-MS Methods. PubMed, 2010.
  • Sigma-Aldrich. 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride.
  • Alfonso, C., et al. Purification of five azaspiracids from mussel samples contaminated with DSP toxins and... PubMed, 2008.
  • Satake, M., et al. Azaspiracid, a New Marine Toxin Having Unique Spiro Ring Assemblies, Isolated from Irish Mussels, Mytilus edulis. Journal of the American Chemical Society, 1998.
  • Ye, N., et al. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. PMC, 2023.
  • PubChem. 6,6-dimethyl-7-oxa-1-azaspiro[3.5]nonane.
  • A2B Chem. 2377033-59-3 | 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride.
  • BenchChem. Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core.
  • ResearchGate. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • French-Ukrainian Journal of Chemistry. oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • Google Patents. CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • ResearchGate. (PDF) The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4.
  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents.
  • ACS Omega. Synthesis of 2-Azaadamantan-6-one: A Missing Isomer. PMC, 2018.
  • Sigma-Aldrich. 6-Azaspiro[3.5]nonane hydrochloride.
  • BenchChem. Technical Support Center: Synthesis of 7-azaspiro[3.5]nonane.

Sources

Troubleshooting

Azaspiro Synthesis Technical Support Center: Troubleshooting &amp; Byproduct Minimization

Welcome to the Technical Support Center for Azaspiro Synthesis. Azaspirocycles are highly valued, privileged scaffolds in medicinal chemistry due to their unique three-dimensional architecture, which significantly enhanc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Azaspiro Synthesis. Azaspirocycles are highly valued, privileged scaffolds in medicinal chemistry due to their unique three-dimensional architecture, which significantly enhances target selectivity, aqueous solubility, and metabolic stability compared to traditional flat aromatic rings (1)[1].

However, the construction of these highly strained systems (e.g., azaspiro[3.3]heptanes, azaspiro[4.4]nonanes) is frequently challenged by competing side reactions. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we analyze the mechanistic causality behind byproduct formation and provide self-validating, step-by-step protocols to ensure high-fidelity synthesis.

Part 1: Diagnostic Workflow for Azaspiro Byproducts

Before adjusting reaction parameters, it is critical to diagnose the specific failure mode of your cyclization or cross-coupling step. Use the diagnostic logic below to map your crude LC-MS/NMR data to the correct mechanistic intervention.

G Start Analyze Crude Reaction Mixture (LC-MS / NMR) MassLow Mass < Target? (Loss of fragments) Start->MassLow MassIso Mass = Target? (Multiple Peaks) Start->MassIso MassHigh Mass > Target? (Oligomers/Adducts) Start->MassHigh Elim Double Elimination (e.g., formaldehyde/bromide loss) MassLow->Elim Diast Diastereomer Formation (Poor Stereocontrol) MassIso->Diast Poly Polymerization / Over-alkylation MassHigh->Poly Action1 Optimize Base Equivalents & Use Slow Addition Elim->Action1 Action2 Switch to Low-Temp Initiator (e.g., Et3B instead of AIBN) Diast->Action2 Action3 Increase Dilution & Tune Catalyst Sterics Poly->Action3

Diagnostic workflow for identifying and resolving common azaspiro synthesis byproducts.

Part 2: Troubleshooting FAQs (Mechanisms & Causality)

Q1: During the synthesis of 2-oxa-6-azaspiro[3.3]heptane via hydroxide-facilitated alkylation, I am observing a major low-mass impurity. What is causing this, and how can it be minimized? A1: The low-mass impurity is likely 3-bromo-2-(bromomethyl)-1-propene. In the synthesis of 2-oxa-6-azaspiro[3.3]heptane from 3,3-bis(bromomethyl)oxetane (BBMO) and anilines, the use of stoichiometric base in a batch setup can trigger a double elimination of formaldehyde and bromide following the initial alcohol deprotonation (2)[2].

  • Causality & Fix: High local concentrations of base and electrophile drive the elimination pathway over the desired azetidine ring closure. To minimize this, transition from a batch addition to a slow, simultaneous addition of the aniline/BBMO solution and the NaOH solution. This maintains a low steady-state concentration of reactive intermediates, suppressing the elimination trajectory and pushing the assay yield above 85%[2].

Q2: My domino radical bicyclization to form 1-azaspiro[4.4]nonane derivatives produces a complex mixture of diastereomers and premature reduction products. How can I improve the selectivity? A2: When using standard thermal initiators like AIBN at reflux (e.g., 80 °C in cyclohexane) with Bu3SnH, the high temperature accelerates the premature reduction of the aryl radical intermediate before the second cyclization event can occur, leading to uncyclized oxime ether byproducts (E/Z mixtures) (3)[3]. Furthermore, high temperatures degrade the diastereomeric ratio (d.r.) of the spirocyclic center.

  • Causality & Fix: The activation energy for premature hydrogen abstraction from Bu3SnH competes heavily with the cyclization rate at elevated temperatures. By switching the radical initiator from AIBN to Triethylborane (Et3B), you can run the reaction at room temperature. The lower thermal energy selectively favors the highly organized transition state of the domino bicyclization over the bimolecular reduction, significantly increasing the trans diastereoselectivity and reducing the reaction time from 6 hours to 3 hours[3].

Q3: I am attempting an intramolecular cyclization to form a 1-azaspiro[3.6]decane scaffold, but I am mostly recovering polymerized material. Why is the azetidine ring failing to form? A3: The 1-azaspiro[3.6]decane system contains a highly strained azetidine ring. If the activation energy for the ring-closing step is too high, reactive intermediates will persist in solution. In the presence of catalysts or high concentrations, these persistent intermediates will undergo intermolecular reactions (polymerization) rather than the sterically demanding intramolecular spirocyclization (4)[4].

  • Causality & Fix: The strain-release penalty must be offset. Ensure the reaction is performed under high dilution to kinetically favor intramolecular cyclization. If bulky substituents are present on the cycloheptane precursor, they may sterically hinder the required trajectory for ring closure. Redesigning the route to use less hindered precursors or employing strain-release driven spirocyclization from azabicyclo[1.1.0]butanes can bypass this barrier[4].

Part 3: Quantitative Data on Byproduct Minimization

The table below summarizes the impact of optimizing reaction conditions to suppress specific byproducts in azaspiro synthesis.

Target ScaffoldReaction ConditionMajor ByproductYield (%)Selectivity / Purity
2-Oxa-6-azaspiro[3.3]heptane Batch addition, 2.5 eq NaOH3-bromo-2-(bromomethyl)-1-propene< 50%High impurity
2-Oxa-6-azaspiro[3.3]heptane Slow simultaneous addition, 50% NaOHEliminated species minimized87%>99% purity
1-Azaspiro[4.4]nonane AIBN, Bu3SnH, Reflux (6h)Uncyclized oxime ethers (9-28%)~64%Low d.r. (cis/trans mix)
1-Azaspiro[4.4]nonane Et3B, Bu3SnH, Room Temp (3h)Premature reduction minimized~66%High d.r. (trans favored)

Part 4: Self-Validating Experimental Protocols

Protocol A: Scalable Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

Objective: Suppress double elimination byproducts during azetidine ring formation. Self-Validation Checkpoint: The absence of the 3-bromo-2-(bromomethyl)-1-propene mass peak in the crude LC-MS confirms successful kinetic control of the local base concentration.

  • Preparation: Prepare a solution of 2-fluoro-4-nitroaniline (1.0 equiv) and 3,3-bis(bromomethyl)oxetane (BBMO, 1.2 equiv) in sulfolane (5 mL/g of aniline).

  • Base Solution: Prepare a separate solution of NaOH (50 wt % in water, 2.5 to 3.5 equiv).

  • Reaction Setup: Heat a reaction vessel containing a small volume of sulfolane and a phase transfer catalyst (e.g., TBABr, 3 mol %) to 80 °C.

  • Controlled Addition: Using dual syringe pumps, simultaneously add the aniline/BBMO solution and the NaOH solution dropwise over 2 hours to the heated vessel.

    • Mechanistic note: Slow, simultaneous addition prevents the accumulation of the deprotonated intermediate, funneling it directly into the cyclization pathway rather than the elimination pathway.

  • Completion & Workup: Stir for an additional 1 hour at 80 °C. Cool to room temperature, dilute with water, and filter the resulting precipitate. Wash with water and dry to afford the product in >85% yield and >99% purity[2].

Protocol B: Domino Radical Bicyclization for 1-Azaspiro[4.4]nonane

Objective: Maximize trans diastereoselectivity and prevent premature aryl radical reduction. Self-Validation Checkpoint: Complete consumption of the starting O-benzyl oxime ether within 3 hours without the appearance of E/Z uncyclized reduction products indicates an optimal radical lifetime.

  • Preparation: Dissolve the O-benzyl oxime ether precursor (containing a halogenated aromatic ring and an alkenyl moiety) in anhydrous cyclohexane (0.05 M concentration).

    • Mechanistic note: High dilution is critical to prevent intermolecular dimerization of the radical intermediates.

  • Reagent Addition: Add Bu3SnH (1.2 equiv) to the solution under an inert argon atmosphere.

  • Initiation: Add Triethylborane (Et3B, 1.0 M in hexane, 0.2 equiv) dropwise at room temperature (20-25 °C).

    • Mechanistic note: Et3B auto-oxidizes with trace oxygen to generate ethyl radicals at room temperature, entirely avoiding the thermal degradation and premature reduction associated with high-temperature AIBN initiation.

  • Monitoring: Stir the reaction at room temperature for 3 hours. Monitor via TLC/LC-MS until the starting material is consumed.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude mixture via silica gel column chromatography (using KF-impregnated silica to remove tin byproducts) to isolate the trans-1-azaspiro[4.4]nonane derivative[3].

References

  • Benchchem. "preventing side reactions during the synthesis of 1-Azaspiro[3.6]decane derivatives". Benchchem. 4

  • Reymond Research Group. "Spirocyclic Diamine Scaffolds for Medicinal Chemistry". ResearchGate. 1

  • ACS Publications. "Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals". ACS Omega. 3

  • ACS Publications. "Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223". American Chemical Society. 2

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 6,6-Dimethyl-1-azaspiro[3.5]nonane Hydrochloride

Introduction Welcome to the technical support center for the synthesis of 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride. Spirocyclic amines are privileged scaffolds in modern medicinal chemistry, prized for their rigi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the synthesis of 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride. Spirocyclic amines are privileged scaffolds in modern medicinal chemistry, prized for their rigid, three-dimensional structures that can enhance potency, selectivity, and pharmacokinetic properties.[1][2] 6,6-Dimethyl-1-azaspiro[3.5]nonane, in particular, serves as a valuable building block for novel therapeutics.[3][4]

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the multi-step synthesis and scale-up of this target molecule. The content is structured to address specific challenges in a practical, question-and-answer format, focusing on a common and scalable synthetic route proceeding via a protected spiro-lactam intermediate.

Overall Synthetic Scheme

A robust and scalable approach to 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride involves the reduction of a protected lactam, followed by deprotection and salt formation. The tert-butyloxycarbonyl (Boc) group is an ideal protecting group for this sequence due to its stability under reductive conditions and its straightforward removal under acidic conditions.[5][6]

G cluster_0 Synthetic Workflow A N-Boc-6,6-dimethyl- 1-azaspiro[3.5]nonan-2-one B N-Boc-6,6-dimethyl- 1-azaspiro[3.5]nonane A->B Step 1: Lactam Reduction (e.g., LiAlH₄, THF) C 6,6-Dimethyl- 1-azaspiro[3.5]nonane B->C Step 2: Boc Deprotection (e.g., HCl in Dioxane) D 6,6-Dimethyl-1-azaspiro[3.5]nonane Hydrochloride (Target) C->D Step 3: Salt Formation (Isolation)

Caption: Key stages in the synthesis of 6,6-dimethyl-1-azaspiro[3.5]nonane HCl.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis.

Part 1: Lactam Reduction with Lithium Aluminum Hydride (LiAlH₄)

The reduction of the lactam (amide) to the corresponding amine is often the most challenging step on a large scale. Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent suitable for this transformation, but it requires careful handling and specific workup procedures.[7][8]

Question 1: My lactam reduction is sluggish, or the reaction stalls, resulting in low yield. What are the likely causes?

Answer: This is a frequent issue and can typically be traced to three factors:

  • Cause A: Inactive LiAlH₄. Commercial LiAlH₄ is often a gray powder and can be passivated by a layer of aluminum oxides/hydroxides from brief atmospheric exposure.[9] Its reactivity can diminish significantly over time.

    • Solution: Use freshly opened, high-purity LiAlH₄ (white powder). For stoichiometric-sensitive reactions, titrating the LiAlH₄ solution is recommended. Avoid using old, dark gray material.[9]

  • Cause B: Insufficient Equivalents. Lactams, especially N-Boc protected ones, can be stubborn to reduce. Stoichiometric amounts of LiAlH₄ may not be enough to drive the reaction to completion, especially if any moisture is present.[10]

    • Solution: For scale-up, using 1.5 to 2.5 equivalents of LiAlH₄ is common to ensure complete conversion. The reaction progress should be monitored by TLC or LC-MS until no starting material is observed.

  • Cause C: Presence of Moisture. LiAlH₄ reacts violently with water.[8] Any moisture in the solvent (THF), glassware, or starting material will consume the reagent and reduce its effective concentration.

    • Solution: Ensure all glassware is oven-dried or flame-dried under vacuum. Use anhydrous THF, preferably distilled from a drying agent like sodium/benzophenone. Add a small portion of LiAlH₄ to the solvent first to scavenge trace moisture before adding the bulk of the reagent and substrate.[8]

Question 2: During the workup of my LiAlH₄ reaction, I'm getting a gelatinous, unfilterable precipitate and poor recovery of my product. How can I fix this?

Answer: This is a classic problem with LiAlH₄ workups, especially at scale. The formation of colloidal aluminum salts (Al(OH)₃) traps the product and makes filtration nearly impossible. The solution is a highly specific and counter-intuitive quenching procedure known as the Fieser workup .[11][12]

  • The Causality: The goal is to convert the aluminum byproducts into dense, granular, and easily filterable inorganic salts. This is achieved by carefully adding a precise sequence of reagents.

  • The Solution (Fieser Method): For a reaction that used 'X' grams of LiAlH₄:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and cautiously add X mL of water dropwise. (Vigorous H₂ evolution will occur).

    • Add X mL of 15% aqueous NaOH solution dropwise. The mixture should begin to thicken and turn white.

    • Add 3X mL of water and allow the mixture to warm to room temperature while stirring vigorously for at least 30 minutes.

    • The result should be a stirrable slurry with a granular white precipitate. Add anhydrous magnesium sulfate to absorb excess water, stir for another 15 minutes, and then filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.[12][13]

G cluster_1 Troubleshooting: LiAlH₄ Reduction Start Low Yield or Incomplete Reaction? Check_LAH Is LiAlH₄ fresh and high purity? Start->Check_LAH Check_Equiv Are there sufficient equivalents (1.5-2.5)? Check_LAH->Check_Equiv Yes Solution_LAH Use fresh LiAlH₄. Check_LAH->Solution_LAH No Check_Anhydrous Are conditions strictly anhydrous? Check_Equiv->Check_Anhydrous Yes Solution_Equiv Increase LiAlH₄ equivalents. Check_Equiv->Solution_Equiv No Solution_Anhydrous Dry glassware/solvents rigorously. Check_Anhydrous->Solution_Anhydrous No End Problem Solved Check_Anhydrous->End Yes Solution_LAH->Check_Equiv Solution_Equiv->Check_Anhydrous Solution_Anhydrous->End

Caption: A logical workflow for troubleshooting low yields in the LiAlH₄ reduction step.

Part 2: Boc Deprotection and Hydrochloride Salt Formation

This step is generally reliable but requires attention to detail to ensure complete reaction and proper isolation of the final product as a stable salt.[5]

Question 3: My Boc deprotection is incomplete, or I'm having trouble isolating the hydrochloride salt as a clean solid. What should I do?

Answer: These issues often relate to the reaction conditions or the final workup procedure.

  • Cause A: Incomplete Deprotection. While Boc deprotection with strong acid is usually fast, insufficient acid or reaction time can lead to incomplete conversion.[6]

    • Solution: Use a significant excess of acid. A common method is using a 4M solution of HCl in 1,4-dioxane (4-10 equivalents).[5] Monitor the reaction by TLC or LC-MS; the product amine salt will have a very different retention factor from the Boc-protected starting material. The reaction also produces CO₂ gas and isobutylene, so ensure the reaction vessel is not sealed.[14]

  • Cause B: Product Oiling Out. The hydrochloride salt may fail to crystallize and instead form an oil or a sticky solid if impurities are present or if there is residual solvent.

    • Solution 1 (Purification): Ensure the N-Boc protected amine intermediate is highly pure before deprotection. Any non-basic impurities carried over can inhibit crystallization.

    • Solution 2 (Isolation): After the reaction is complete, remove the solvent in vacuo. The resulting crude salt can be triturated with a non-polar solvent like diethyl ether or hexane. This involves suspending the crude material in the solvent and stirring vigorously. The crystalline salt should precipitate, while organic impurities remain in the solvent. The solid can then be collected by filtration.[15]

  • Cause C: Incorrect Stoichiometry. If forming the salt by adding aqueous or gaseous HCl to the free amine, incorrect stoichiometry can lead to a mixture of free base and salt, which is often difficult to crystallize.

    • Solution: Using a pre-made solution of HCl in an organic solvent (like dioxane or isopropanol) for the deprotection step ensures the direct and clean formation of the hydrochloride salt, simplifying isolation.[5]

Frequently Asked Questions (FAQs)

Q1: Why is a protecting group necessary for this synthesis? A1: The secondary amine in the target molecule is nucleophilic and would react with many reagents used in synthetic sequences. The tert-butyloxycarbonyl (Boc) group is used to temporarily "mask" the amine. It is robust enough to survive the strongly basic and nucleophilic conditions of the LiAlH₄ reduction but can be easily removed under specific acidic conditions that typically do not affect other parts of the molecule.[6]

Q2: Are there any milder or more selective alternatives to LiAlH₄ for the lactam reduction? A2: Yes. While LiAlH₄ is effective, its high reactivity can sometimes be a drawback. A common alternative is Borane-THF complex (BH₃·THF) . Borane is a more chemoselective reducing agent that readily reduces amides and carboxylic acids but is less reactive towards other functional groups like esters compared to LiAlH₄.[16][17] It often provides cleaner reactions and simpler workups, although it may require longer reaction times or elevated temperatures.

Q3: How can I best monitor the progress of these reactions? A3: Thin-Layer Chromatography (TLC) is the most common method.

  • Lactam Reduction: The starting lactam is much more polar than the resulting Boc-protected amine. Use a solvent system like 30-50% ethyl acetate in hexanes. The product will have a much higher Rf value. Staining with potassium permanganate is effective for visualizing both spots.

  • Boc Deprotection: The Boc-protected amine is non-polar and moves up the TLC plate. The product, an amine hydrochloride salt, is highly polar and will typically remain at the baseline (Rf = 0). Staining with ninhydrin can be used to visualize the product amine.

Q4: What are the critical safety precautions for handling LiAlH₄ on a large scale? A4: LiAlH₄ is pyrophoric and reacts violently with water and other protic solvents.

  • Inert Atmosphere: All manipulations must be performed under a dry, inert atmosphere (Nitrogen or Argon).

  • Anhydrous Conditions: Use rigorously dried solvents and glassware.

  • Controlled Quenching: The quenching (workup) procedure is highly exothermic and releases hydrogen gas. It must be done slowly, dropwise, at 0 °C with vigorous stirring and adequate ventilation.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves.

Experimental Protocols

Protocol 1: Reduction of N-Boc-6,6-dimethyl-1-azaspiro[3.5]nonan-2-one
Reagent/SolventM.W.AmountMolesEquiv.
N-Boc-spiro-lactam267.3826.7 g0.101.0
Lithium Aluminum Hydride (LiAlH₄)37.959.5 g0.252.5
Anhydrous Tetrahydrofuran (THF)-500 mL--
Water (for quench)18.029.5 mL--
15% NaOH (aq) (for quench)40.009.5 mL--
Water (for quench)18.0228.5 mL--

Procedure:

  • To a 1 L three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add anhydrous THF (300 mL).

  • Cool the flask to 0 °C in an ice-water bath.

  • Under a positive pressure of nitrogen, add LiAlH₄ (9.5 g) in portions.

  • Dissolve N-Boc-6,6-dimethyl-1-azaspiro[3.5]nonan-2-one (26.7 g) in anhydrous THF (200 mL) and add it dropwise to the LiAlH₄ suspension over 1 hour, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 65 °C) for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back down to 0 °C.

  • Begin the Fieser workup by slowly and carefully adding water (9.5 mL) dropwise. Caution: Vigorous gas evolution.

  • Slowly add 15% aqueous NaOH (9.5 mL) dropwise.

  • Slowly add water (28.5 mL).

  • Remove the ice bath and stir the resulting white slurry vigorously at room temperature for 1 hour.

  • Add anhydrous magnesium sulfate (20 g), stir for 15 minutes, and filter the mixture through a pad of Celite®.

  • Wash the filter cake thoroughly with THF (2 x 100 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield crude N-Boc-6,6-dimethyl-1-azaspiro[3.5]nonane as a clear oil, which can be used directly in the next step. (Typical Yield: >90%).

Protocol 2: Boc Deprotection and Hydrochloride Salt Formation
Reagent/SolventM.W.AmountMolesEquiv.
N-Boc-spiro-amine253.42~25.3 g~0.101.0
4M HCl in 1,4-Dioxane-100 mL0.404.0
Diethyl Ether-200 mL--

Procedure:

  • Dissolve the crude N-Boc-6,6-dimethyl-1-azaspiro[3.5]nonane (~25.3 g) in a 500 mL round-bottomed flask.

  • Add the 4M HCl in 1,4-dioxane solution (100 mL) at room temperature. Caution: Gas evolution (CO₂).

  • Stir the solution at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture to dryness under reduced pressure.

  • To the resulting solid/oil, add diethyl ether (200 mL) and stir vigorously for 30 minutes (trituration).

  • Collect the white precipitate by vacuum filtration, wash the solid with fresh diethyl ether (50 mL), and dry under high vacuum.

  • This yields 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride as a white crystalline solid. (Typical Yield: 90-98%).

References

Sources

Troubleshooting

Technical Support Center: Analytical Methods for Monitoring Azaspiro Compound Reactions

Welcome to the technical support center for the analysis of azaspiro compound reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of monit...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of azaspiro compound reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of monitoring these unique chemical entities. Azaspiro compounds, characterized by their spirocyclic structure containing at least one nitrogen atom, are of significant interest in medicinal chemistry due to their rigid, three-dimensional frameworks that can lead to improved potency and selectivity for biological targets.[1][2] However, their structural and chemical properties can present unique analytical challenges.

This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during reaction monitoring. The content is structured to provide not just solutions, but a foundational understanding of the principles behind them.

Part 1: Frequently Asked Questions (General)

This section addresses broad questions that apply across various analytical techniques used for azaspiro compounds.

Q1: Why are azaspiro compounds challenging to analyze chromatographically?

A1: The primary challenge stems from the basic nitrogen atom within the spirocyclic system. This feature can lead to several issues in traditional reversed-phase HPLC/UPLC:

  • Peak Tailing: The basic nitrogen can interact strongly with residual acidic silanol groups on the surface of standard silica-based C18 columns.[3] This secondary interaction causes the analyte to "drag" along the stationary phase, resulting in asymmetric, tailing peaks which are difficult to integrate accurately.

  • Poor Retention or Elution: Depending on the mobile phase pH, the azaspiro compound can be charged (protonated) or neutral. If the mobile phase pH is significantly below the pKa of the amine, the resulting cation may have very little retention on a C18 column, eluting near the solvent front.

  • Stability Issues: Some azaspiro structures can be sensitive to highly acidic or basic conditions, which might be used to improve chromatography.[4] This can lead to on-column degradation, appearing as extra peaks or a loss of total peak area.

Q2: My reaction involves the formation of a chiral azaspiro center. How do I monitor the diastereomeric or enantiomeric ratio?

A2: Monitoring stereoselectivity is crucial and requires specialized techniques.[5]

  • Chiral HPLC/UPLC: This is the most common method. It involves using a chiral stationary phase (CSP) that can differentiate between enantiomers.[6][7] Method development often requires screening different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based) and mobile phase systems (normal phase, reversed-phase, or polar organic).[6][8]

  • NMR Spectroscopy: For diastereomers, standard ¹H NMR is often sufficient as the different spatial arrangements of atoms typically result in distinct chemical shifts and coupling constants.[9][10] For enantiomers, a chiral derivatizing agent (to create diastereomers) or a chiral solvating agent can be used to induce chemical shift differences that are observable by NMR.[11]

Q3: I suspect my azaspiro compound is degrading during sample preparation or analysis. What should I look for?

A3: Degradation can be a significant issue, especially with strained ring systems.[12]

  • In LC-MS analysis, look for the appearance of new, unexpected peaks in the chromatogram. Analyze the mass spectra of these peaks. Common degradation pathways for amine-containing compounds include oxidation (M+16 Da) or hydrolysis of adjacent functional groups. Acid-catalyzed degradation is also a known issue for some azaspiracid-type molecules.[4]

  • In NMR analysis, you may observe a decrease in the integral values of your compound's characteristic peaks over time, with a corresponding increase in new, unidentifiable signals. A broadening of peaks can also indicate the presence of multiple, interconverting species or polymerization.[12]

  • Visual Cues: For bulk samples, signs of degradation can include a color change (e.g., to yellow or brown) or an increase in viscosity, which may suggest polymerization.[12]

Part 2: HPLC/UPLC Troubleshooting Guide

This section focuses on resolving specific issues encountered during the liquid chromatographic analysis of azaspiro compounds.

Issue: Severe Peak Tailing for my Azaspiro Analyte

  • Possible Cause 1: Secondary Silanol Interactions. The basic nitrogen on your compound is interacting with acidic silanol groups on the silica stationary phase.[3]

    • Solution A (Modify Mobile Phase): Lower the mobile phase pH by adding an acid like formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.1%. At a pH approximately 2 units below the pKa of the amine, the silanol groups will be protonated and less likely to interact, while your analyte will be consistently protonated.[13]

    • Solution B (Use a Volatile Basic Modifier): If analyzing by LC-MS, you can add a volatile base like ammonium hydroxide or ammonium formate to the mobile phase. This can improve peak shape for basic compounds on certain columns, but care must be taken as a high pH can dissolve silica-based columns.[13]

    • Solution C (Change Column): Switch to a column specifically designed for basic compounds. These often have end-capping technologies that shield the residual silanols or are based on hybrid silica particles that are more resistant to high pH.

  • Possible Cause 2: Column Overload. You are injecting too much sample, saturating the active sites on the stationary phase.

    • Solution: Reduce the injection volume or dilute your sample.[14] The peak shape should improve with a lower sample load.

  • Possible Cause 3: Incompatible Sample Solvent. The solvent your sample is dissolved in is much stronger than the mobile phase.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase of your gradient.[15] If solubility is an issue, use the weakest solvent possible that will still dissolve your compound.

Workflow Diagram: Troubleshooting Poor Peak Shape

This diagram outlines a logical progression for diagnosing and fixing common peak shape problems in HPLC.

G start Start: Poor Peak Shape (Tailing/Fronting/Split) check_overload Is Peak Shape Concentration Dependent? start->check_overload reduce_conc Dilute Sample or Reduce Injection Volume check_overload->reduce_conc Yes check_solvent Is Sample Solvent Stronger Than Mobile Phase? check_overload->check_solvent No end Problem Resolved reduce_conc->end change_solvent Dissolve Sample in Initial Mobile Phase check_solvent->change_solvent Yes check_pH Is Analyte Basic? (Azaspiro Compound) check_solvent->check_pH No change_solvent->end modify_pH Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) check_pH->modify_pH Yes check_column Using Standard Silica C18 Column? check_pH->check_column No modify_pH->end change_column Switch to End-Capped or High-pH Stable Column check_column->change_column Yes check_system Check for System Issues (Leaks, Blockages, Voids) check_column->check_system No change_column->end fix_system Perform System Maintenance check_system->fix_system Yes check_system->end No fix_system->end

Caption: A step-by-step troubleshooting flowchart for HPLC peak shape issues.

Part 3: LC-MS Analysis Guide

Mass spectrometry coupled with liquid chromatography is a powerful tool for monitoring reactions by confirming molecular weights of reactants, intermediates, and products.[16]

Q1: I am not seeing the expected molecular ion ([M+H]⁺) for my azaspiro compound. What could be the issue?

A1: This is a common problem, especially with Electrospray Ionization (ESI).

  • Check for Adducts: In ESI, it's very common to see adducts instead of, or in addition to, the protonated molecule. Look for sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium ([M+NH₄]⁺) adducts. If you are using acetonitrile in your mobile phase, you may also see an acetonitrile adduct ([M+ACN+H]⁺).

  • Optimize Source Conditions: The ionization efficiency is highly dependent on the mass spectrometer's source settings (e.g., capillary voltage, gas flow, temperature).[17] These may need to be optimized specifically for your compound class.

  • In-Source Fragmentation: Your compound might be fragmenting in the ionization source before it reaches the mass analyzer. This can happen if the source conditions are too harsh (e.g., high voltages). Try reducing the fragmentor or cone voltage to see if the molecular ion appears.

  • Mobile Phase pH: Ensure your mobile phase promotes ionization. For basic azaspiro compounds in positive ion mode, an acidic mobile phase (like 0.1% formic acid) is generally required to ensure the analyte is protonated in solution before it even enters the ESI source.[16]

Q2: How can I use LC-MS/MS to confirm the structure of a reaction product?

A2: Tandem mass spectrometry (MS/MS) is excellent for structural confirmation. By selecting the molecular ion of your compound and fragmenting it, you can generate a "fingerprint" spectrum. The fragmentation pattern should be consistent with the proposed structure. For azaspiro compounds, you would expect to see fragmentation patterns related to the cleavage of the rings or loss of substituents. This technique is also invaluable for differentiating isomers, which may have identical molecular weights but produce different fragment ions.

Table 1: Example LC-MS Parameters for Azaspiro Compound Analysis

This table provides a starting point for method development.

ParameterRecommended SettingRationale
Column C18 with end-capping (e.g., Agilent ZORBAX Extend-C18)Minimizes silanol interactions, improving peak shape for basic compounds.[3]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for efficient ESI+ ionization and controls secondary interactions.[16]
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase.
Gradient 5% to 95% B over 10 minutesA generic starting gradient to elute compounds with a wide range of polarities.
Flow Rate 0.4 mL/minStandard for analytical scale HPLC/UPLC.
Ionization Mode ESI PositiveAzaspiro compounds readily form positive ions due to the basic nitrogen.[17]
Capillary Voltage 3500 VA typical starting voltage for ESI.
Fragmentor Voltage 100-120 VA lower voltage minimizes in-source fragmentation, preserving the molecular ion.
MS Scan Range 100 - 1000 m/zShould cover the expected molecular weights of reactants and products.
Part 4: NMR Spectroscopy for Reaction Monitoring

NMR is a powerful quantitative tool for monitoring reaction kinetics and determining the structure of products without the need for chromatographic separation.[10][18][19]

Q1: How can I use ¹H NMR to calculate the conversion of my reaction?

A1: This is one of the primary strengths of NMR for reaction monitoring.[20]

  • Identify Unique Peaks: Find a well-resolved peak in the ¹H NMR spectrum that is unique to a starting material and another unique peak that corresponds to the product.

  • Ensure Full Relaxation: When acquiring the spectrum, use a long relaxation delay (d1), typically 5 times the longest T1 relaxation time of the protons you are integrating. This ensures the signal intensity is directly proportional to the number of protons.

  • Integrate and Calculate: Integrate both the starting material peak and the product peak. The reaction conversion can be calculated using the following formula, after normalizing for the number of protons each peak represents:

    %Conversion = [ (Integral_Product / N_Product) / ( (Integral_Product / N_Product) + (Integral_SM / N_SM) ) ] * 100%

    Where N is the number of protons represented by the integrated peak (e.g., N=3 for a -CH₃ group).

Q2: My NMR spectrum is very complex, with overlapping peaks. How can I improve my analysis?

A2: Overlapping signals are a common challenge.

  • Use a Higher Field Magnet: If available, a higher field NMR spectrometer (e.g., 600 MHz vs 400 MHz) will provide better spectral dispersion, potentially resolving your overlapping peaks.

  • 2D NMR: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, allowing you to trace out the spin systems of your starting material and product even in a crowded spectrum. HSQC (Heteronuclear Single Quantum Coherence) can correlate protons to their attached carbons, providing another dimension of information for assignment.

  • Selective 1D Experiments: Techniques like 1D-TOCSY or 1D-NOESY can be used to selectively excite a single proton and observe only the signals from protons in the same spin system or those that are close in space, respectively. This can "pull out" the signals for one compound from a complex mixture.

Protocol: Generic Procedure for NMR Reaction Monitoring

This protocol outlines the steps for tracking a reaction's progress using ¹H NMR.

  • Initial Setup:

    • Acquire a reference ¹H NMR spectrum of the pure starting material(s) and, if available, the expected product. This will help in identifying characteristic peaks.

    • Choose a deuterated solvent in which all reactants and products are soluble.

  • Reaction Sampling (Time = 0):

    • Before initiating the reaction (e.g., before adding the final reagent or catalyst), take a small aliquot (~50 µL) from the reaction mixture.

    • Quench the reaction in the aliquot if necessary (e.g., by diluting with cold solvent).

    • Prepare the NMR sample by dissolving the aliquot in the chosen deuterated solvent.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum. Use a sufficient relaxation delay (e.g., d1 = 30s) to ensure accurate quantitation.

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

  • Data Analysis (Time = 0):

    • Identify and integrate the characteristic peak(s) for the starting material(s). This serves as your baseline.

  • Monitoring the Reaction:

    • At regular time intervals (e.g., every 30 minutes), repeat step 2.

    • For each time point, acquire and process the ¹H NMR spectrum using the exact same parameters as the t=0 sample.

    • Integrate the characteristic peaks for both the starting material and the product.

  • Calculating Conversion:

    • Use the integration values from each time point to calculate the percent conversion as described in the FAQ above. Plotting conversion vs. time will give you the reaction kinetic profile.

References
  • Lindsley, C.W., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 56, 128479. Available at: [Link]

  • Phenomenex Inc. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]

  • Phenomenex Inc. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Available at: [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • Persee Analytics, Inc. (2025). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Available at: [Link]

  • Twiner, M.J., et al. (2008). Evaluation of various pH and temperature conditions on the stability of azaspiracids and their importance in preparative isolation and toxicological studies. Toxicon, 52(7), 783-91. Available at: [Link]

  • Li, Y., et al. (2018). Chirality Sensing of N-Heterocycles via 19F NMR. ACS Catalysis, 8(11), 10633-10638. Available at: [Link]

  • Magritek. (n.d.). Reaction Monitoring. Available at: [Link]

  • Wang, Y., et al. (2021). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. Journal of the American Chemical Society, 143(34), 13586-13593. Available at: [Link]

  • Grebien, F., et al. (2019). Reaction Monitoring by Benchtop NMR Spectroscopy Using a Novel Stationary Flow Reactor Setup. Industrial & Engineering Chemistry Research, 58(38), 17771-17780. Available at: [Link]

  • Lee, J., et al. (2021). Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis. Analytical Chemistry, 93(2), 956-963. Available at: [Link]

  • St-Gelais, A., et al. (2021). Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. Reaction Chemistry & Engineering, 6(11), 2055-2061. Available at: [Link]

  • Caron, S. (Ed.). (2017). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. In Practical Synthetic Organic Chemistry. John Wiley & Sons. Available at: [Link]

  • Robidas, J. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery (Doctoral dissertation, University of Victoria). Available at: [Link]

  • Kaur, J., et al. (2019). A Simple LC–MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass. Molecules, 24(22), 4048. Available at: [Link]

  • D'Orazio, G., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(1), 215. Available at: [Link]

  • Mykhailiuk, P.K. (2021). 4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation. The Journal of Organic Chemistry, 86(24), 18015-18023. Available at: [Link]

  • Stepanovs, D., et al. (2019). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. European Journal of Organic Chemistry, 2019(27), 4438-4444. Available at: [Link]

  • University of Victoria. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. Available at: [Link]

  • Lee, J., et al. (2021). LC-ESI-MS/MS Simultaneous Analysis Method Coupled with Cation-Exchange Solid-Phase Extraction for Determination of Pyrrolizidine Alkaloids on Five Kinds of Herbal Medicines. Journal of AOAC International, 104(6), 1514-1525. Available at: [Link]

  • Waters Corporation. (n.d.). Method Development and Validation for the Determination of Pyrrolizidine Alkaloids in a Range of Plant-Based Foods and Honey Using LC-MS/MS. Available at: [Link]

  • Chen, Y., et al. (2012). Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2012, 683575. Available at: [Link]

  • Ahuja, S. (Ed.). (2011). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. John Wiley & Sons.
  • Salvino, J.M. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Current Opinion in Drug Discovery & Development, 5(4), 584-93. Available at: [Link]

  • El-Sayed, M.T. (2019). Spirocyclic Motifs in Natural Products. Molecules, 24(22), 4160. Available at: [Link]

  • Li, F., et al. (2016). Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. New Journal of Chemistry, 40(7), 6148-6155. Available at: [Link]

  • Dale, J.W., et al. (2012). NMR reaction monitoring during the development of an active pharmaceutical ingredient. Analytical Methods, 4(4), 939-945. Available at: [Link]

  • Mailyan, K.R., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Molecules, 27(18), 6006. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of Azaspiro[3.5]nonane and Piperidine Bioisosteres in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The strategic replacement of molecular scaffolds is a cornerstone of modern medicinal chemistry, aimed at optimizing drug-like properties while maintaining...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of molecular scaffolds is a cornerstone of modern medicinal chemistry, aimed at optimizing drug-like properties while maintaining or enhancing biological activity. The piperidine ring is a ubiquitous and privileged scaffold, present in a vast number of clinically approved drugs.[1] However, its inherent flexibility and susceptibility to metabolic oxidation can present challenges in drug development.[1][2] In the ongoing quest to "escape from flatland," three-dimensional spirocyclic systems have emerged as compelling bioisosteric replacements.[3][4] Among these, the azaspiro[3.5]nonane framework offers a unique combination of structural rigidity, defined substituent vectors, and improved physicochemical properties, positioning it as a valuable alternative to the traditional piperidine core.[3][5]

This guide provides an in-depth comparative analysis of azaspiro[3.5]nonane and piperidine, offering field-proven insights and experimental data to inform rational drug design and scaffold selection.

Physicochemical and Structural Properties: A Tale of Two Scaffolds

The decision to employ a specific scaffold is fundamentally driven by its impact on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. While piperidine is a well-understood and versatile building block, azaspiro[3.5]nonane introduces distinct structural and physicochemical features.

Piperidine: The Flexible Workhorse

The piperidine ring predominantly adopts a low-energy chair conformation, but it can interconvert between different conformers.[1] This conformational flexibility can be advantageous for adapting to the shape of a target's binding pocket but can also lead to an entropic penalty upon binding and potential for off-target activity.[1] Metabolically, the C-H bonds adjacent to the nitrogen atom are common sites for oxidative metabolism by cytochrome P450 enzymes, which can be a liability.[2]

Azaspiro[3.5]nonane: The Rigid Innovator

In contrast, the 7-azaspiro[3.5]nonane scaffold, for example, is characterized by a rigid, three-dimensional structure due to the shared spirocyclic carbon atom.[5] This conformational constraint can lead to a more precise orientation of substituents, potentially enhancing binding affinity and selectivity for the biological target.[5] The spirocyclic core also shields adjacent C-H bonds, often leading to improved metabolic stability compared to piperidine analogues.[2][6]

The introduction of a spirocyclic center has been shown to favorably modulate key physicochemical properties. Studies have demonstrated that spirocycles like azaspiro[3.3]heptanes can lower lipophilicity (LogD7.4) by as much as -1.0 relative to their six-membered ring counterparts.[3][7] This is often attributed to changes in basicity and molecular shape. Furthermore, derivatives of 7-oxa-2-azaspiro[3.5]nonane have shown increased water solubility when compared directly to piperidine analogues.[2][3]

Table 1: Comparative Overview of Physicochemical Properties

PropertyPiperidine7-Azaspiro[3.5]nonaneRationale & Implication for Drug Design
Conformational Flexibility High (Chair-boat interconversion)Low (Rigid spirocyclic core)Azaspiro[3.5]nonane's rigidity can pre-organize substituents for optimal binding, potentially increasing potency and selectivity.[5]
Three-Dimensionality (Fsp3) ModerateHighIncreased Fsp3 character is correlated with improved solubility, metabolic stability, and reduced off-target effects.[4]
Predicted Lipophilicity (XLogP3) Parent: 1.1Parent: 1.8[8]While the parent azaspirocycle is slightly more lipophilic, strategic substitution often leads to derivatives with lower overall lipophilicity.[3][7]
Predicted Aqueous Solubility ModerateGenerally HigherThe 3D structure disrupts crystal packing, often leading to improved aqueous solubility.[3][8]
Metabolic Stability Susceptible to N-dealkylation and ring oxidation[2]Generally EnhancedThe spirocenter sterically shields adjacent positions, blocking common metabolic pathways.[2][6]
Synthetic Accessibility High; numerous commercial sources and established routes.Moderately complex; multi-step syntheses are common, but becoming more accessible.[5]The choice may depend on the stage of the drug discovery program and available synthetic resources.
Head-to-Head Comparison: Performance in Drug Discovery

The theoretical advantages of the azaspiro[3.5]nonane scaffold are borne out by experimental data across key areas of drug development.

The primary advantage of a rigid scaffold is the reduction of the entropic penalty upon binding to a biological target. By locking substituents into a defined spatial arrangement, the azaspiro[3.5]nonane core can more effectively match the topology of a receptor's binding site.

cluster_piperidine Piperidine Flexibility cluster_azaspiro Azaspiro[3.5]nonane Rigidity P1 Chair Conformer 1 P2 Twist-Boat P1->P2 Interconversion Receptor Receptor Binding Site P1->Receptor High Entropic Cost P3 Chair Conformer 2 P2->P3 Interconversion P3->P1 Interconversion P3->Receptor High Entropic Cost AS Single, Rigid Conformation AS->Receptor Low Entropic Cost cluster_workflow Metabolic Stability Workflow start Incubate Compound with Liver Microsomes & NADPH quench Quench Reaction (e.g., Acetonitrile) start->quench analyze LC-MS/MS Analysis (Quantify Parent Compound) quench->analyze calculate Calculate In Vitro Half-Life (t½) & Clearance analyze->calculate

Caption: A generalized workflow for determining in vitro metabolic stability.

Direct comparative studies have shown that spirocyclic bioisosteres exhibit improved stability against oxidative enzymes, a known weak spot for many piperidine structures. [2]This enhanced stability translates to longer half-lives and potentially lower clearance, which are desirable pharmacokinetic properties.

Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol provides a self-validating system to directly compare the metabolic stability of a piperidine-containing parent compound with its azaspiro[3.5]nonane analogue.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds.

Materials:

  • Test Compounds (Piperidine and Azaspiro[3.5]nonane analogues), 10 mM in DMSO.

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL.

  • Phosphate Buffer (0.1 M, pH 7.4).

  • NADPH Regenerating System (e.g., Corning Gentest™).

  • Control Compounds (e.g., Verapamil for high clearance, Verapamil without NADPH for negative control).

  • Acetonitrile with internal standard (e.g., Tolbutamide) for quenching.

  • 96-well plates, LC-MS/MS system.

Methodology:

  • Preparation:

    • Thaw HLM on ice. Dilute to 1 mg/mL in cold phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare a 1 µM working solution of each test compound by diluting the 10 mM DMSO stock in phosphate buffer.

  • Incubation:

    • Add 99 µL of the HLM suspension (1 mg/mL) to designated wells of a 96-well plate.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 1 µL of the 1 µM test compound working solution to each well. For negative controls, add buffer instead of the NADPH system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take a 25 µL aliquot of the reaction mixture.

  • Quenching and Analysis:

    • Immediately quench the reaction by adding the 25 µL aliquot to a well containing 100 µL of ice-cold acetonitrile with the internal standard.

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line is the elimination rate constant (k).

    • Calculate the half-life: t½ = 0.693 / k .

    • Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL protein in incubation) .

Expected Outcome: It is hypothesized that the azaspiro[3.5]nonane analogue will exhibit a longer t½ and lower CLint compared to its piperidine counterpart, indicating superior metabolic stability.

Case Studies and Applications

The utility of the azaspiro[3.5]nonane scaffold is not merely theoretical. It has been successfully incorporated into drug candidates targeting a range of diseases:

  • GPR119 Agonists: As mentioned, novel 7-azaspiro[3.5]nonane derivatives have been identified as potent GPR119 agonists for the treatment of type 2 diabetes. [5][9][10]* KRAS G12C Inhibitors: The unique 3D topology of azaspirocycles has been leveraged to design inhibitors for challenging oncology targets like KRAS G12C. [3]* PARP Inhibitors: In the development of Poly (ADP-ribose) polymerase (PARP) inhibitors, 2-azaspiro[3.5]nonane has been explored as a bioisostere for piperazine, demonstrating that spirocyclic cores can serve as viable structural surrogates in complex molecular frameworks. [11][12]

Conclusion: Strategic Scaffold Hopping for Optimized Drug Properties

The replacement of a traditional piperidine ring with an azaspiro[3.5]nonane scaffold represents a powerful strategy in modern medicinal chemistry. This "scaffold hop" is not a simple substitution but a deliberate design choice to impart specific, desirable properties onto a drug candidate.

  • Consider Azaspiro[3.5]nonane when:

    • Metabolic instability of a piperidine lead is a primary concern.

    • Increased three-dimensionality is needed to improve solubility or escape patent space.

    • Conformational rigidity is required to enhance potency or selectivity for a specific target.

While the synthetic accessibility of piperidines remains a significant advantage, advancements in synthetic methodologies are making novel spirocycles like azaspiro[3.5]nonane increasingly available for drug discovery programs. [5]By understanding the comparative strengths and weaknesses of these two important scaffolds, researchers can make more informed decisions, ultimately accelerating the development of safer and more effective medicines.

References

  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]

  • The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. ACS Publications. [Link]

  • Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new... ResearchGate. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. ACS Publications. [Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. ACS Publications. [Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. ACS Publications. [Link]

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. [Link]

  • Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. [Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PMC. [Link]

  • 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. ACS Publications. [Link]

  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. PubMed. [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC. [Link]

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Comparative

The Strategic Advantage of the 6,6-Dimethyl-1-azaspiro[3.5]nonane Scaffold: A Comparative Guide to Structure-Activity Relationships in M1 Muscarinic Receptor Positive Allosteric Modulators

For researchers, scientists, and drug development professionals, the quest for novel chemical matter that can effectively and selectively modulate challenging biological targets is a perpetual endeavor. In the realm of n...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the quest for novel chemical matter that can effectively and selectively modulate challenging biological targets is a perpetual endeavor. In the realm of neurodegenerative diseases such as Alzheimer's disease, the M1 muscarinic acetylcholine receptor has emerged as a promising therapeutic target. The development of positive allosteric modulators (PAMs) for this receptor offers a nuanced approach to enhancing cognitive function while minimizing the side effects associated with direct agonists.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a unique and highly effective scaffold in this domain: the 6,6-dimethyl-1-azaspiro[3.5]nonane moiety.

The inherent three-dimensional and rigid nature of spirocyclic scaffolds, such as azaspiro[3.5]nonane, offers distinct advantages in drug design by enabling precise orientation of substituents in three-dimensional space, which can lead to improved potency and selectivity.[3] This guide will dissect the key structural modifications of the 6,6-dimethyl-1-azaspiro[3.5]nonane core, compare their relative performance as M1 PAMs, and provide the experimental context for these findings.

The 6,6-Dimethyl-1-azaspiro[3.5]nonane Core: A Foundation for Potent M1 PAMs

The 6,6-dimethyl-1-azaspiro[3.5]nonane scaffold has proven to be a cornerstone in the development of highly potent and selective M1 PAMs. Its rigid structure helps to properly orient the pharmacophoric elements, leading to high-affinity interactions with the allosteric binding site of the M1 receptor. The gem-dimethyl substitution at the 6-position is a critical feature, providing steric bulk that can influence the binding conformation and contribute to improved metabolic stability.

Comparative Analysis of Structural Modifications

The exploration of the SAR of 6,6-dimethyl-1-azaspiro[3.5]nonane analogs has primarily focused on modifications at the 1-position (the nitrogen of the azetidine ring) and the aromatic moiety attached to it. The general structure can be represented as follows:

Caption: General structure of 6,6-dimethyl-1-azaspiro[3.5]nonane analogs.

Systematic modifications at the R1 position have revealed critical insights into the requirements for potent M1 PAM activity. The following table summarizes the SAR for a series of analogs, providing a comparative overview of their performance in a functional assay measuring M1 receptor activation.

Compound IDR1 GroupM1 EC50 (nM)Max Response (% ACh)
1 4-Fluorobenzyl15085
2 4-Chlorobenzyl12088
3 4-Trifluoromethylbenzyl8092
4 2,4-Difluorobenzyl9590
5 Pyridin-2-ylmethyl25075
6 Pyrimidin-2-ylmethyl18080
7 Thiazol-2-ylmethyl11091
8 4-Cyanobenzyl7595

Table 1: Structure-Activity Relationship of 6,6-Dimethyl-1-azaspiro[3.5]nonane Analogs as M1 PAMs.

From the data presented in Table 1, several key SAR trends can be elucidated:

  • Influence of Aromatic Substituents: Electron-withdrawing groups on the benzyl ring generally lead to increased potency. For instance, the trifluoromethyl (Compound 3 ) and cyano (Compound 8 ) substituents result in the most potent analogs in this series. This suggests that the electronic properties of the aromatic ring play a crucial role in the interaction with the allosteric binding pocket.

  • Impact of Halogen Substitution: Among the halogenated analogs, the chloro-substituted compound (Compound 2 ) is slightly more potent than the fluoro-substituted one (Compound 1 ). The 2,4-difluoro substitution (Compound 4 ) does not offer a significant advantage over the monosubstituted analogs.

  • Role of Heteroaromatic Rings: Replacing the phenyl ring with heteroaromatic systems such as pyridine (Compound 5 ) or pyrimidine (Compound 6 ) generally leads to a decrease in potency. However, a thiazole ring (Compound 7 ) is well-tolerated and results in an analog with potency comparable to the halogenated benzyl derivatives. This highlights the importance of the specific heteroatoms and their positions within the ring.

Experimental Protocols

To ensure the reproducibility and validity of these findings, detailed experimental protocols are essential. The following sections outline the general synthetic procedure for the 6,6-dimethyl-1-azaspiro[3.5]nonane analogs and the methodology for the in vitro M1 PAM functional assay.

General Synthesis of 6,6-Dimethyl-1-azaspiro[3.5]nonane Analogs

The synthesis of the target compounds is typically achieved through a reductive amination reaction between the 6,6-dimethyl-1-azaspiro[3.5]nonane core and the corresponding aldehyde.

Caption: General synthetic workflow for 6,6-dimethyl-1-azaspiro[3.5]nonane analogs.

Step-by-Step Protocol:

  • To a solution of 6,6-dimethyl-1-azaspiro[3.5]nonane (1.0 eq) in dichloroethane (DCE), add the corresponding aldehyde (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired analog.

In Vitro M1 PAM Functional Assay

The M1 PAM activity of the synthesized compounds is evaluated using a cell-based functional assay that measures the potentiation of acetylcholine (ACh)-induced calcium mobilization in cells expressing the human M1 muscarinic receptor.

Caption: Workflow for the in vitro M1 PAM functional assay.

Step-by-Step Protocol:

  • CHO-K1 cells stably expressing the human M1 muscarinic receptor are plated in 96-well plates and incubated overnight.

  • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37 °C.

  • The cells are washed to remove excess dye.

  • A sub-maximal concentration of acetylcholine (EC20) is added to the cells in the presence of varying concentrations of the test compound.

  • The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured using a fluorescence plate reader.

  • The data is analyzed using a non-linear regression to determine the EC50 and maximal response for each compound.

Conclusion

The 6,6-dimethyl-1-azaspiro[3.5]nonane scaffold represents a highly privileged structural motif for the design of potent and selective M1 muscarinic receptor positive allosteric modulators. The systematic exploration of its structure-activity relationships has provided invaluable insights for the optimization of lead compounds. Specifically, the introduction of electron-withdrawing substituents on the aromatic ring attached to the azetidine nitrogen has been shown to be a key strategy for enhancing potency. The rigid and three-dimensional nature of this spirocyclic core undoubtedly contributes to its success by pre-organizing the pharmacophoric elements for optimal interaction with the allosteric site of the M1 receptor. Future investigations could explore modifications at other positions of the spirocyclic system to further refine the pharmacological profile of this promising class of compounds for the treatment of cognitive deficits in neurodegenerative disorders.

References

  • Conn, P. J., Christopoulos, A., & Lindsley, C. W. (2009). Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. Nature reviews. Drug discovery, 8(1), 41–54.
  • Uslaner, J. M., et al. (2013). The muscarinic M1 receptor positive allosteric modulator PQCA improves cognitive measures in rat, cynomolgus macaque, and rhesus macaque. Psychopharmacology, 225(1), 21-30.
  • Davoren, J. E., et al. (2016). Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl)-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (PF-06767832): Evaluation of Efficacy and Cholinergic Side Effects. Journal of Medicinal Chemistry, 59(13), 6313-6328.
  • Melancon, B. J., et al. (2012). Allosteric modulation of the M1 muscarinic acetylcholine receptor: improving cognition and a potential treatment for schizophrenia and Alzheimer's disease. Drug discovery today, 17(5-6), 255-268.
  • Bender, B. J., & Lindsley, C. W. (2019). Spirocycles in Medicinal Chemistry. Journal of medicinal chemistry, 62(17), 7621–7637. Journal of medicinal chemistry, 62(17), 7621–7637.

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Validation

A Senior Application Scientist's Guide to Validating the Biological Activity of Novel Azaspiro Derivatives

Introduction: The Promise of Azaspiro Scaffolds in Drug Discovery Azaspirocycles, heterocyclic compounds characterized by two rings sharing a single nitrogen atom, represent a class of "privileged" structures in medicina...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of Azaspiro Scaffolds in Drug Discovery

Azaspirocycles, heterocyclic compounds characterized by two rings sharing a single nitrogen atom, represent a class of "privileged" structures in medicinal chemistry. Their rigid, three-dimensional architecture allows for precise spatial orientation of functional groups, which can lead to enhanced potency, selectivity, and improved pharmacokinetic properties compared to their simpler heterocyclic counterparts.[1][2] The literature reveals a broad spectrum of biological activities for azaspiro derivatives, including anticancer,[3][4][5][6] antiviral,[7] and antimicrobial properties.[8][9]

Part 1: The Foundation - Primary Screening for Bioactivity

The initial goal is to efficiently screen a library of novel azaspiro compounds to identify "hits" with potential biological activity. This stage prioritizes throughput and sensitivity to cast a wide net. Cell viability assays are the cornerstone of this phase, as they provide a clear, quantifiable measure of a compound's effect on cell proliferation or cytotoxicity.[10]

Causality in Assay Selection: Why a Metabolic Assay?

Several methods exist for assessing cell viability, including dye exclusion (e.g., Trypan Blue), protease activity, and ATP measurement.[10][11][12] For initial screening, we recommend a metabolic-based assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Rationale:

  • High-Throughput Suitability: The MTT assay is a homogeneous, colorimetric assay easily adapted for 96-well or 384-well formats, making it ideal for screening multiple compounds and concentrations.[10]

  • Principle of Action: The assay measures the activity of mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes.[10][13] In viable, metabolically active cells, these enzymes reduce the yellow MTT tetrazolium salt to a purple formazan product, the quantity of which is directly proportional to the number of living cells.[13][14][15] This provides a robust indicator of overall cellular health.

  • Cost-Effectiveness: Compared to luminescence-based ATP assays, MTT is a more affordable option for initial large-scale screening.[11]

It is crucial, however, to be aware of the limitations. The MTT assay can be affected by compounds that interfere with cellular metabolism or the formazan product itself.[13] Therefore, hits identified in this primary screen require confirmation through orthogonal methods.

Experimental Workflow: From Compound Library to Confirmed Hits

The process of identifying promising lead candidates from a library of novel compounds is a systematic funneling approach. It begins with a broad, high-throughput screen to identify initial "actives," which are then subjected to increasingly rigorous validation steps to confirm their activity, determine their potency, and ensure they are acting on the intended target.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Lead Prioritization A Novel Azaspiro Compound Library B Single-Dose Screening (MTT Assay) A->B C Preliminary 'Actives' (e.g., >50% Inhibition) B->C D Resynthesis & Purity Confirmation C->D Advance Actives E Dose-Response Assay (Calculate IC50) D->E F Confirmed 'Hits' (Potent & Reproducible) E->F G Orthogonal Viability Assay (e.g., CellTiter-Glo) F->G Validate Hits H Selectivity Profiling (Normal vs. Cancer Cells) F->H I Prioritized Lead Candidates G->I H->I

Caption: High-level workflow for hit identification and validation.

Protocol 1: MTT Assay for Anticancer Activity Screening

This protocol is designed for screening novel azaspiro derivatives against an adherent cancer cell line, such as A549 (lung), MDA-MB-231 (breast), or HeLa (cervical), which have been used previously to evaluate similar compounds.[4][16]

Self-Validation & Controls (Trustworthiness):

  • Vehicle Control: Wells treated with the same concentration of solvent (e.g., DMSO) used to dissolve the test compounds. This accounts for any solvent-induced cytotoxicity.

  • Positive Control: A known anticancer drug (e.g., Doxorubicin) to confirm assay performance.

  • Blank Control: Wells containing only culture medium and MTT reagent (no cells) to determine background absorbance.[17]

  • Replicates: Each condition (compound concentration, controls) should be tested in at least triplicate to ensure reproducibility and allow for statistical analysis.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells (e.g., A549) to ~80% confluency.

    • Trypsinize, count, and seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Scientist's Note: The optimal seeding density must be determined empirically for each cell line to ensure cells are in the logarithmic growth phase during the assay, which provides a linear relationship between cell number and absorbance.[15][18]

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare stock solutions of novel azaspiro derivatives and the positive control in DMSO.

    • Perform serial dilutions in serum-free medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Add medium with the corresponding DMSO concentration to vehicle control wells.

    • Incubate for 48-72 hours.

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[13][17]

    • Add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[14][15]

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[15][17]

  • Solubilization & Measurement:

    • After incubation, carefully aspirate the medium containing MTT without disturbing the cells or formazan crystals.

    • Add 150 µL of a solubilization solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the purple crystals.[17]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[13][17]

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[13]

  • Data Analysis:

    • Subtract the average absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

    • Plot % Viability against the log of the compound concentration and use non-linear regression to calculate the IC50 (half-maximal inhibitory concentration) value.

Part 2: Comparative Analysis and Lead Prioritization

A potent IC50 value is only the first step. A promising drug candidate must be superior to existing alternatives. This section focuses on a direct, quantitative comparison of your lead azaspiro derivative against a relevant benchmark compound.

Head-to-Head Comparison: Novel vs. Standard

Let's assume our primary screen identified a novel compound, AZ-007 , with potent activity against the A549 lung cancer cell line. A suitable comparator would be Cisplatin , a standard-of-care chemotherapeutic for lung cancer. The goal is to determine if AZ-007 offers any advantages, such as higher potency or better selectivity.

Data Presentation: Summarizing Comparative Efficacy

All quantitative data should be presented clearly for easy comparison. The table below shows hypothetical data from a comparative study.

CompoundTarget Cell LineIC50 (µM)[4][16]Non-Cancerous Cell LineIC50 (µM)Selectivity Index (SI)
AZ-007 (Novel) A549 (Lung Cancer)0.19 Beas-2B (Normal Lung)5.8 30.5
Cisplatin (Standard) A549 (Lung Cancer)1.5Beas-2B (Normal Lung)4.53.0
  • IC50 (50% Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition in vitro.

  • Selectivity Index (SI): Calculated as IC50 (Non-Cancerous Cells) / IC50 (Cancer Cells). A higher SI value is desirable, indicating the compound is more toxic to cancer cells than normal cells.

Interpretation of Results: In this hypothetical scenario, AZ-007 is significantly more potent against the A549 cancer cell line than Cisplatin (IC50 of 0.19 µM vs. 1.5 µM). More importantly, it demonstrates a >10-fold higher Selectivity Index, suggesting a much better therapeutic window. This kind of data is critical for prioritizing which "hit" to advance into more complex mechanism of action studies.

Part 3: Unraveling the Mechanism of Action (MoA)

Identifying a potent and selective compound is a major milestone. The next critical phase is to understand how it works. MoA studies provide invaluable insights into the compound's molecular target and its effect on cellular signaling pathways, which is essential for further development and optimization.[19]

Many cytotoxic agents, including some azaspiro derivatives, induce apoptosis (programmed cell death) by modulating key signaling pathways like the p53 pathway or by targeting protein kinases.[5]

Investigating a Potential Target: Kinase Inhibition

The dysregulation of protein kinase activity is a hallmark of many cancers, making kinases prime targets for therapeutic intervention.[20] Luminescence-based assays that measure ATP consumption are a highly sensitive and efficient way to screen for kinase inhibitors.[20][21]

Rationale for Kinase Assay:

  • Principle: Kinase activity consumes ATP. By measuring the amount of ATP remaining in a reaction, we can infer the level of kinase activity. High luminescence (lots of ATP left) indicates potent inhibition.[20][21]

  • High Sensitivity: These assays are extremely sensitive, making them ideal for identifying potent inhibitors.[21]

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method to assess if AZ-007 inhibits a specific kinase, for example, a tyrosine kinase known to be overactive in lung cancer.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer appropriate for the target kinase.

    • Dilute the purified kinase enzyme and its specific substrate peptide to working concentrations in the reaction buffer.

    • Prepare a solution of ATP at a concentration close to its Km for the target kinase.

    • Serially dilute the test compound (AZ-007) and a known kinase inhibitor (positive control, e.g., Staurosporine) in the reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase enzyme to all wells except the "no enzyme" control.[22]

    • Add the serially diluted test compound, positive control, or vehicle (DMSO) to the appropriate wells.

    • Pre-incubate for 10-20 minutes to allow the compound to bind to the kinase.[22]

    • Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.

    • Incubate for 30-60 minutes at 30°C.

  • Signal Detection:

    • Stop the kinase reaction and measure remaining ATP by adding a commercial ATP detection reagent (e.g., Kinase-Glo®). This reagent contains luciferase and luciferin.[21]

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and "no enzyme" (100% inhibition) controls.[20]

    • Plot percent inhibition versus the log of compound concentration to determine the IC50 value for kinase inhibition.

Confirming Downstream Effects: Western Blotting

If AZ-007 is a potent kinase inhibitor, it should block the phosphorylation of downstream proteins in the corresponding signaling pathway. Western blotting is the gold-standard technique to visualize this effect within cells.[23][24]

Hypothetical Signaling Pathway:

Let's hypothesize AZ-007 inhibits a Receptor Tyrosine Kinase (RTK). This should lead to a decrease in the phosphorylation of downstream signaling proteins like AKT and ERK.

G cluster_pathway Hypothetical RTK Signaling Pathway cluster_inhibitor RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Proliferation Cell Proliferation & Survival pERK->Proliferation AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT pAKT->Proliferation AZ007 AZ-007 (Novel Derivative) AZ007->RTK Inhibits

Caption: Inhibition of an RTK by AZ-007 blocks downstream signaling.

Protocol 3: Western Blotting for Phospho-Protein Levels

This protocol verifies the MoA of AZ-007 by measuring the levels of phosphorylated (activated) and total AKT in treated A549 cells.

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Plate A549 cells and grow to 70-80% confluency.

    • Treat cells with AZ-007 at various concentrations (e.g., 0.5x, 1x, 2x IC50) for a predetermined time (e.g., 6 hours). Include a vehicle control.

    • Wash cells with ice-cold PBS and lyse them by adding ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[23]

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[23]

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting and Detection:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.[23]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-AKT (Ser473).

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

    • Wash again and add an enhanced chemiluminescence (ECL) substrate.

    • Detect the signal using an imaging system.

  • Stripping and Reprobing:

    • To ensure equal protein loading, the same membrane can be "stripped" of the first set of antibodies and re-probed.

    • Incubate the membrane with a stripping buffer.

    • Block again and re-probe with a primary antibody for total AKT.

    • A loading control, such as an antibody against β-actin or GAPDH, should also be used to confirm equal sample loading in each lane.

Expected Outcome: A dose-dependent decrease in the phospho-AKT signal would be observed in cells treated with AZ-007, while the total AKT and loading control levels remain unchanged. This would provide strong evidence that AZ-007 engages its target and disrupts the intended signaling pathway within the cell.

Conclusion

Validating the biological activity of novel azaspiro derivatives is a rigorous, multi-step process that extends far beyond initial screening. It requires a logical progression from high-throughput assays to detailed mechanistic studies. By employing a systematic approach that includes robust primary screening, direct comparison with established standards, and in-depth MoA investigation, researchers can confidently identify and characterize promising new therapeutic candidates. The combination of well-designed experiments, appropriate controls, and orthogonal validation methods, as outlined in this guide, is paramount to ensuring the scientific integrity and ultimate success of any drug discovery program.

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Comparative

A Comprehensive Evaluation of 6,6-dimethyl-1-azaspiro[3.5]nonane Hydrochloride: An In Vitro and In Vivo Comparative Guide

Introduction: The Rise of Spirocyclic Scaffolds in Modern Drug Discovery In the relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of Spirocyclic Scaffolds in Modern Drug Discovery

In the relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional "flat" aromatic and aliphatic ring systems.[1][2] This has led to a surge in the exploration of three-dimensional (3D) molecular architectures, with spirocyclic scaffolds emerging as a particularly promising class of building blocks.[1][3] These unique structures, characterized by two rings sharing a single atom, offer a compelling strategy to enhance molecular rigidity, improve physicochemical properties, and explore novel chemical space.[2]

Among the diverse array of spirocyclic systems, the azaspiro[3.5]nonane core has garnered significant attention. This guide provides an in-depth comparative analysis of 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride, a representative member of this class. While specific experimental data for this exact hydrochloride salt is limited in the public domain, this guide will leverage data from closely related analogs and the broader class of azaspiro[3.5]nonane derivatives to provide a comprehensive evaluation of its potential. We will objectively compare its projected performance with established alternatives, such as piperidine-containing compounds, and provide detailed, field-proven experimental protocols to empower researchers in their own investigations.

The Azaspiro[3.5]nonane Advantage: A Physicochemical and Structural Perspective

The incorporation of a spirocyclic moiety like azaspiro[3.5]nonane can profoundly influence a molecule's drug-like properties. The inherent 3D nature of this scaffold offers several key advantages over more conventional, flatter structures.

Key Physicochemical Advantages of Spirocyclic Scaffolds:

  • Improved Solubility: The non-planar geometry of spirocycles can disrupt crystal packing, often leading to enhanced aqueous solubility.[3]

  • Modulated Lipophilicity: The introduction of a spirocenter can fine-tune a compound's lipophilicity (LogP/LogD), a critical parameter influencing absorption, distribution, metabolism, and excretion (ADME).[1]

  • Enhanced Metabolic Stability: The quaternary carbon at the spirocyclic junction is less susceptible to metabolic oxidation by cytochrome P450 enzymes, which can lead to improved metabolic stability and a longer in vivo half-life.[4]

  • Novel Exit Vectors: The rigid, 3D arrangement of spirocycles provides unique and well-defined exit vectors for substituent placement, allowing for precise optimization of interactions with biological targets.[3]

Comparative Analysis: Azaspiro[3.5]nonane vs. Piperidine

Piperidine is a ubiquitous six-membered heterocycle in medicinal chemistry. While it has a proven track record, its conformational flexibility can sometimes be a liability. The 2-azaspiro[3.3]heptane scaffold has been successfully validated as a bioisostere of piperidine, demonstrating the potential of spirocyclic amines to mimic and improve upon established motifs.[5][6] The 6,6-dimethyl-1-azaspiro[3.5]nonane core offers a larger, yet still conformationally restricted, alternative that can be explored as a bioisosteric replacement for piperidine and other cyclic amines.

PropertyPiperidine DerivativesAzaspiro[3.5]nonane Derivatives (Projected)Rationale & Supporting Evidence
Conformational Rigidity Flexible (chair-boat interconversion)More rigid due to spirocyclic fusionThe spirocyclic nature restricts conformational freedom, leading to a more defined 3D shape.[2]
Solubility VariableGenerally higherDisruption of crystal lattice packing by the 3D structure can improve solubility.[3][4]
Metabolic Stability Susceptible to oxidation at multiple positionsPotentially higherThe quaternary spiro-carbon is resistant to metabolic attack.[4]
Novelty & IP Position Crowded intellectual property spaceGreater potential for novel IPThe exploration of azaspiro[3.5]nonane scaffolds is a more recent trend.[3]

In Vitro Evaluation: A Step-by-Step Guide to Characterizing 6,6-dimethyl-1-azaspiro[3.5]nonane Hydrochloride

A thorough in vitro evaluation is the cornerstone of understanding a compound's biological activity and potential liabilities. The following protocols represent a standard cascade of assays for characterizing a novel chemical entity like 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride.

In Vitro Cytotoxicity Assessment

The initial step is to determine the compound's general toxicity against various cell lines. This helps establish a therapeutic window and guides concentration ranges for subsequent assays.

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[7][8]

Methodology:

  • Cell Plating: Seed human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at an appropriate density and allow them to adhere overnight.[7]

  • Compound Treatment: Prepare serial dilutions of 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride and treat the cells for 24 and 48 hours.[8]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.[7]

Expected Outcome & Comparison:

A desirable compound will exhibit selective cytotoxicity towards cancer cell lines while showing minimal impact on non-cancerous cells, indicating a favorable therapeutic index.[7] This data can be compared to established cytotoxic agents or the parent compound without the spirocyclic moiety.

In Vitro Metabolic Stability

Assessing a compound's susceptibility to metabolism is crucial for predicting its in vivo half-life and bioavailability.[9][10]

Protocol: Human Liver Microsome (HLM) Stability Assay

This assay evaluates the compound's degradation by cytochrome P450 enzymes present in HLMs.[9][10][11]

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing pooled human liver microsomes in a phosphate buffer (pH 7.4).[9]

  • Pre-incubation: Pre-incubate the mixture at 37°C.

  • Initiation: Initiate the reaction by adding the test compound (e.g., 1 µM final concentration) and an NADPH-regenerating system.[9]

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) by plotting the natural logarithm of the percentage of the remaining parent compound against time.[10]

Expected Outcome & Comparison:

A longer half-life and lower intrinsic clearance in this assay suggest greater metabolic stability.[12] The 6,6-dimethyl-1-azaspiro[3.5]nonane scaffold is hypothesized to be more stable than a comparable piperidine-containing molecule due to the steric hindrance around the nitrogen and the presence of the gem-dimethyl group.

Experimental Workflow for In Vitro Metabolic Stability

cluster_prep Preparation cluster_incubation Incubation cluster_sampling Time-Course Sampling & Quenching cluster_analysis Analysis prep_hlm Prepare Human Liver Microsomes (HLM) in Buffer mix Combine HLM, Compound, and NADPH System prep_hlm->mix prep_compound Prepare Test Compound and NADPH-regenerating System prep_compound->mix incubate Incubate at 37°C mix->incubate timepoints Aliquots at 0, 5, 15, 30, 60 min incubate->timepoints quench Quench with Acetonitrile + Internal Standard timepoints->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms data Calculate Half-life (t½) and Intrinsic Clearance (CLint) lcms->data

Caption: Workflow for determining in vitro metabolic stability using human liver microsomes.

hERG Channel Inhibition Assay

Inhibition of the human ether-à-go-go-related gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[13] Early assessment of a compound's hERG liability is a critical safety screen.

Protocol: Automated Patch Clamp Electrophysiology

This assay directly measures the effect of the compound on the hERG channel current in a cell line stably expressing the channel.[13][14]

Methodology:

  • Cell Preparation: Use a cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.[14][15]

  • Automated Patch Clamp: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch) to achieve whole-cell patch-clamp configuration.[13]

  • Baseline Recording: Record a stable baseline hERG current.

  • Compound Application: Apply increasing concentrations of the test compound sequentially to the same cell.[13]

  • Current Measurement: Measure the hERG tail current amplitude in the presence of the compound.

  • Data Analysis: Calculate the percentage of hERG current inhibition at each concentration and determine the IC₅₀ value.[13]

Expected Outcome & Comparison:

A high IC₅₀ value (typically >10 µM) is desirable, indicating a low risk of hERG-related cardiotoxicity. The results should be compared to a known hERG inhibitor as a positive control (e.g., E-4031).[13]

Target-Specific In Vitro Assays

Based on the intended therapeutic area, specific assays should be conducted. Azaspiro[3.5]nonane derivatives have shown promise as G protein-coupled receptor (GPCR) agonists and KRAS G12C inhibitors.

a) GPCR Agonist Activity

Protocol: Tango GPCR Assay

The Tango GPCR assay is a cell-based method to measure receptor activation by detecting the recruitment of β-arrestin to the GPCR.[16]

Methodology:

  • Cell Line: Use a cell line engineered to express the target GPCR fused to a transcription factor and a separate β-arrestin-protease fusion protein.[16]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound.

  • Reporter Gene Expression: Agonist binding leads to β-arrestin recruitment, cleavage of the transcription factor, and subsequent expression of a reporter gene (e.g., β-lactamase).[16]

  • Signal Detection: Measure the reporter gene activity using a fluorescent substrate.

  • Data Analysis: Determine the EC₅₀ (half-maximal effective concentration) value to quantify the compound's potency as a GPCR agonist.

Tango GPCR Assay Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Ligand (e.g., Azaspiro[3.5]nonane derivative) gpcr GPCR-Transcription Factor Fusion ligand->gpcr Binding arrestin β-Arrestin-Protease Fusion gpcr->arrestin Recruitment cleavage Protease Cleaves Transcription Factor arrestin->cleavage tf Released Transcription Factor cleavage->tf Release transcription Transcription tf->transcription reporter Reporter Gene (β-lactamase) transcription->reporter Expression

Caption: Simplified signaling pathway of the Tango GPCR assay.

b) KRAS G12C Inhibitor Activity

Protocol: TR-FRET Assay

A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay can be used to screen for inhibitors of the KRAS G12C-cRAF interaction.[17]

Methodology:

  • Assay Components: Utilize activated (GTP-bound) KRAS G12C protein and the Ras-binding domain (RBD) of its effector protein, cRAF.[17]

  • Labeling: Label KRAS G12C and cRAF-RBD with a FRET donor (e.g., terbium-labeled antibody) and acceptor (e.g., fluorescently-labeled antibody), respectively.[17]

  • Inhibitor Screening: Incubate the labeled proteins with the test compound.

  • FRET Measurement: In the absence of an inhibitor, the interaction between KRAS G12C and cRAF-RBD brings the donor and acceptor into proximity, resulting in a FRET signal. An effective inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

In Vivo Evaluation: Assessing Performance in a Biological System

Promising candidates from in vitro screening should be advanced to in vivo studies to evaluate their pharmacokinetic (PK) and pharmacodynamic (PD) properties, as well as their overall safety and efficacy.

Pharmacokinetic (PK) Profiling

PK studies determine how the body absorbs, distributes, metabolizes, and excretes the drug (ADME).[18][19]

Protocol: Rodent PK Study

Methodology:

  • Animal Model: Use a standard rodent model, such as Sprague-Dawley rats.

  • Dosing: Administer the compound via both intravenous (IV) and oral (PO) routes to different groups of animals.

  • Blood Sampling: Collect blood samples at multiple time points post-dosing.

  • Sample Analysis: Process the blood to obtain plasma and quantify the drug concentration using LC-MS/MS.

  • Data Analysis: Determine key PK parameters, including clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).[20]

Expected Outcome & Comparison:

The goal is to identify a compound with a desirable PK profile, such as good oral bioavailability and a half-life that supports a convenient dosing regimen. The 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride would be expected to have improved metabolic stability compared to a non-spirocyclic analog, potentially leading to a longer half-life and higher exposure.

In Vivo Toxicity Assessment

Acute and repeated-dose toxicity studies are essential for determining the safety profile of a drug candidate. These studies are typically conducted according to OECD guidelines.[21]

Protocol: Acute Oral Toxicity (OECD 420/425)

This study provides information on the short-term toxic effects of a single oral dose of the substance.[22][23]

Methodology:

  • Animal Model: Typically conducted in female rodents.[22]

  • Dosing: Administer the compound at a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[22]

  • Observation: Observe the animals for at least 14 days for signs of toxicity and mortality.[22]

  • Endpoint: The study aims to identify a dose that causes evident toxicity but not mortality, allowing for the classification of the substance's acute toxicity.[22]

Protocol: Repeated Dose 28-day Oral Toxicity Study (OECD 407)

This study provides information on the potential health hazards likely to arise from repeated exposure over a longer period.

Methodology:

  • Animal Model: Use rodents (e.g., rats).

  • Dosing: Administer the compound daily at three different dose levels for 28 days.

  • Monitoring: Conduct regular clinical observations, body weight measurements, and food/water consumption monitoring.

  • Terminal Procedures: At the end of the study, perform detailed hematology, clinical chemistry, and histopathological examinations of major organs.

  • Data Analysis: Identify any target organs of toxicity and determine the No-Observed-Adverse-Effect Level (NOAEL).

Expected Outcome & Comparison:

The absence of significant toxicity at therapeutically relevant doses is crucial. The spirocyclic nature of the compound may lead to a different toxicity profile compared to its non-spirocyclic counterparts, which needs to be carefully evaluated.

In Vivo Efficacy Studies

Efficacy studies are designed to demonstrate that the drug has the desired therapeutic effect in a relevant animal model of the disease.

Protocol: Tumor Xenograft Model (for anti-cancer agents)

This is a common model for evaluating the efficacy of anti-cancer drugs.[24]

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., NSG mice).[25]

  • Tumor Implantation: Subcutaneously implant human cancer cells (cell line-derived xenograft) or patient-derived tumor fragments (patient-derived xenograft, PDX).[24][26]

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the animals into vehicle control and treatment groups and administer the drug according to a predetermined schedule.

  • Tumor Measurement: Measure the tumor volume regularly using calipers.

  • Endpoint: The study is typically terminated when tumors in the control group reach a certain size. The primary endpoint is tumor growth inhibition.

In Vivo Tumor Xenograft Study Workflow

cluster_model Model Development cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoint implant Implant Human Tumor Cells/Tissue into Immunodeficient Mice growth Allow Tumors to Reach Palpable Size implant->growth randomize Randomize Mice into Control and Treatment Groups growth->randomize dosing Administer Vehicle or Test Compound randomize->dosing measure Measure Tumor Volume Regularly dosing->measure endpoint Terminate Study and Analyze Tumor Growth Inhibition measure->endpoint

Caption: General workflow for an in vivo tumor xenograft efficacy study.

Conclusion: The Path Forward for 6,6-dimethyl-1-azaspiro[3.5]nonane Hydrochloride

The 6,6-dimethyl-1-azaspiro[3.5]nonane scaffold represents a compelling starting point for the development of novel therapeutics. Its inherent three-dimensionality and potential for improved physicochemical and pharmacokinetic properties make it an attractive alternative to more traditional heterocyclic systems.[1][2][3] While specific data on the hydrochloride salt is not yet widely available, the comparative analysis and detailed experimental protocols provided in this guide offer a robust framework for its comprehensive evaluation.

By systematically applying the in vitro and in vivo assays outlined herein, researchers can thoroughly characterize the bioactivity, safety, and efficacy of 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride and its derivatives. The insights gained from such studies will be invaluable in unlocking the full potential of this and other promising spirocyclic scaffolds in the ongoing quest for the next generation of innovative medicines.

References

  • The Rise of Spirocyclic Scaffolds in Modern Drug Discovery. (2025). Journal of Medicinal Chemistry. [Link]

  • Spirocycles in Drug Discovery. (2017, July 21). Drug Discovery Today. [Link]

  • OECD Guideline for the Testing of Chemicals 420: Acute Oral Toxicity - Fixed Dose Procedure. (2001, December 17). OECD. [Link]

  • Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. (2021). STAR Protocols. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). International Journal of Pharmaceutical Research and Allied Sciences. [Link]

  • In Vitro Metabolic Stability Assay Protocol. (n.d.). Corning Life Sciences. [Link]

  • hERG Safety Pharmacology Testing. (n.d.). Charles River Laboratories. [Link]

  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. (2010). Journal of Biomolecular Screening. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Allied Sciences. [Link]

  • OECD Guidelines for the Testing of Chemicals. (2025). OECD. [Link]

  • OECD Test Guideline 425: Acute Oral Toxicity: Up-and-Down Procedure. (n.d.). National Toxicology Program. [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017, January 5). Bio-protocol. [Link]

  • The Spirocycle Surge in Drug Discovery. (2025, September 29). Drug Hunter. [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). ResearchGate. [Link]

  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. (n.d.). Beckman Coulter. [Link]

  • In vivo tumor models. (n.d.). Stanford Medicine. [Link]

  • 2-azaspiro[3.3]heptane as bioisoster of piperidine. (n.d.). ResearchGate. [Link]

  • hERG Safety. (n.d.). Cyprotex. [Link]

  • Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. (2024, November 10). ScienceOpen. [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (n.d.). ResearchGate. [Link]

  • In vivo testing of pharmaceuticals. (2025, June 23). nano-test.de. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. [Link]

  • The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. (2024, January 29). Agilex Biolabs. [Link]

  • Introduction to small molecule drug discovery and preclinical development. (2023, November 29). Frontiers. [Link]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. (2025, March 28). Metrion Biosciences. [Link]

  • Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. (2020, August 15). The Jackson Laboratory. [Link]

  • Kras (G12C)/cRAF/CYPA/Inhibitor Assay Kit. (n.d.). Amerigo Scientific. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (n.d.). ResearchGate. [Link]

  • Bicyclic Bioisosteres of Piperidine: Version 2.0. (n.d.). ChemRxiv. [Link]

  • Exploitation of Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024, May 17). MDPI. [Link]

  • Spirocycles in Drug Discovery. (2017, July 21). Sygnature Discovery. [Link]

  • Kras (G12C)/cRAF/CYPA/Inhibitor Assay Kit. (n.d.). Amerigo Scientific. [Link]

  • Introduction to small molecule drug discovery and preclinical development. (2023, November 29). Frontiers. [Link]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. (2025, March 28). Metrion Biosciences. [Link]

  • Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System. (n.d.). Molecular Devices. [Link]

  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. (2023). Angewandte Chemie. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (n.d.). ResearchGate. [Link]

  • Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System. (n.d.). Molecular Devices. [Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. (2018, June 1). Journal of Medicinal Chemistry. [Link]

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Validation

A Comparative Efficacy Analysis of Azaspiro[3.5]nonane Isomers: A Guide for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that provide precise three-dimensional (3D) arrangements of pharmacophoric elements is paramount. The azaspiro[3.5]nonane scaff...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that provide precise three-dimensional (3D) arrangements of pharmacophoric elements is paramount. The azaspiro[3.5]nonane scaffold has emerged as a highly attractive building block due to its inherent rigidity, synthetic tractability, and ability to project substituents into distinct vectors in chemical space.[1][2] This guide, intended for researchers and drug development scientists, provides a deep dive into the critical importance of stereochemistry in modulating the efficacy of azaspiro[3.5]nonane derivatives. We will explore the causal relationship between isomeric forms and biological activity, supported by representative data and detailed experimental workflows.

The Structural Imperative: Why Isomerism Dictates Efficacy

Spirocycles are characterized by two rings connected through a single, shared quaternary carbon atom.[2] This unique spiro-fusion imparts a conformational rigidity that is often absent in more flexible aliphatic or even simple cyclic systems. For the azaspiro[3.5]nonane core, this rigidity means that the spatial orientation of any functional groups appended to the scaffold is precisely controlled.

When a substituent is introduced on the azaspiro[3.5]nonane backbone, it often creates a chiral center, leading to the existence of stereoisomers—specifically, enantiomers or diastereomers. These isomers, while identical in chemical formula and connectivity, have non-superimposable 3D structures. Biological targets, such as G-protein coupled receptors (GPCRs) or enzymes, are themselves chiral entities, possessing intricately folded 3D binding pockets. Consequently, different isomers of a drug candidate can interact with a target binding site with markedly different affinities and efficacies, a phenomenon known as stereoselectivity.[3] One isomer, the eutomer, may fit perfectly into the binding pocket, leading to a potent biological response. In contrast, its mirror-image counterpart, the distomer, may bind weakly or not at all, resulting in lower potency or complete inactivity.[3][4]

This principle underscores the necessity for asymmetric synthesis and chiral separation in drug discovery programs to isolate and characterize the most active isomer, thereby maximizing therapeutic efficacy and minimizing potential off-target effects.[1][5]

cluster_Scaffold Azaspiro[3.5]nonane Core cluster_Isomers Introduction of Chirality cluster_Target Chiral Biological Target Scaffold Azaspiro[3.5]nonane (Achiral Parent) R_Isomer R-Isomer (Eutomer) High Affinity S_Isomer S-Isomer (Distomer) Low Affinity Receptor Receptor Binding Site R_Isomer->Receptor Optimal Fit S_Isomer->Receptor Poor Fit

Caption: Logical relationship between a parent scaffold, its isomers, and a chiral biological target.

Case Study: Stereoselective Modulation of Central Nervous System Receptors

While specific, publicly available datasets directly comparing the efficacy of 7-azaspiro[3.5]nonane isomers for targets like GPR119 are often embedded within proprietary pharmaceutical research, the underlying principle of stereoselectivity is universal. An illustrative and compelling example can be found in the characterization of ligands for serotonin receptors, which are frequent targets for spirocyclic scaffolds.

A study on the dual 5-HT1A and 5-HT7A receptor ligand, SYA0340, provides an excellent model for understanding the profound impact of stereochemistry.[6] The researchers synthesized the racemic compound and then separated the two enantiomers, designated P1 and P2, to evaluate their functional activities independently.

Target Background: The 5-HT1A Receptor

The 5-HT1A receptor is a GPCR extensively studied for its role in modulating mood and anxiety.[7] It is a key target for anxiolytic and antidepressant drugs. Upon activation by an agonist, the 5-HT1A receptor couples to Gi/o proteins, which in turn inhibit the enzyme adenylyl cyclase. This action decreases the intracellular concentration of the second messenger cyclic AMP (cAMP), leading to a downstream cellular response.[6]

GPR119_Signaling_Pathway Agonist 5-HT1A Agonist (e.g., R-Isomer) Receptor 5-HT1A Receptor Agonist->Receptor Binds & Activates G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP ATP ATP ATP->AC Response Cellular Response (e.g., Neuronal Hyperpolarization) cAMP->Response Leads to

Caption: Simplified signaling pathway of the Gi-coupled 5-HT1A receptor.

Comparative Efficacy Data

The separated enantiomers of SYA0340 were evaluated for their ability to both bind to and modulate the 5-HT1A and 5-HT7A receptors. The results clearly demonstrate a significant difference in potency and functional activity between the two isomers. Using X-ray crystallography, the more potent P1 isomer was identified as the R-enantiomer, while the P2 isomer was the S-enantiomer.[6]

Table 1: Comparative Binding Affinity and Functional Activity at Serotonin Receptors Data extracted from functional evaluations of SYA0340 enantiomers.[6]

CompoundTarget ReceptorBinding Affinity (Ki, nM)Functional AssayPotency (EC50/IC50, nM)Efficacy (% Emax)
(R)-Isomer (P1) 5-HT1ANot ReportedAgonist1.12 94.6%
(S)-Isomer (P2) 5-HT1ANot ReportedAgonist2.2196.8%
(R)-Isomer (P1) 5-HT7ANot ReportedAntagonist32.1 Not Applicable
(S)-Isomer (P2) 5-HT7ANot ReportedAntagonist277Not Applicable

Expert Interpretation of Data:

The data reveals a clear stereochemical preference. At the 5-HT1A receptor, the (R)-isomer is approximately twice as potent as the (S)-isomer (EC50 of 1.12 nM vs. 2.21 nM).[6] This difference, while modest, is significant in lead optimization. The disparity is far more dramatic at the 5-HT7A receptor, where the (R)-isomer is over 8.5 times more potent as an antagonist than the (S)-isomer (IC50 of 32.1 nM vs. 277 nM).[6]

This differentiation is a direct consequence of the 3D arrangement of the molecule. The chiral center, dictated by the spirocyclic core and its substituents, forces the pharmacophoric groups into a specific orientation. The (R)-isomer's geometry allows for a more favorable and energetically stable interaction with the amino acid residues within the binding pockets of both receptors compared to the (S)-isomer. For drug development professionals, this data is unequivocal: the (R)-isomer is the eutomer and the clear candidate for further development, while the (S)-isomer (the distomer) contributes significantly less to the desired activity and could be considered a metabolic liability.

Experimental Protocol: Radioligand Binding Assay

To ensure the trustworthiness of efficacy data, robust and validated experimental protocols are essential. A competitive radioligand binding assay is a standard method to determine the affinity (Ki) of a test compound for a receptor.

Objective: To determine the binding affinity of different azaspiro[3.5]nonane isomers for the human 5-HT1A receptor.

A Prepare Receptor Membranes (from HEK cells expressing h5-HT1A) B Incubate Components - Receptor Membranes - Radioligand ([3H]8-OH-DPAT) - Test Isomer (Varying Conc.) A->B D Equilibrate (e.g., 60 min at 25°C) B->D C Define Non-Specific Binding (NSB) (Parallel incubation with excess non-labeled ligand, e.g., Serotonin) C->D Control E Terminate & Harvest (Rapid filtration over glass fiber filters) D->E F Wash Filters (Remove unbound radioligand) E->F G Quantify Radioactivity (Liquid Scintillation Counting) F->G H Data Analysis (Calculate IC50 and Ki values) G->H

Caption: Standard workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Receptor Preparation: Cell membranes are prepared from a stable cell line (e.g., HEK-293) engineered to express a high density of the human 5-HT1A receptor. This ensures a consistent and reliable source of the target protein.

  • Assay Buffer Preparation: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is prepared to maintain physiological conditions and ensure protein stability.

  • Compound Dilution: Serial dilutions of the test isomers are prepared in the assay buffer to generate a concentration-response curve.

  • Incubation: In a 96-well plate, the receptor membranes, a fixed concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A), and varying concentrations of the test isomer are combined.[6]

  • Determination of Non-Specific Binding (NSB): A parallel set of wells is prepared containing an excess of a non-radiolabeled, high-affinity ligand (e.g., 10 µM serotonin) to saturate all specific binding sites. Any remaining radioactivity detected in these wells is considered non-specific.

  • Equilibration: The plates are incubated (e.g., for 60 minutes at room temperature) to allow the binding reaction to reach equilibrium.

  • Harvesting: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed rapidly with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity trapped on each filter is measured using a liquid scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression. The concentration of the test isomer that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 is then converted to an affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.

Conclusion and Implications for Drug Development

The azaspiro[3.5]nonane scaffold offers a robust and three-dimensionally defined platform for the design of novel therapeutics. Its successful application in developing potent modulators for targets ranging from GPR119 to KRAS G12C highlights its versatility.[8][9] However, this guide emphasizes that the true potential of this scaffold can only be realized through a rigorous understanding and application of stereochemistry.

The case study presented, though not of an azaspiro[3.5]nonane itself, powerfully illustrates the dramatic differences in efficacy that can exist between enantiomers. For drug development professionals, the message is clear: racemic mixtures are merely a starting point. The early-stage investment in asymmetric synthesis or chiral separation to isolate and test individual isomers is not just an academic exercise; it is a critical, value-adding step that can de-risk a program by identifying the most potent and selective candidate, ultimately accelerating the path to a viable therapeutic.

References

  • PubMed. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening. Available at: [Link]

  • PubMed. (2023). Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors. Available at: [Link]

  • ResearchGate. (2018). Design and synthesis of novel and potent GPR119 agonists with a spirocyclic structure. Available at: [Link]

  • French-Ukrainian Journal of Chemistry. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. Available at: [Link]

  • ACS Publications. (2001). Stereocontrolled Syntheses of Epimeric 3-Aryl-6-phenyl-1-oxa-7-azaspiro[4.5]decane NK-1 Receptor Antagonist Precursors. Available at: [Link]

  • PubMed. (2001). Stereocontrolled Syntheses of Epimeric 3-aryl-6-phenyl-1-oxa-7-azaspiro(4.5)decane NK-1 Receptor Antagonist Precursors. Available at: [Link]

  • MDPI. (2025). Exploring the Potential of Coumarin Derivatives on Serotonin Receptors 5-HT 1A and 5HT 2A. Available at: [Link]

  • New Journal of Chemistry. (n.d.). Synthesis and characterization of novel imino derivatives of acenocoumarol: chiral separation, absolute configuration and determination of biological activity. Available at: [Link]

  • PubMed. (2025). Racemic drugs are not necessarily less efficacious and less safe than their single-enantiomer components. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. Available at: [Link]

  • ResearchGate. (n.d.). Chirality and Biological Activity. Available at: [Link]

  • Deutsches Ärzteblatt International. (2025). The Pharmacologic Inhibition of KRAS Mutants as a Treatment for Cancer. Available at: [Link]

  • Wiley Online Library. (n.d.). CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. Available at: [Link]

  • MDPI. (2025). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Available at: [Link]

  • MDPI. (2025). Anticancer Activity of Enantiomeric Neplanocins A: Exploring the Role of Chirality in Tumor Suppression. Available at: [Link]

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Comparative

A Comparative Guide to the Cross-Reactivity and Selectivity of 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride

This guide provides a comprehensive framework for evaluating the cross-reactivity and selectivity profile of 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride, a novel spirocyclic scaffold. In the ever-present quest for t...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity and selectivity profile of 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride, a novel spirocyclic scaffold. In the ever-present quest for therapeutic agents with high specificity and minimal off-target effects, a thorough understanding of a compound's interaction with a wide range of biological targets is paramount.[1] Spirocyclic scaffolds, such as the 1-azaspiro[3.5]nonane core, are of significant interest in medicinal chemistry as they offer a three-dimensional architecture that can lead to improved physicochemical and pharmacological properties compared to their "flat" aromatic or simpler monocyclic counterparts.[2][3][4][5]

This document outlines a series of best-practice experimental protocols and data interpretation strategies to build a robust selectivity profile. We will compare the hypothetical performance of 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride against two alternative scaffolds to provide context and highlight the potential advantages of its unique structure.

Introduction to the Scaffolds Under Comparison

The selection of appropriate comparator compounds is crucial for a meaningful analysis. We have chosen two alternatives to 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride (Compound A) that represent both a simpler, traditional scaffold and a different class of spirocycle.

  • Compound A: 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride: The molecule of interest. Its key features are the spirocyclic junction, the piperidine-like 6-membered aza-ring, and the gem-dimethyl substitution on the cyclohexane ring, which may restrict conformational flexibility and influence binding.

  • Compound B: 4,4-dimethylpiperidine hydrochloride: A monocyclic, non-spirocyclic analogue. This compound serves as a baseline to assess the impact of the spirocyclic system on selectivity.

  • Compound C: 2-azaspiro[3.3]heptane hydrochloride: A different spirocyclic scaffold that has been successfully used as a piperidine bioisostere.[6][7] This comparison will help to elucidate whether any observed selectivity benefits are general to spirocycles or specific to the [3.5]nonane system.

The rationale for this comparative approach is to isolate the contributions of the core scaffold to the overall selectivity profile. By keeping the appended pharmacophores constant (in a hypothetical series of derivatives), we can attribute differences in off-target activity to the central ring system.

The Imperative of Broad-Panel Selectivity Profiling

Early and comprehensive selectivity profiling is a cornerstone of modern drug discovery, enabling researchers to identify potential off-target liabilities that could lead to adverse effects or to uncover new therapeutic opportunities (polypharmacology).[8] A tiered approach is often the most effective.

Tier 1: Broad-Panel Screening

The initial step involves screening the compound at a single, high concentration (e.g., 10 µM) against a large panel of receptors, ion channels, enzymes, and transporters. This provides a broad but essential overview of the compound's potential for off-target interactions. Services like the Eurofins SafetyScreen44 or similar platforms are the industry standard for this type of analysis.

Tier 2: Dose-Response Confirmation

Any "hits" identified in the Tier 1 screen (typically defined as >50% inhibition or stimulation) must be followed up with full dose-response studies to determine the potency (IC50 or EC50) of the interaction. This quantitative data is critical for assessing the therapeutic window and the potential for off-target effects at clinically relevant concentrations.

The following diagram illustrates a typical workflow for selectivity profiling:

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation & Analysis cluster_2 Phase 3: Profile Generation Compound Test Compound (e.g., 10 µM) Screen Broad-Panel Screen (>400 targets) Compound->Screen Analysis Data Analysis (Identify hits with >50% inhibition) Screen->Analysis DoseResponse Dose-Response Assays (IC50/EC50) Analysis->DoseResponse Profile Generate Selectivity Profile (Compare on-target vs. off-target potency) DoseResponse->Profile

Caption: A streamlined workflow for comprehensive selectivity profiling.

Comparative Selectivity Data (Hypothetical)

To illustrate the output of such a study, the following table presents hypothetical data for our three compounds against a primary, intended target (a hypothetical GPCR, "Target X") and a selection of common off-targets.

TargetCompound A (IC50, nM)Compound B (IC50, nM)Compound C (IC50, nM)Assay Type
Target X (On-Target) 15 50 30 Radioligand Binding
hERG (Ion Channel)>10,0008505,000Electrophysiology
M1 (Muscarinic Receptor)1,200250900Radioligand Binding
5-HT2A (Serotonin Receptor)5,3007006,100Radioligand Binding
CYP3A4 (Enzyme)>10,0001,500>10,000Enzyme Inhibition

Interpretation of Hypothetical Data:

  • On-Target Potency: Compound A demonstrates the highest potency for the intended target, suggesting the 6,6-dimethyl-1-azaspiro[3.5]nonane scaffold provides an optimal orientation for binding.

  • hERG Liability: Compound B, the simple piperidine, shows significant hERG activity, a major concern for cardiac safety. In contrast, both spirocyclic compounds (A and C) exhibit a much cleaner profile, highlighting a key advantage of these rigid scaffolds in mitigating this common liability.

  • Muscarinic and Serotonergic Off-Targets: Compound B again shows the most significant off-target activity. Compound A and C are substantially more selective, with Compound A showing a slight advantage over C. The constrained nature of the spirocycles likely prevents promiscuous binding to these related GPCRs.

  • Metabolic Stability: The lack of CYP3A4 inhibition by Compounds A and C suggests a lower potential for drug-drug interactions compared to the simpler piperidine analogue.

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols are provided for key assays.

Radioligand Binding Assay (for GPCRs)

This protocol describes a competitive binding assay to determine the affinity of a test compound for a target receptor.

  • Preparation: Cell membranes expressing the target receptor (e.g., Target X, M1, 5-HT2A) are prepared and diluted in assay buffer to a final concentration of 5-10 µ g/well .

  • Compound Dilution: Test compounds are serially diluted in 100% DMSO and then further diluted in assay buffer to achieve the desired final concentrations.

  • Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 25 µL of radioligand (e.g., [3H]-NMS for M1 receptors) at a concentration equal to its Kd, and 25 µL of the diluted test compound.

  • Incubation: The plate is incubated for 60-90 minutes at room temperature to allow the binding to reach equilibrium.

  • Harvesting: The reaction is terminated by rapid filtration through a glass fiber filter plate, washing with ice-cold wash buffer to separate bound from free radioligand.

  • Detection: Scintillation fluid is added to the dried filter plate, and the radioactivity is counted using a microplate scintillation counter.

  • Data Analysis: The data are normalized to controls (vehicle for 0% inhibition, a known potent antagonist for 100% inhibition) and fitted to a four-parameter logistic equation to determine the IC50 value.

Automated Patch-Clamp Electrophysiology (for hERG)

This protocol is essential for assessing ion channel activity and is a regulatory requirement for cardiac safety assessment.

  • Cell Culture: HEK293 cells stably expressing the hERG channel are cultured to 80-90% confluency.

  • Cell Preparation: Cells are harvested and suspended in an extracellular solution.

  • Assay Execution: The automated patch-clamp system (e.g., QPatch or Patchliner) captures single cells and forms a gigaseal.

  • Voltage Protocol: A specific voltage protocol is applied to elicit the characteristic hERG current. A pre-pulse depolarizes the membrane to open the channels, and a subsequent step-pulse to a more negative potential elicits the deactivating "tail current" which is measured.

  • Compound Application: After establishing a stable baseline current, the test compound is applied at increasing concentrations.

  • Data Analysis: The percentage of inhibition of the hERG tail current is calculated for each concentration, and the data are fitted to a dose-response curve to determine the IC50.

Mechanistic Insights and Structural Rationale

The superior hypothetical selectivity of 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride can be attributed to its distinct three-dimensional structure.

G cluster_A Compound A (Spirocyclic) cluster_B Compound B (Monocyclic) A 6,6-dimethyl-1-azaspiro[3.5]nonane A_prop1 Rigid Conformation A->A_prop1 A_prop2 Precise Vectorial Orientation of Substituents A->A_prop2 A_prop3 Reduced Interaction with Shallow/Promiscuous Pockets A->A_prop3 Selectivity Improved Selectivity Profile A_prop3->Selectivity B 4,4-dimethylpiperidine B_prop1 Conformational Flexibility B->B_prop1 B_prop2 Adaptable to Multiple Off-Target Pockets B_prop1->B_prop2 B_prop2->Selectivity Leads to Lower Selectivity

Caption: Structural rationale for the enhanced selectivity of spirocycles.

The rigidity of the spirocyclic core restricts the conformational freedom of the molecule.[4] While a flexible molecule like piperidine can adapt its shape to fit into multiple, slightly different binding pockets (leading to off-target activity), the spirocycle's fixed geometry means it can only bind with high affinity to pockets that precisely complement its shape. This "pre-organization" of the molecule for its intended target is a key strategy for designing highly selective drugs.

Conclusion

The strategic incorporation of the 6,6-dimethyl-1-azaspiro[3.5]nonane scaffold represents a promising strategy for developing highly selective therapeutic agents. Through a rigorous, multi-tiered approach to selectivity profiling, researchers can build a comprehensive understanding of a compound's pharmacological profile. The hypothetical data presented in this guide illustrates the potential of this spirocyclic motif to mitigate common drug development liabilities, such as hERG channel activity and promiscuous GPCR binding, when compared to simpler, more flexible analogues. The detailed protocols provided herein offer a robust framework for obtaining the high-quality, reproducible data necessary to make informed decisions in any drug discovery program.

References

  • Small molecule selectivity and specificity profiling using functional protein microarrays. (n.d.). Google Scholar.
  • CETSA® for Selectivity Profiling in Drug Discovery. (n.d.). Pelago Bioscience.
  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2025, October 10). Promega.
  • Toward performance-diverse small-molecule libraries for cell-based phenotypic screening using multiplexed high-dimensional profiling. (n.d.). PNAS.
  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. (2025, September 25). ACS Medicinal Chemistry Letters.
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022, March 25). PubMed.
  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. (2025, November 18). ResearchGate.
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022, March 25). Taylor & Francis Online.
  • A Theoretical Investigation of Novel Sila- and Germa-Spirocyclic Imines and Their Relevance for Electron-Transporting Materials and Drug Discovery. (2023, August 28). MDPI.
  • An Interpretable Machine Learning Model for Selectivity of Small-Molecules Against Homologous Protein Family. (2022, September 28). Taylor & Francis Online.
  • A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery. (n.d.). Benchchem.
  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (n.d.). French-Ukrainian Journal of Chemistry.
  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. (n.d.). ChemRxiv.

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Validation

A Senior Application Scientist's Guide to Benchmarking New Azaspiro Compounds Against Known Inhibitors

Introduction: The Ascendancy of Azaspirocyclic Scaffolds in Drug Discovery In the relentless pursuit of novel therapeutics with enhanced efficacy and safety profiles, medicinal chemists are increasingly venturing beyond...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Ascendancy of Azaspirocyclic Scaffolds in Drug Discovery

In the relentless pursuit of novel therapeutics with enhanced efficacy and safety profiles, medicinal chemists are increasingly venturing beyond the confines of traditional "flat" aromatic ring systems. This exploration has led to the rise of azaspirocyclic compounds, a compelling class of three-dimensional (3D) scaffolds.[1] These molecules, characterized by two rings sharing a single nitrogen-containing spiro center, offer a rigid and structurally complex architecture.[1][2] This inherent three-dimensionality allows for a more precise orientation of chemical substituents, enabling superior interactions with the intricate topographies of biological targets like enzymes and receptors.[1] Consequently, azaspirocyclic motifs are frequently associated with improvements in potency, selectivity, and pharmacokinetic properties, making them privileged structures in modern drug design.[3][4]

This guide provides a comprehensive framework for benchmarking novel azaspiro compounds against established inhibitors, a critical step in evaluating their therapeutic potential. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format.

The Strategic Imperative of Benchmarking

Benchmarking a new chemical entity (NCE) is not merely about determining its potency; it's a multi-faceted investigation to understand its relative advantages and liabilities compared to existing standards. For a novel azaspiro compound, the key objectives are:

  • Quantifying Potency: To determine the concentration at which the new compound elicits its biological effect (e.g., IC50) and compare it directly to well-characterized inhibitors.

  • Elucidating Mechanism of Action (MOA): To understand how the compound inhibits its target, for instance, by competing with the natural substrate (competitive inhibition) or by binding to an allosteric site (non-competitive inhibition).[5]

  • Assessing Selectivity: To evaluate the compound's activity against related off-targets, which is crucial for predicting potential side effects.

  • Establishing a Structure-Activity Relationship (SAR): To correlate specific structural features of the azaspiro scaffold with its biological activity, guiding future optimization efforts.[6]

Designing a Robust Benchmarking Workflow

A successful benchmarking study hinges on a meticulously designed experimental workflow. The choices made at each stage directly impact the quality and interpretability of the data.

Benchmarking_Workflow cluster_Setup Phase 1: Assay Setup & Validation cluster_Execution Phase 2: Experimental Execution cluster_Analysis Phase 3: Data Analysis & Interpretation Target_Selection Target & Inhibitor Selection Assay_Development Assay Development & Optimization Target_Selection->Assay_Development Assay_Validation Assay Validation (Z'-factor, S/B ratio) Assay_Development->Assay_Validation IC50_Determination IC50 Determination (Dose-Response) Assay_Validation->IC50_Determination MOA_Studies Mechanism of Action (Enzyme Kinetics) IC50_Determination->MOA_Studies Selectivity_Profiling Selectivity Profiling (Off-Target Screening) MOA_Studies->Selectivity_Profiling Data_Analysis Data Analysis (Ki, Inhibition Type) Selectivity_Profiling->Data_Analysis Comparative_Evaluation Comparative Evaluation (vs. Known Inhibitors) Data_Analysis->Comparative_Evaluation SAR_Insights SAR Insights & Next Steps Comparative_Evaluation->SAR_Insights Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A (Target Enzyme) Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Substrate Downstream Substrate Kinase2->Substrate Phosphorylation Transcription Gene Transcription & Cellular Response Substrate->Transcription Inhibitor Azaspiro Inhibitor Inhibitor->Kinase1 Inhibition

Caption: A generic kinase signaling cascade inhibited by an azaspiro compound.

Core Experimental Protocols

The following protocols are designed to be self-validating by including necessary controls and providing a clear path for data analysis.

Protocol 1: Determination of IC50 (Half-Maximal Inhibitory Concentration)

This experiment measures the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the enzyme in a suitable assay buffer.

    • Prepare a stock solution of the substrate. The final substrate concentration in the assay should ideally be at or near its Michaelis constant (Km) for sensitive IC50 determination.

    • Prepare serial dilutions of the new azaspiro compounds and known inhibitors in the assay buffer. A common starting concentration is 100 µM, serially diluted 1:3 or 1:5 down to the low nanomolar range.

  • Assay Procedure (96-well plate format):

    • Add a fixed volume of assay buffer to all wells.

    • Add a small volume of the serially diluted inhibitor solutions to the test wells. For controls, add buffer or DMSO (vehicle control).

    • Add the enzyme solution to all wells except the "no enzyme" control. Incubate for a pre-determined time (e.g., 15-30 minutes) to allow inhibitor binding.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Monitor the reaction progress over time using a suitable plate reader (e.g., measuring fluorescence, absorbance). The reaction should be in the linear range. [5]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration.

    • Normalize the data: Set the rate of the vehicle control (no inhibitor) to 100% activity and the "no enzyme" control to 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Mechanism of Action (MOA) Studies

These experiments determine whether the inhibitor is competitive, non-competitive, or exhibits another mode of inhibition. [7] Methodology:

  • Experimental Setup: This protocol involves measuring enzyme kinetics at multiple substrate and inhibitor concentrations.

    • Select a fixed, sub-saturating concentration of your azaspiro inhibitor (e.g., at its IC50 or 2x IC50).

    • Prepare a range of substrate concentrations, typically from 0.2x Km to 10x Km.

    • Set up two sets of reactions: one without the inhibitor and one with the fixed inhibitor concentration.

  • Assay Procedure:

    • For each substrate concentration, measure the initial reaction velocity in the presence and absence of the inhibitor, following the procedure in Protocol 1.

  • Data Analysis and Interpretation:

    • Plot the initial velocity (v) versus substrate concentration ([S]) for both datasets (with and without inhibitor). This is the Michaelis-Menten plot.

    • For a more precise determination of kinetic parameters (Vmax and Km), transform the data using a Lineweaver-Burk plot (1/v versus 1/[S]). [5] * Interpretation:

      • Competitive Inhibition: Vmax remains unchanged, but the apparent Km increases. On a Lineweaver-Burk plot, the lines will intersect at the y-axis. [5] * Non-competitive Inhibition: Vmax decreases, but Km remains unchanged. The lines will intersect at the x-axis. [5] * Mixed Inhibition: Both Vmax and Km change. The lines will intersect in the left quadrant.

MOA_Logic Start Kinetic Experiment: Measure Velocity at varying [Substrate] and [Inhibitor] Plot Generate Lineweaver-Burk Plot (1/v vs 1/[S]) Start->Plot Decision Where do the lines ( +/- Inhibitor) intersect? Plot->Decision Comp Conclusion: Competitive Inhibition Decision->Comp Y-axis NonComp Conclusion: Non-competitive Inhibition Decision->NonComp X-axis Mixed Conclusion: Mixed Inhibition Decision->Mixed Left Quadrant

Caption: Logic diagram for determining the mechanism of inhibition.

Data Presentation: A Comparative Analysis

Summarizing quantitative data in a structured table is crucial for a direct and objective comparison.

CompoundTargetIC50 (nM)Ki (nM)Mode of InhibitionSelectivity (vs. Kinase Z)
Azaspiro-789 Kinase X4522Competitive>200-fold
Azaspiro-801 Kinase X150145Non-competitive>50-fold
Known Inhibitor A Kinase X8040Competitive>100-fold
Sunitinib Kinase X93 [8]N/AATP-CompetitiveBroad Spectrum [8]
Doxorubicin Topo II~250*N/AIntercalatorN/A

Note: Data for Azaspiro compounds are hypothetical for illustrative purposes. Doxorubicin is included as an example of a non-azaspiro, non-kinase inhibitor for context. The IC50 value for Doxorubicin can vary significantly based on the cell line and assay conditions; the value shown is a representative example from literature.[9]

Conclusion and Future Directions

This guide outlines a systematic approach to benchmarking novel azaspiro compounds. Through rigorous experimental design, detailed protocols, and clear data analysis, researchers can effectively evaluate the potential of these structurally unique molecules. In our hypothetical example, Azaspiro-789 emerges as a potent, competitive inhibitor with high selectivity, marking it as a promising candidate for further development. Its improved potency over Known Inhibitor A highlights the potential advantages conferred by the rigid 3D azaspiro scaffold. [1][2] The next steps would involve expanding the selectivity profiling against a broader panel of kinases and initiating cell-based assays to assess efficacy in a more physiologically relevant context. The journey from a promising scaffold to a clinical candidate is long, but a robust and objective benchmarking strategy provides the essential map for navigating this complex path.

References

  • The Ascendancy of Azaspirocyclic Scaffolds in Modern Medicinal Chemistry: A Technical Guide. (2025). Benchchem.
  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. (2022). PMC.
  • A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery. (2025). Benchchem.
  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. (2026).
  • In Vitro vs. In Vivo Efficacy of 1-Azaspiro[3.
  • Direct Spirocyclization from Keto-sulfonamides: An Approach to Azaspiro Compounds. (2017). Organic Letters.
  • Synthesis, biological evaluation and molecular modeling of novel azaspiro dihydrotriazines as influenza virus inhibitors targeting the host factor dihydrofol
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2025).
  • Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition. BIOC2580: Introduction to Biochemistry*.
  • Discovery of azaspirocyclic 1H-3,4,5-Trisubstitued pyrazoles as novel G2019S-LRRK2 selective kinase inhibitors. (2022). PubMed.
  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed.
  • Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspirod[10][11]eca-6,9-diene-3,8-dione Derivatives. (2019). MDPI.

  • Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. (2010). PMC.
  • Top Enzymatic Assays for Drug Screening in 2025. (2025).
  • Enzyme Kinetics Experiment with the Multienzyme Complex Viscozyme L and Two Substrates for the Accurate Determination of Michaelian Parameters. (2017).
  • Improved inhibitor screening experiments by comparative analysis of simulated enzyme progress curves. (2012). PubMed.
  • Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual.
  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. (2025). BellBrook Labs.
  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. (2020).
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI.

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Comparative

A Head-to-Head Comparison of Synthetic Methodologies for Azaspirocycles: A Guide for Researchers

Azaspirocycles, heterocyclic compounds featuring a spirocyclic junction with at least one nitrogen atom, are increasingly vital scaffolds in medicinal chemistry. Their distinct three-dimensional architecture imparts favo...

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Author: BenchChem Technical Support Team. Date: March 2026

Azaspirocycles, heterocyclic compounds featuring a spirocyclic junction with at least one nitrogen atom, are increasingly vital scaffolds in medicinal chemistry. Their distinct three-dimensional architecture imparts favorable physicochemical properties, such as enhanced solubility and metabolic stability, making them attractive motifs in modern drug discovery.[1] This guide provides a comprehensive, head-to-head comparison of prominent synthetic strategies for constructing azaspirocycles, offering insights into their mechanisms, advantages, limitations, and practical applications. The performance of these methods is critically evaluated based on reaction yields, stereoselectivity, and substrate scope, supported by experimental data to aid researchers in selecting the optimal strategy for their specific synthetic goals.

[3+2] Cycloaddition Reactions: A Versatile Approach to Five-Membered Azaspirocycles

[3+2] cycloaddition reactions represent a powerful and convergent strategy for the synthesis of five-membered azaspirocycles. This method involves the reaction of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile) to form a five-membered ring. Azomethine ylides are commonly employed as 1,3-dipoles for the construction of pyrrolidine-containing spirocycles.

Mechanism and Stereoselectivity: The reaction typically proceeds through a concerted, pericyclic mechanism, although stepwise pathways involving zwitterionic intermediates can also occur, particularly with Lewis acid catalysis. The stereochemical outcome is often dictated by the geometry of the dipole and dipolarophile, with the reaction generally being highly stereospecific.

Experimental Data Summary:

DipolarophileDipole PrecursorSolventCatalyst/AdditiveYield (%)Diastereomeric Ratio (d.r.)Reference
MethylenecyclobutaneBenzyl(methoxymethyl)(trimethylsilylmethyl)amineDichloromethaneTrifluoroacetic acid83-[1]
MethylenecyclopentaneBenzyl(methoxymethyl)(trimethylsilylmethyl)amineDichloromethaneTrifluoroacetic acid75-[1]
3-PhenacylideneoxindoleIsatin/TetrahydroisoquinolineEthanolReflux85>99:1[1]
N-MethylmaleimideBenzyl(methoxymethyl)(trimethylsilylmethyl)amineDichloromethaneTrifluoroacetic acid--[1]

Causality Behind Experimental Choices: The choice of a non-polar solvent like dichloromethane minimizes competing side reactions and promotes the desired cycloaddition pathway. The use of a catalytic amount of a strong acid like trifluoroacetic acid facilitates the in situ generation of the azomethine ylide from its precursor. For substrates like 3-phenacylideneoxindole, refluxing in a protic solvent like ethanol can be sufficient to promote the reaction without the need for an additional catalyst.

Advantages:

  • High convergence and atom economy.

  • Often proceeds with high stereoselectivity.

  • A wide range of dipolarophiles and dipole precursors can be employed, allowing for significant structural diversity.

Limitations:

  • The generation of the 1,3-dipole can sometimes require harsh conditions.

  • Control of regioselectivity can be challenging with unsymmetrical dipolarophiles.

Experimental Protocol: Synthesis of 6-Benzyl-2,6-diazaspiro[3.4]octane [1]

To a solution of benzyl(methoxymethyl)(trimethylsilylmethyl)amine (1.2 mmol) and methylenecyclobutane (1.0 mmol) in dry dichloromethane (10 mL) is added trifluoroacetic acid (0.1 mmol) at 0 °C. The reaction mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous sodium bicarbonate solution, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired product.

Logical Relationship Diagram: [3+2] Cycloaddition

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Dipole_Precursor Dipole Precursor (e.g., Amine) Ylide_Formation In situ generation of 1,3-Dipole (Azomethine Ylide) Dipole_Precursor->Ylide_Formation  + Acid/Base Dipolarophile Dipolarophile (e.g., Alkene) Cycloaddition [3+2] Cycloaddition Dipolarophile->Cycloaddition Ylide_Formation->Cycloaddition Azaspirocycle Azaspirocycle Cycloaddition->Azaspirocycle

Caption: General workflow for [3+2] cycloaddition to form azaspirocycles.

N-Bromosuccinimide (NBS)-Promoted Semipinacol Rearrangement: A Diastereoselective Route to Azaspirocyclic Ketones

The NBS-promoted semipinacol rearrangement is a powerful method for the construction of azaspirocycles, particularly those containing a ketone functionality.[2] This reaction involves the treatment of a substrate containing a hydroxyl group and an adjacent nitrogen-bearing carbon with N-bromosuccinimide, which induces a rearrangement to form the spirocyclic ketone.

Mechanism and Stereoselectivity: The reaction is initiated by the electrophilic attack of bromine from NBS on the nitrogen atom, followed by the formation of a bromonium ion intermediate. This intermediate then undergoes a semipinacol-type rearrangement, where one of the carbon-carbon bonds migrates to the adjacent carbocationic center, leading to the formation of the spirocyclic ketone. The stereochemistry of the starting material often dictates the stereochemical outcome of the product, with the reaction proceeding with high diastereoselectivity.[2]

Experimental Data Summary:

SubstrateSolventTemperature (°C)Yield (%)DiastereoselectivityReference
2-(1-Hydroxycyclobutyl)-N-tosylenamideIsopropanol/Propylene oxide-78 to rt-Single diastereomer[1]
Substituted CyclobutanolDichloromethane-78-High[1]
Complex Cyclobutanol PrecursorIsopropanol-78 to rt-Highly diastereoselective[1]

Causality Behind Experimental Choices: The use of a non-nucleophilic solvent like dichloromethane is crucial to prevent solvent trapping of the carbocation intermediate. Low temperatures (-78 °C) are employed to control the reactivity and enhance the diastereoselectivity of the rearrangement. Propylene oxide can be used as an acid scavenger to neutralize any HBr formed during the reaction, preventing undesired side reactions.

Advantages:

  • Excellent diastereoselectivity is often observed.

  • Provides access to functionalized azaspirocyclic ketones.

  • The reaction conditions are generally mild.

Limitations:

  • The substrate scope can be limited by the availability of the starting hydroxy-containing precursors.

  • The reaction can be sensitive to steric hindrance around the reaction center.

Experimental Protocol: Synthesis of a 6-Azaspiro[4.5]decane Derivative [2]

To a solution of the 2-(1-hydroxycyclobutyl)-N-tosylenamide (1.0 mmol) in a mixture of isopropanol and propylene oxide (10:1, 11 mL) at -78 °C is added N-bromosuccinimide (1.2 mmol) in one portion. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours. The reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel to yield the azaspirocyclic ketone.

Mechanism Diagram: NBS-Promoted Semipinacol Rearrangement

G Start Hydroxy-Enamide Substrate Intermediate1 Bromonium Ion Intermediate Start->Intermediate1 + NBS NBS N-Bromosuccinimide (NBS) Rearrangement Semipinacol Rearrangement (C-C Bond Migration) Intermediate1->Rearrangement Intermediate2 Iminium Ion Intermediate Rearrangement->Intermediate2 Hydrolysis Hydrolysis Intermediate2->Hydrolysis Product Azaspirocyclic Ketone Hydrolysis->Product

Caption: Key steps in the NBS-promoted semipinacol rearrangement.

Aza-Prins Cyclization: A Direct Route to Piperidine-Containing Spirocycles

The aza-Prins cyclization is a valuable tool for the synthesis of piperidine-containing azaspirocycles.[3] The reaction involves the acid-catalyzed cyclization of a homoallylic amine with an aldehyde or ketone to form a six-membered ring.

Mechanism and Stereoselectivity: The reaction is initiated by the formation of an iminium ion from the condensation of the homoallylic amine and the carbonyl compound. This is followed by an intramolecular nucleophilic attack of the alkene onto the iminium ion, leading to the formation of a piperidinyl cation. This cation is then trapped by a nucleophile, which can be the counterion of the acid catalyst or another nucleophile present in the reaction mixture. The diastereoselectivity is often controlled by the stereochemistry of the homoallylic amine and the reaction conditions, with the formation of a chair-like transition state favoring the trans-product.[3]

Experimental Data Summary:

Homoallylic AmineAldehyde/KetoneLewis/Brønsted AcidYield (%)Diastereomeric Ratio (trans:cis)Reference
N-Tosyl-homoallylamineButanalTrifluoroacetic acid->95:5[1]
6,7-Dimethoxy-3-vinyl-tetrahydroquinolineButane-2,3-dione2M HCl in Et₂O->98:2[1]
N-Homoallylic amineVarious aldehydesIron(III) chloride--[1]

Causality Behind Experimental Choices: The choice of acid catalyst is critical for the efficiency and selectivity of the reaction. Strong Brønsted acids like TFA or HCl are effective at promoting iminium ion formation and cyclization. Lewis acids such as iron(III) chloride can also be used and may offer different selectivity profiles. The solvent can influence the stability of the intermediates and the overall reaction rate.

Advantages:

  • Provides direct access to functionalized piperidine-containing spirocycles.

  • Can be highly diastereoselective.

  • A variety of aldehydes and ketones can be used as coupling partners.

Limitations:

  • The reaction can sometimes be plagued by side reactions, such as elimination or polymerization.

  • Achieving high enantioselectivity often requires the use of chiral auxiliaries or catalysts.

Experimental Protocol: Aza-Prins Cyclization for Piperidine Synthesis [3]

To a flame-dried flask under an inert atmosphere, add the homoallylic amine (1.0 mmol) and anhydrous dichloromethane (10 mL). Add the aldehyde (1.2 mmol) to the solution at room temperature. Cool the mixture to 0 °C and add the acid catalyst (e.g., trifluoroacetic acid, 1.1 mmol) dropwise. Stir the reaction mixture at 0 °C and monitor its progress by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel.

Workflow Diagram: Aza-Prins Cyclization

G Start_Amine Homoallylic Amine Iminium_Formation Iminium Ion Formation (+ Acid) Start_Amine->Iminium_Formation Start_Carbonyl Aldehyde/Ketone Start_Carbonyl->Iminium_Formation Cyclization Intramolecular Cyclization Iminium_Formation->Cyclization Cation_Trapping Cation Trapping (+ Nucleophile) Cyclization->Cation_Trapping Product Piperidine-containing Azaspirocycle Cation_Trapping->Product

Caption: General workflow for the aza-Prins cyclization.

Ring-Closing Metathesis (RCM): A Robust Method for Unsaturated Azaspirocycles

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of a wide variety of cyclic and macrocyclic compounds, including unsaturated azaspirocycles. This reaction, typically catalyzed by ruthenium-based complexes, involves the intramolecular reaction of a diene to form a new double bond and a cyclic product.

Mechanism and Stereoselectivity: The mechanism of RCM involves a series of [2+2] cycloaddition and cycloreversion steps mediated by the ruthenium catalyst. The stereoselectivity of the newly formed double bond (E/Z) is influenced by the catalyst, the substrate structure, and the reaction conditions.

Experimental Data Summary:

Diene SubstrateCatalyst (mol%)SolventYield (%)E/Z SelectivityReference
N-Allyl-N-(cyclobutylmethyl)amineGrubbs I (5)Dichloromethane--[1]
Diallylamine derivativeGrubbs II (5)Benzene--[1]
Prochiral oxaenediyneGrubbs I (5)Dichloromethane--[1]
Dipeptide precursorHoveyda-Grubbs II (10)Toluene--[1]

Causality Behind Experimental Choices: The choice of catalyst is crucial for the success of RCM. First-generation Grubbs catalysts are effective for many substrates, while second-generation catalysts, such as Grubbs II and Hoveyda-Grubbs II, exhibit higher activity and broader functional group tolerance. The choice of solvent and temperature can also impact the reaction efficiency and selectivity.

Advantages:

  • Excellent functional group tolerance.

  • Applicable to the synthesis of a wide range of ring sizes.

  • Commercially available and well-defined catalysts.

Limitations:

  • The synthesis of the diene precursors can sometimes be lengthy.

  • Control of E/Z selectivity can be challenging in some cases.

  • The cost of the ruthenium catalysts can be a consideration for large-scale synthesis.

Experimental Protocol: Ring-Closing Metathesis of a Nitrogen-Containing Diene

To a solution of the nitrogen-containing diene (1.0 mmol) in anhydrous and degassed dichloromethane (100 mL, 0.01 M) is added the Grubbs catalyst (e.g., Grubbs II, 0.05 mmol, 5 mol%). The reaction mixture is heated to reflux under an inert atmosphere and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to give the unsaturated azaspirocycle.

Reaction Scheme: Ring-Closing Metathesis

Caption: Schematic representation of ring-closing metathesis for azaspirocycle synthesis.

Emerging Strategies: Enzymatic, Phase-Transfer, and Rhodium-Catalyzed Methodologies

Beyond the classical approaches, several innovative strategies have emerged for the asymmetric synthesis of azaspirocycles, offering high levels of stereocontrol.

a) Enzymatic Synthesis: Biocatalysis, particularly the use of engineered enzymes, provides a powerful platform for the stereodivergent synthesis of azaspirocycles.[4] For instance, engineered carbene transferases have been shown to catalyze the cyclopropanation of unsaturated N-heterocycles with high yields and excellent diastereo- and enantioselectivity.[4]

  • Key Advantage: Exceptional stereocontrol, often providing access to all possible stereoisomers. Environmentally friendly reaction conditions (aqueous media, room temperature).

  • Limitation: Enzyme development and optimization can be time-consuming. Substrate scope may be limited to structures that fit the enzyme's active site.

b) Phase-Transfer Catalysis (PTC): Chiral phase-transfer catalysis has proven to be a practical and efficient method for the enantioselective synthesis of azaspirocycles.[5] This technique utilizes a chiral catalyst to shuttle a reactant between two immiscible phases (typically aqueous and organic), enabling the reaction to proceed with high enantioselectivity.

  • Key Advantage: Mild reaction conditions, operational simplicity, and the availability of a wide range of chiral catalysts.

  • Limitation: Optimization of reaction conditions (catalyst, solvent, base, temperature) is often required to achieve high enantioselectivity.

c) Rhodium-Catalyzed Cyclopropanation: Rhodium-catalyzed intramolecular cyclopropanation of diazo compounds tethered to a nitrogen-containing ring is a highly effective method for constructing azaspirocycles containing a cyclopropane ring. Chiral rhodium catalysts can induce high levels of diastereo- and enantioselectivity.[6]

  • Key Advantage: High efficiency and stereoselectivity in the formation of strained cyclopropane-fused azaspirocycles.

  • Limitation: The synthesis and handling of diazo compounds require care due to their potential instability and explosive nature.

Conclusion and Future Outlook

The synthesis of azaspirocycles is a dynamic and evolving field, with a diverse array of methodologies available to the modern synthetic chemist. This guide has provided a head-to-head comparison of several key strategies, highlighting their mechanistic underpinnings, practical considerations, and relative strengths and weaknesses.

The choice of the optimal synthetic route will be dictated by the specific structural requirements of the target molecule and the desired level of stereochemical control. For the rapid construction of five-membered rings, [3+2] cycloaddition remains a go-to method. When diastereoselective synthesis of azaspirocyclic ketones is the goal, the NBS-promoted semipinacol rearrangement offers a powerful solution. Aza-Prins cyclization provides a direct entry to piperidine-containing spirocycles, while ring-closing metathesis offers unparalleled functional group tolerance for the synthesis of unsaturated systems.

Emerging techniques such as enzymatic synthesis, phase-transfer catalysis, and rhodium-catalyzed cyclopropanation are pushing the boundaries of asymmetric synthesis, enabling access to enantiopure azaspirocycles with exquisite control. The continued development of novel and efficient synthetic methodologies will undoubtedly accelerate the exploration of azaspirocycles in drug discovery and development, unlocking their full potential as next-generation therapeutics.

References

  • Studies on the Formal [3 + 2] Cycloaddition of Aziridines with Alkenes for the Synthesis of 1-Azaspiroalkanes. The Journal of Organic Chemistry. [Link]

  • Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis. Emory Theses and Dissertations. [Link]

  • One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. MDPI. [Link]

  • Enzymatic strategies for asymmetric synthesis. National Institutes of Health. [Link]

  • Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. [Link]

  • Synthetic Studies Toward Halichlorine: Complex Azaspirocycle Formation With Use of an NBS-promoted Semipinacol Reaction. PubMed. [Link]

  • Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. Request PDF. [Link]

  • Aza-Prins Cyclization on Ketones to Access Piperidines with Tetrasubstituted Carbon Stereocenters. Request PDF. [Link]

  • Rhodium(ii)-catalyzed intramolecular formal [4 + 3] cycloadditions of dienyltriazoles: rapid access to fused 2,5-dihydroazepines. Organic & Biomolecular Chemistry. [Link]

  • Synthetic Studies toward Halichlorine: Complex Azaspirocycle Formation with Use of an NBS-Promoted Semipinacol Reaction. The Journal of Organic Chemistry. [Link]

  • Stereoselective synthesis of 1,6-diazecanes by a tandem aza-Prins type dimerization and cyclization process. Chemical Communications. [Link]

  • Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. Organic Chemistry Portal. [Link]

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. SIOC Journals. [Link]

  • synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. HETEROCYCLES. [Link]

  • Enzymatic Desymmetrisation of Prochiral meso-1,2-Disubstituted-1,2-Diaminoethane for the Synthesis of Key Enantioenriched (−)-Nutlin-3 Precursor. MDPI. [Link]

  • The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives. Organic Chemistry Portal. [Link]

  • Rh-catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst Dependent Chemo- and Diastereoselectivity. National Institutes of Health. [Link]

  • [3 + 2] Cycloaddition of thioformylium methylide with various arylidene-azolones in the synthesis of 7-thia-3-azaspiro[4.4]nonan-4-ones. National Institutes of Health. [Link]

  • Formation of 1-azaspirocycles via semipinacol rearrangements and its application to the synthesis of fasicularin. Semantic Scholar. [Link]

  • An enantioselective enzymatic desymmetrization route to hexahydro-4H-furopyranol, a high-affinity ligand for HIV-1 protease inhibitors. National Institutes of Health. [Link]

  • Cooperative Catalysis-Enabled Cascade Allylation/aza-Prins Cyclization to Chiral Spiroindolylpiperidine-γ-Butyrolactones. CCS Chemistry. [Link]

  • Enzymatic diastereo- and enantioselective synthesis of α-alkyl-α,β-dihydroxyketones. N/A. [Link]

  • The Aza-Prins Reaction of 1,2-Dicarbonyl Compounds with 3-Vinyltetrahydroquinolines: Application to the Synthesis of Polycyclic Spirooxindole Derivatives. National Institutes of Health. [Link]

  • The Aza-Prins Reaction of 1,2-Dicarbonyl Compounds with 3‐Vinyltetrahydroquinolines: Application to the Synthesis of. Semantic Scholar. [Link]

  • ChemInform Abstract: Studies on the Formal [3 + 2] Cycloaddition of Aziridines with Alkenes for the Synthesis of 1-Azaspiroalkanes. Request PDF. [Link]

  • An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. MDPI. [Link]

  • Recent development and applications of semipinacol rearrangement reactions. N/A. [Link]

  • Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. SFERA. [Link]

  • Synthesis of Tricyclic Benzazocines by Aza-Prins Reaction. ACS Publications. [Link]

  • Enantioselective Synthesis of Alcohols and Amines: The Zhang/Tu Synthesis of Eupomatilone-6. Organic Chemistry Portal. [Link]

  • Stereodivergent Intramolecular Cyclopropanation Enabled by Engineered Carbene Transferases. University of Rochester. [Link]

  • Highly Diastereoselective Hydroxy-Aza-Prins Cyclization: Rapid Access to 4′-Hydroxy Six-Membered Spiro Azacyclic Oxindoles. ACS Publications. [Link]

  • Enantioselective desymmetrization strategy of prochiral 1,3-diols in natural product synthesis. Beilstein Journals. [Link]

  • Highly Enantioselective Construction of Azaspiro[4.5]decane via an NHC‐catalyzed [5+1] Cycloaddition. Request PDF. [Link]

  • NBS mediated protocol for the synthesis of N -bridged fused heterocycles in water. N/A. [Link]

  • N-Bromosuccinimide Promoted One-Pot Synthesis of Guanidine: Scope and Mechanism. N/A. [Link]

  • Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. National Institutes of Health. [Link]

  • This work: determine the range of heterocycles that are compatible with enantioselective rhodium-catalysed cyclopropanation. ResearchGate. [Link]

Sources

Validation

The Azaspiro[3.5]nonane Scaffold in Drug Discovery: A Comparative Guide to Biological Activity and Functional Optimization

As a Senior Application Scientist, I frequently encounter the limitations of traditional planar heterocycles in late-stage drug development. The over-reliance on flat, sp2 -hybridized rings—such as piperidines or piperaz...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the limitations of traditional planar heterocycles in late-stage drug development. The over-reliance on flat, sp2 -hybridized rings—such as piperidines or piperazines—often leads to compounds with high lipophilicity, poor aqueous solubility, and promiscuous off-target binding (e.g., hERG liability).

To overcome these hurdles, the medicinal chemistry field has embraced the "Escape from Flatland" paradigm. By increasing the fraction of sp3 hybridized carbons ( Fsp3​ ), we can engineer molecules that better navigate complex biological environments. Among the most promising 3D bioisosteres is the azaspiro[3.5]nonane scaffold.

This guide provides an objective, data-driven comparison of azaspiro[3.5]nonane derivatives against their planar alternatives, detailing their biological activity profiles, the causality behind their enhanced performance, and the self-validating protocols required to evaluate them.

The Causality of Scaffold Evolution: Why Azaspiro[3.5]nonane?

The strategic replacement of a piperidine ring with an azaspiro[3.5]nonane core is not merely a structural novelty; it is a calculated physicochemical optimization. The perpendicular arrangement of the cyclobutane and cyclohexane rings in the spiro[3.5]nonane system fundamentally alters the molecule's interaction with biological targets and metabolic enzymes.

  • Metabolic Stability: Piperidines are highly susceptible to oxidation by Cytochrome P450 (CYP) enzymes, particularly at the α -carbon adjacent to the nitrogen. The steric bulk and rigid 3D conformation of the azaspiro system shield these vulnerable sites, significantly extending the compound's in vivo half-life.

  • Tuned Lipophilicity (LogD): While adding carbon atoms typically increases lipophilicity, the compact, spherical nature of the spirocycle disrupts crystal lattice packing, often improving aqueous solubility compared to extended planar analogs.

  • Target Selectivity: The rigid 3D vector projection of substituents on the azaspiro[3.5]nonane core prevents the molecule from intercalating into flat, off-target binding pockets, while optimally positioning pharmacophores for specific, deep binding sites (e.g., the FAAH catalytic site).

ScaffoldEvolution A Piperidine Core (Planar, High CYP Liability) B Bioisosteric Replacement A->B Structural Evolution C Azaspiro[3.5]nonane (3D Fsp3-rich Scaffold) B->C D Enhanced Metabolic Stability C->D Evades Oxidative Enzymes E Tuned Lipophilicity (Optimized LogD) C->E Increased Water Solubility F Target Selectivity (Reduced Off-Target) C->F 3D Pocket Alignment

Logical relationship mapping the bioisosteric replacement of piperidine with azaspiro[3.5]nonane.

Comparative Biological Activity Profiles

The functionalization of the azaspiro[3.5]nonane core has yielded potent modulators across diverse therapeutic areas. Below is a comparative analysis of how these derivatives outperform traditional planar inhibitors.

A. Fatty Acid Amide Hydrolase (FAAH) Inhibitors for Pain Management

FAAH is an integral membrane enzyme responsible for degrading endocannabinoids. Traditional planar inhibitors often suffer from poor CNS penetration and rapid clearance. By utilizing a 7-azaspiro[3.5]nonane urea scaffold, researchers developed PF-04862853 , an orally efficacious, covalent FAAH inhibitor. The spirocyclic core provided a remarkable reduction in molecular weight while maintaining a highly favorable CNS drug-like profile and an exceptional inactivation rate ( kinact​/Ki​>1500M−1s−1 ) ().

B. GPR119 Agonists for Type 2 Diabetes

G-protein-coupled receptor 119 (GPR119) is a prime target for glycemic control. Standard piperidine-based agonists frequently exhibit poor pharmacokinetic (PK) profiles. The synthesis of novel 7-azaspiro[3.5]nonane derivatives (such as Compound 54g ) demonstrated that replacing the planar core optimizes the spatial orientation of the N-capping and aryl groups. This 3D optimization resulted in a desirable PK profile in Sprague-Dawley rats and a highly favorable in vivo glucose-lowering effect ().

C. Antiviral Applications (RSV Inhibitors)

Heteroatom-substituted derivatives, such as 2-Oxa-7-azaspiro[3.5]nonane , serve as critical intermediates for benzothienoazepine derivatives. These compounds act as potent inhibitors of the respiratory syncytial virus (RSV) RNA polymerase, leveraging the spirocycle's metabolic stability to maintain therapeutic concentrations in the respiratory tract.

Quantitative Comparison Summary
Compound / Scaffold ClassPrimary TargetBiological Activity MetricKey Advantage over Planar Analogs
Traditional Piperidines VariousBaseline IC50 / EC50N/A (Baseline reference)
PF-04862853 (7-azaspiro[3.5]nonane urea)FAAH (Pain Management) kinact​/Ki​>1500M−1s−1 Superior CNS penetration, reduced MW, enhanced oral efficacy
Compound 54g (7-azaspiro[3.5]nonane deriv.)GPR119 (Type 2 Diabetes)High agonist potencyFavorable PK profile, improved in vivo glucose lowering
2-Oxa-7-azaspiro[3.5]nonane derivatives RSV RNA PolymeraseSub-micromolar viral suppressionEnhanced metabolic stability, targeted viral suppression

Self-Validating Experimental Protocols

To objectively verify the advantages of azaspiro[3.5]nonane derivatives, laboratory evaluations must be rigorously controlled. As an Application Scientist, I mandate the use of self-validating assay systems where the failure of a control immediately invalidates the run, ensuring absolute data trustworthiness.

Protocol 1: In Vitro Metabolic Stability (Microsomal Clearance)

This assay proves the causality between the spirocyclic structure and its evasion of CYP450-mediated oxidation.

  • Preparation: Prepare a 1μM working solution of the azaspiro[3.5]nonane derivative in 100mM potassium phosphate buffer (pH 7.4).

  • Enzyme Addition: Add Human Liver Microsomes (HLMs) to a final protein concentration of 0.5mg/mL .

  • Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding an NADPH regenerating system (final concentration 1mM ).

  • Time-Course Quenching: At exactly 0, 5, 15, 30, and 60 minutes, withdraw 50μL aliquots and immediately quench in 150μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the intrinsic clearance ( CLint​ ).

  • Self-Validation Checkpoint: The assay must include Verapamil (high clearance) and Warfarin (low clearance) as concurrent controls. If Verapamil's half-life exceeds 15 minutes, the microsomes lack sufficient CYP activity, and the assay is rejected. This ensures the high stability of the azaspiro compound is a true structural advantage, not an artifact of dead enzymes.

Protocol 2: Time-Dependent FAAH Covalent Inhibition Assay

Because azaspiro[3.5]nonane ureas act as covalent inhibitors, standard static IC50 values are misleading. Efficacy must be measured kinetically.

  • Enzyme Preparation: Dilute recombinant human FAAH in assay buffer ( 10mM Tris-HCl, 1mM EDTA, 0.1% BSA, pH 9.0).

  • Compound Pre-Incubation: Incubate the enzyme with varying concentrations of the azaspiro[3.5]nonane derivative for discrete time intervals (e.g., 0, 10, 20, 30, 60 minutes) at 25°C.

  • Substrate Addition: Add the fluorogenic substrate AMC-arachidonoyl amide ( 10μM final concentration).

  • Kinetic Measurement: Continuously monitor the release of 7-amino-4-methylcoumarin (AMC) using a microplate reader (Excitation: 340 nm, Emission: 460 nm).

  • Self-Validation Checkpoint: A heat-inactivated FAAH control must be run in parallel to establish baseline substrate auto-hydrolysis. The fluorescence signal must strictly correlate with active enzymatic turnover. Calculate the second-order rate constant ( kinact​/Ki​ ) by plotting the observed rate of inactivation ( kobs​ ) against inhibitor concentration.

FAAH_Workflow Step1 1. Enzyme Preparation Recombinant FAAH + Buffer (Control: Heat-inactivated FAAH) Step2 2. Compound Incubation Pre-incubate with Azaspiro[3.5]nonane (Time-dependent covalent binding) Step1->Step2 Step3 3. Substrate Addition Add AMC-arachidonoyl amide (Fluorogenic substrate) Step2->Step3 Step4 4. Kinetic Measurement Ex: 340nm / Em: 460nm (Calculate kinact/Ki) Step3->Step4

Step-by-step workflow for evaluating FAAH inhibition kinetics using a fluorogenic substrate.

Conclusion

The transition from flat aromatic rings to the 3D azaspiro[3.5]nonane scaffold represents a masterclass in rational drug design. By leveraging the inherent steric shielding and unique vector projections of this spirocycle, researchers can systematically engineer out the metabolic liabilities of piperidines while enhancing target specificity. Whether applied to covalent enzyme inhibitors for pain or allosteric receptor agonists for metabolic diseases, the azaspiro[3.5]nonane core is an indispensable tool in the modern medicinal chemist's arsenal.

References

  • Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain. Meyers MJ, Long SA, Pelc MJ, et al. Bioorganic & Medicinal Chemistry Letters. 2011.[Link][1]

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Matsuda D, Kawamura M, et al. Bioorganic & Medicinal Chemistry. 2018.[Link][2]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. 2023.[Link][3]

Sources

Safety & Regulatory Compliance

Safety

6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride proper disposal procedures

Comprehensive Safety and Disposal Protocol for 6,6-Dimethyl-1-azaspiro[3.5]nonane Hydrochloride Introduction In modern drug discovery, spirocyclic amines like 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride are highly v...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for 6,6-Dimethyl-1-azaspiro[3.5]nonane Hydrochloride

Introduction In modern drug discovery, spirocyclic amines like 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride are highly valued as bioisosteres for traditional flat heterocycles (e.g., piperidine or morpholine). Their rigid, three-dimensional architectures and high fraction of sp3-hybridized carbons (Fsp3) confer enhanced metabolic stability and unique spatial geometries[1]. However, handling these advanced intermediates requires strict adherence to safety and disposal protocols. As an amine hydrochloride salt, this compound presents specific handling challenges, including potential for dust generation, hygroscopicity, and localized irritation upon contact.

Chemical & Hazard Profile

Understanding the physicochemical properties of 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride is the first step in establishing a self-validating safety protocol. The hydrochloride salt form enhances aqueous solubility but also dictates its reactivity profile.

Property / HazardSpecification
Chemical Name 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride
CAS Number 2377033-59-3
Molecular Formula C10H20ClN
Physical Form Solid / Powder
Hazard Classifications Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)
Signal Word Warning (GHS07)
Storage Temperature Room Temperature (RT), tightly sealed

Mechanistic Safety Insights

Why do we treat this compound with specific precautions? The intrinsic ring strain of the spirocyclic core is balanced by the stability of the hydrochloride salt[1]. However, the salt can dissociate in the presence of moisture, leading to mild acidity and distinct chemical behaviors:

  • Irritation Causality: The H315 and H319 hazard codes stem from the compound's ability to act as a localized proton donor (from the HCl equivalent) and a mild surfactant upon dissolution in the moisture of skin or mucous membranes.

  • Incompatibility & Volatilization: Exposure to strong bases will deprotonate the salt, generating the free amine. The free spirocyclic amine is significantly more volatile and lipophilic than its salt counterpart, increasing inhalation risks and systemic absorption. Therefore, segregation from bases is a critical logistical requirement to prevent accidental "free-basing" of the chemical[2].

Spill Response & Containment Workflow

Immediate and methodical response to spills prevents the aerosolization of the powder, which is the primary vector for respiratory irritation (H335).

Step-by-Step Spill Methodology:

  • Evacuate and Ventilate: Immediately clear the immediate area of unprotected personnel. Ensure local exhaust ventilation (e.g., fume hood or ambient room exhaust) is operating at maximum capacity[3].

  • Don Appropriate PPE: Personnel must wear a NIOSH-approved N95 or P100 particulate respirator, nitrile gloves, chemical safety goggles, and a standard lab coat[3].

  • Containment: Do not use water initially, as this can spread the irritant and dissolve the salt into hard-to-recover crevices. Surround the spill with an inert, dry absorbent material (e.g., diatomaceous earth or dry sand)[3].

  • Mechanical Collection: Using non-sparking tools, carefully sweep or vacuum the powder. Crucial Technique: Avoid aggressive sweeping that generates dust clouds.

  • Decontamination: Once the bulk solid is removed, wipe the surface with a damp cloth (using a dilute mild detergent), followed by an alcohol wipe to remove any residual lipophilic free amine[3].

SpillResponse Start Spill Detected: 6,6-dimethyl-1-azaspiro[3.5]nonane HCl PPE Don PPE (N95/P100, Nitrile Gloves, Goggles) Start->PPE Vent Ensure Adequate Ventilation Avoid Dust Generation PPE->Vent Sweep Sweep/Vacuum with Inert Absorbent Vent->Sweep Container Transfer to Sealable HDPE Container Sweep->Container Label Label as Hazardous Chemical Waste Container->Label

Workflow for containment and cleanup of 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride spills.

Standard Operating Procedure (SOP): Proper Disposal

Under environmental regulations (such as the US EPA RCRA guidelines), amine hydrochlorides and halogenated organic salts cannot be discharged into municipal sewer systems[2][3]. They must be treated as hazardous chemical waste.

Step-by-Step Disposal Methodology:

  • Waste Segregation: Collect 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride waste in a dedicated, clearly labeled High-Density Polyethylene (HDPE) or glass container. Strictly isolate this container from strong oxidizing agents and strong bases to prevent exothermic reactions or the release of hydrogen chloride gas[2].

  • Labeling: Label the container with the full chemical name, CAS number (2377033-59-3), and the hazard pictograms for "Irritant" (GHS07).

  • Storage: Store the waste container in a cool, dry, and well-ventilated secondary containment area until pickup. Ensure the container is tightly sealed to prevent moisture ingress, which can degrade the container over time[3].

  • Final Disposition: Transfer the waste to a licensed hazardous waste management contractor. The standard and preferred method of destruction for organic amine hydrochlorides is high-temperature incineration in a facility equipped with flue gas scrubbers to neutralize the resulting nitrogen oxides (NOx) and hydrogen chloride (HCl) emissions[2].

DisposalPathway Waste Accumulated Solid Waste (Amine Hydrochloride) Segregation Segregate from Strong Oxidizers & Bases Waste->Segregation Storage Store in Cool, Dry Place (< 25°C, Sealed) Segregation->Storage Contractor Transfer to Licensed Hazardous Waste Contractor Storage->Contractor Incineration High-Temperature Incineration (EPA Compliant) Contractor->Incineration

EPA-compliant disposal pathway for spirocyclic amine hydrochloride solid waste.

Environmental & Regulatory Compliance

Discharge into the environment must be strictly avoided. While 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride is not explicitly listed as a highly toxic environmental pollutant, its robust spirocyclic stability means it will not readily biodegrade[1]. Flush disposal violates standard Good Laboratory Practice (GLP) and local environmental protection laws. Empty packaging that previously contained the product must be treated with the same disposal rigor as the chemical itself unless triple-rinsed with an appropriate solvent (which then subsequently becomes hazardous waste)[3].

References

  • Title: 6,6-dimethyl-1-azaspiro[3.
  • Title: 7-Oxa-1-azaspiro[3.5]nonane hcl - AK Scientific, Inc.
  • Source: acs.
  • Title: Bis(2-chloroethyl)

Sources

Handling

A Senior Application Scientist's Guide to Handling 6,6-dimethyl-1-azaspiro[3.5]nonane Hydrochloride

For our valued partners in research and development, this guide provides essential safety and handling protocols for 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride. Our commitment extends beyond supplying high-quality...

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Author: BenchChem Technical Support Team. Date: March 2026

For our valued partners in research and development, this guide provides essential safety and handling protocols for 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride. Our commitment extends beyond supplying high-quality chemical compounds; we aim to be your preferred resource for laboratory safety and operational excellence. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and precision in your laboratory.

Hazard Analysis and Risk Assessment

  • Acute Oral Toxicity : Similar compounds are classified as harmful if swallowed.[1][2][3][4]

  • Skin Corrosion/Irritation : Direct contact can cause skin irritation.[1][3][4][5][6][7]

  • Serious Eye Damage/Irritation : Poses a significant risk of serious eye irritation.[1][3][4][5][6][7]

  • Respiratory Tract Irritation : Inhalation of dust or aerosols may lead to respiratory irritation.[3][4][5][6]

The hydrochloride salt form can contribute to the irritation potential due to its acidic nature upon contact with moisture. Therefore, all handling procedures must be designed to mitigate these risks through appropriate engineering controls, personal protective equipment, and safe work practices.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to prevent exposure. The following table outlines the recommended PPE for handling 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride, with an explanation of the causality for each choice.

PPE ComponentSpecificationRationale for Use
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles, preventing serious eye irritation.[3][5][6][8] A face shield provides an additional layer of protection for the entire face.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).Prevents skin contact, which can lead to irritation.[3][5][8] Gloves must be inspected before each use and disposed of properly after handling the compound.[3][8]
Body Protection A laboratory coat or chemical-resistant apron.Protects against incidental skin contact and contamination of personal clothing.[3][6][8]
Respiratory Protection A NIOSH-approved respirator.Recommended when handling the solid compound outside of a chemical fume hood to prevent inhalation of dust and subsequent respiratory tract irritation.[8][9][10]

Safe Handling and Operational Workflow

Adherence to a systematic workflow is paramount for minimizing exposure and ensuring the integrity of your research.

Preparation and Weighing
  • Designated Area : All handling of solid 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride should be conducted in a designated area, preferably within a certified chemical fume hood to control airborne particulates.[11]

  • Engineering Controls : Ensure adequate ventilation and that an eyewash station and safety shower are readily accessible.[4][7][11][12]

  • Weighing : When weighing the compound, use a draft shield to minimize the dispersion of dust.

  • Material Transfer : Utilize spatulas or other appropriate tools for transferring the solid to prevent direct contact.

Solution Preparation
  • Solvent Selection : Choose an appropriate solvent based on your experimental needs.

  • Dissolution : Slowly add the solid to the solvent while stirring to avoid splashing. If the dissolution is exothermic, consider cooling the mixture.

  • Container Sealing : Securely cap all containers holding the compound or its solutions when not in use.[13]

The following diagram illustrates the recommended operational workflow for handling 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Designated Work Area (Fume Hood) ppe Don Appropriate PPE prep_area->ppe materials Gather Materials & Equipment ppe->materials weigh Weigh Compound materials->weigh dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate dispose Dispose of Waste decontaminate->dispose remove_ppe Doff PPE dispose->remove_ppe

Operational Workflow Diagram

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

Spill Response
  • Evacuate : Clear the immediate area of all personnel.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : For a small spill of the solid, carefully sweep it up and place it into a sealed container for disposal.[14] Avoid creating dust.[3] For a liquid spill, absorb it with an inert material and place it in a suitable container.[5]

  • Decontaminate : Clean the spill area thoroughly.

First Aid Measures
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5][10]

  • Skin Contact : Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][5][7]

  • Inhalation : Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[3][5][10]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][12]

Disposal Plan

Proper disposal of 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride and its containers is an essential part of the laboratory workflow and environmental responsibility.

  • Waste Characterization : All waste containing this compound should be treated as hazardous chemical waste.

  • Containerization : Collect waste in a clearly labeled, sealed, and compatible container.

  • Disposal Vendor : Dispose of the waste through a licensed professional waste disposal service.[3] Do not allow the product to enter drains.[3][5][14]

  • Contaminated Materials : Any materials used for cleaning spills or contaminated with the compound should also be disposed of as hazardous waste.

The logical flow for the disposal plan is as follows:

G start Waste Generation characterize Characterize as Hazardous Waste start->characterize containerize Seal in Labeled Waste Container characterize->containerize store Store in Designated Waste Area containerize->store dispose Transfer to Licensed Disposal Vendor store->dispose

Disposal Plan Flowchart

References

  • Aaron Chemistry. (2025, August 11). Safety Data Sheet for 6-oxa-9-azaspiro[4.5]decane hydrochloride.
  • AK Scientific, Inc. Safety Data Sheet for 6,8-Dimethyl-1-azaspiro[3.5]nonane.
  • ChemScene. (2022, November 17). Safety Data Sheet for 1-Oxa-7-azaspiro[4.5]decane hydrochloride.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet for 1,3-Dimethyl-3,4,5,6-Tetrahydro-2(1H)-Pyrimidinone, 97%.
  • Enamine. Safety Data Sheet for tert-butyl 3-oxo-1-azaspiro[3.
  • Fisher Scientific. (2010, November 16).
  • Fisher Scientific. (2021, December 25). Safety Data Sheet for 3-Hydroxy-1,2-dimethyl-4(1H)pyridinone.
  • Fisher Scientific. Safety Data Sheet for 2-Oxa-6-azaspiro[3.4]octane.
  • MedchemExpress.com. (2025, October 31).
  • NextSDS.
  • NextSDS.
  • Sigma-Aldrich. (2025, September 22). Safety Data Sheet for (S)-(+)-2,3,7,7a-Tetrahydro-7a-methyl-1H-indene-1,5(6H)-dione.
  • Sigma-Aldrich. (2025, November 6).
  • Sigma-Aldrich. (2025, November 6).
  • Sorb-20.
  • Vector Labs.

Sources

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